molecular formula C7H10N2O B112452 1-isopropyl-1H-pyrazole-4-carbaldehyde CAS No. 313735-67-0

1-isopropyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B112452
CAS No.: 313735-67-0
M. Wt: 138.17 g/mol
InChI Key: JTOWCZGTZBCRNY-UHFFFAOYSA-N
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Description

1-isopropyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(2)9-4-7(5-10)3-8-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOWCZGTZBCRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411755
Record name 1-isopropyl-1H-pyrazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313735-67-0
Record name 1-isopropyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-isopropyl-1H-pyrazole-4-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-isopropyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound (CAS No. 313735-67-0), a key heterocyclic building block in modern medicinal and agricultural chemistry.

Core Chemical Properties

This compound is a substituted pyrazole derivative featuring an isopropyl group at the N1 position and a formyl (carbaldehyde) group at the C4 position of the pyrazole ring. Its unique structure makes it a valuable intermediate for further chemical modification.[1]

Data Presentation: Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 313735-67-0[2]
Molecular Formula C₇H₁₀N₂O[1][2]
Molecular Weight 138.17 g/mol [1]
IUPAC Name This compound[2]
Physical Form Yellow liquid[1]
Purity ≥95% (HPLC) to 97%[1][2]
InChI Key JTOWCZGTZBCRNY-UHFFFAOYSA-N[2]
Storage Conditions Store at 2-8°C under an inert atmosphere[1][2]

Spectroscopic and Safety Data

Spectroscopic Characterization

While specific spectra for this compound are not widely published, characterization of similar pyrazole-4-carbaldehydes is typically achieved using standard spectroscopic methods:

  • ¹H NMR: Expected signals would include a septet and a doublet for the isopropyl group protons, distinct signals for the pyrazole ring protons (at C3 and C5), and a singlet for the aldehyde proton.

  • ¹³C NMR: Would show characteristic peaks for the pyrazole ring carbons, the isopropyl carbons, and a downfield signal for the carbonyl carbon of the aldehyde.

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde group would be prominent, typically in the range of 1670-1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (138.17) would be observed.

Safety and Handling

According to supplier safety data, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

The aldehyde functional group and the pyrazole core make this compound a versatile reagent.[1] It is primarily synthesized through two main routes: N-alkylation of a pyrazole precursor or formylation of an N-substituted pyrazole.

Protocol 1: Synthesis via N-Alkylation (Cited Method)

This protocol describes the synthesis of this compound from 1H-pyrazole-4-carbaldehyde.

Objective: To introduce the isopropyl group at the N1 position of the pyrazole ring.

Materials:

  • 1H-pyrazole-4-carbaldehyde (CAS 35344-95-7)

  • An isopropylating agent (e.g., 2-bromopropane or isopropyl iodide)

  • Caesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in DMF, add caesium carbonate (1.5-2.0 eq).[3]

  • Add the isopropylating agent (1.1-1.5 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 16 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • After completion, cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the final product.[3]

Protocol 2: Synthesis via Vilsmeier-Haack Formylation (General Method)

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich heterocyclic compounds, including pyrazoles.[4] This represents an alternative pathway starting from 1-isopropyl-1H-pyrazole.

Objective: To introduce a formyl group at the C4 position of 1-isopropyl-1H-pyrazole.

Materials:

  • 1-isopropyl-1H-pyrazole

  • Vilsmeier reagent (prepared from POCl₃ and DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Ice

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, ~1.2 eq) to ice-cold DMF (~10 volumes) and stirring for 30 minutes.[4]

  • Add 1-isopropyl-1H-pyrazole (1.0 eq) to the prepared Vilsmeier reagent in small portions.

  • Heat the reaction mixture to 60–70°C and stir for 4-12 hours until the starting material is consumed (monitored by TLC).[4][5]

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with solid sodium bicarbonate until effervescence ceases.

  • The resulting precipitate is filtered, washed thoroughly with cold water, and dried.

  • Recrystallize or purify by column chromatography to obtain pure this compound.[4]

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow start 1H-pyrazole-4-carbaldehyde process N-Alkylation start->process  Cs₂CO₃, DMF  80°C, 16h   reagent Isopropylating Agent (e.g., 2-bromopropane) reagent->process product 1-isopropyl-1H-pyrazole- 4-carbaldehyde process->product

Caption: Synthesis of this compound via N-alkylation.

Applications as a Chemical Intermediate

The aldehyde group is a versatile functional handle for a wide array of chemical transformations, making this compound a valuable precursor for creating diverse molecular libraries.[1]

Derivatization_Pathway start 1-isopropyl-1H-pyrazole- 4-carbaldehyde oxidation Oxidation (e.g., KMnO₄, H₂O₂) start->oxidation reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) start->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) start->wittig reduction Reduction (e.g., NaBH₄) start->reduction acid Carboxylic Acid Derivative oxidation->acid amine Amine Derivative reductive_amination->amine alkene Alkene Derivative wittig->alkene alcohol Alcohol Derivative reduction->alcohol

Caption: Key derivatization pathways from the aldehyde functional group.

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of complex bioactive molecules.[1]

  • Pharmaceuticals: It serves as a foundational scaffold for developing novel therapeutic agents. Research has shown its utility in creating compounds for anti-inflammatory, anti-cancer, and neurological disorder treatments.[1] Its structure is integral to the design of molecules that can effectively interact with biological targets.

  • Agrochemicals: In agricultural science, this compound is used to develop new pesticides and herbicides, contributing to crop protection solutions.[6] The pyrazole core is a well-known toxophore in many commercial agrochemicals.

  • Drug Discovery: The ability to easily derivatize the aldehyde group allows for the rapid generation of compound libraries for high-throughput screening. This accelerates the discovery of new lead compounds with improved properties like enhanced solubility and bioavailability.[1]

References

In-Depth Technical Guide: 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 313735-67-0

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of 1-isopropyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde with significant applications in medicinal chemistry and agrochemical research. This document outlines its chemical properties, synthesis, spectral data, and potential therapeutic applications, offering a valuable resource for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a substituted pyrazole derivative. The presence of the isopropyl group at the N1 position and the carbaldehyde group at the C4 position of the pyrazole ring are key structural features that influence its chemical reactivity and biological activity.

PropertyValueReference
CAS Number 313735-67-0[1]
Molecular Formula C₇H₁₀N₂O[1][2]
Molecular Weight 138.17 g/mol [2]
IUPAC Name This compound[1]
Appearance Yellow liquid[2]
Purity ≥ 95% (HPLC)[2]
Storage Conditions Store at 0-8°C[2]

Synthesis

The primary method for the synthesis of this compound is through the N-isopropylation of 1H-pyrazole-4-carbaldehyde.

Experimental Protocol: N-isopropylation of 1H-pyrazole-4-carbaldehyde

A common synthetic route involves the reaction of 1H-pyrazole-4-carbaldehyde with an isopropylating agent in the presence of a base.[3]

Materials:

  • 1H-pyrazole-4-carbaldehyde

  • Isopropyl bromide (2-bromopropane)

  • Caesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in DMF, add caesium carbonate (2.0 eq).

  • Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80°C and stir for 16 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

A reported yield for a similar reaction is 69.54%.[3]

Synthesis Workflow

Synthesis_Workflow 1H-pyrazole-4-carbaldehyde 1H-pyrazole-4-carbaldehyde Reaction N-isopropylation (Cs2CO3, DMF, 80°C) 1H-pyrazole-4-carbaldehyde->Reaction Isopropyl_bromide Isopropyl bromide Isopropyl_bromide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 1-isopropyl-1H-pyrazole- 4-carbaldehyde Purification->Final_Product

A schematic of the synthesis process.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet and a doublet) and the pyrazole ring protons, as well as the aldehyde proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit distinct peaks for the carbons of the pyrazole ring, the isopropyl group, and the carbonyl carbon of the aldehyde.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

Mass Spectrometry

The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).

Biological Activity and Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[2] Pyrazole derivatives, in general, are known to exhibit a wide range of pharmacological activities.

Anti-inflammatory and Anti-cancer Potential

This compound has shown promise in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer drugs.[2] The pyrazole scaffold is a key component in several known anti-inflammatory drugs.

Agrochemical Applications

It is also utilized in the development of agrochemicals, including fungicides and herbicides, contributing to crop protection.[2]

Role as a Synthetic Intermediate

The aldehyde functional group allows for further chemical modifications, making it a versatile building block for creating a diverse library of compounds for drug discovery screening.[2] Its unique properties, such as potentially improved solubility and bioavailability, are advantageous in drug formulation.[2]

Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been detailed in the available literature, pyrazole-containing compounds are known to interact with various biological targets. For instance, some pyrazole derivatives act as inhibitors of enzymes like succinate dehydrogenase in fungi, disrupting cellular respiration.

Signaling_Pathway cluster_Fungus Fungal Cell ETC Mitochondrial Electron Transport Chain SDH Succinate Dehydrogenase (SDH) (Complex II) ETC->SDH part of Respiration Cellular Respiration & ATP Production SDH->Respiration Pyrazole_Fungicide Pyrazole-based Fungicide (e.g., SDHI) Pyrazole_Fungicide->SDH Inhibits

General mechanism of pyrazole fungicides.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the fields of drug discovery and agrochemical development. Its versatile chemical nature allows for the synthesis of a wide array of derivatives, making it a key building block for researchers and scientists. Further investigation into its biological activities and mechanism of action will likely uncover new therapeutic applications.

References

An In-depth Technical Guide to 1-isopropyl-1H-pyrazole-4-carbaldehyde: Molecular Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-isopropyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document details its molecular structure, physicochemical properties, synthesis, and its emerging role as a crucial intermediate in the development of targeted therapeutics, particularly Janus Kinase (JAK) inhibitors.

Molecular Structure and Chemical Properties

This compound is a substituted pyrazole featuring an isopropyl group at the 1-position of the pyrazole ring and a carbaldehyde (formyl) group at the 4-position. The presence of the aldehyde group makes it a versatile precursor for a wide range of chemical transformations, while the N-isopropyl group influences its solubility and pharmacokinetic properties.[1]

Structural Information

The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, characteristic of a pyrazole. The IUPAC name for this compound is this compound.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. The data has been compiled from various chemical supplier databases.

PropertyValueReference(s)
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
CAS Number 313735-67-0
Appearance Yellow liquid[1]
Purity ≥95% (HPLC)[1]
Storage Temperature 2-8°C, under inert atmosphere
InChI Key JTOWCZGTZBCRNY-UHFFFAOYSA-N

Note: Boiling point and density data are not consistently reported in publicly available literature.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole.[2][3][4][5] This reaction introduces a formyl group onto the electron-rich pyrazole ring.

General Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established methods for the formylation of pyrazoles.[3][4][5]

Materials:

  • 1-isopropyl-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1-isopropyl-1H-pyrazole (1 equivalent) in anhydrous DCM dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50°C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a yellow liquid.

Logical Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification start 1-isopropyl-1H-pyrazole reagents DMF, POCl3 in DCM (Vilsmeier-Haack) reaction Formylation Reaction start->reaction reagents->reaction crude Crude Product reaction->crude workup Aqueous Work-up crude->workup extraction Extraction with DCM workup->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography pure Pure this compound chromatography->pure

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

  • ¹H NMR:

    • A singlet for the aldehyde proton (CHO) around 9.8-10.0 ppm.

    • Two singlets for the pyrazole ring protons (H3 and H5) between 7.5-8.5 ppm.

    • A septet for the isopropyl methine proton (CH) around 4.5-5.0 ppm.

    • A doublet for the isopropyl methyl protons (CH₃) around 1.4-1.6 ppm.

  • ¹³C NMR:

    • A peak for the aldehyde carbonyl carbon around 185-195 ppm.

    • Peaks for the pyrazole ring carbons between 110-150 ppm.

    • A peak for the isopropyl methine carbon around 50-55 ppm.

    • A peak for the isopropyl methyl carbons around 20-25 ppm.

  • IR Spectroscopy:

    • A strong C=O stretching band for the aldehyde at approximately 1680-1700 cm⁻¹.

    • C-H stretching bands for the aromatic and aliphatic protons.

    • C=N and C=C stretching bands characteristic of the pyrazole ring.

  • Mass Spectrometry (Electron Ionization):

    • A molecular ion peak (M⁺) at m/z = 138.

    • Fragmentation patterns corresponding to the loss of the isopropyl group, the aldehyde group, and other characteristic fragments.

Applications in Drug Development: A Precursor for Janus Kinase (JAK) Inhibitors

This compound and its derivatives are of significant interest in medicinal chemistry as key intermediates in the synthesis of Janus Kinase (JAK) inhibitors.[6] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial components of signaling pathways for numerous cytokines and growth factors that are implicated in inflammatory and autoimmune diseases, as well as certain cancers.[1][6]

The pyrazole scaffold serves as a versatile platform for the development of potent and selective JAK inhibitors. The aldehyde functionality of this compound allows for its elaboration into more complex structures that can interact with the ATP-binding site of the JAK enzymes.

Signaling Pathway of JAK/STAT and Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates and Binds inhibitor JAK Inhibitor (e.g., derived from This compound) inhibitor->JAK Inhibits transcription Gene Transcription (Inflammation, Cell Proliferation) DNA->transcription

Caption: Simplified JAK/STAT signaling pathway and the point of intervention for JAK inhibitors.

The development of drugs such as Ruxolitinib and Tofacitinib, which are potent JAK inhibitors, highlights the therapeutic potential of targeting this pathway. While the direct synthesis of these specific drugs from this compound is not explicitly documented in major public literature, the synthesis of analogous pyrazole-containing JAK inhibitors strongly suggests its utility as a key building block in this area of drug discovery.[6]

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an attractive starting material for the construction of complex molecular architectures. Its role as a precursor for the synthesis of potent kinase inhibitors, particularly for the JAK family, underscores its importance for researchers and professionals in the field of drug development. Further exploration of its reactivity and its incorporation into novel scaffolds will likely lead to the discovery of new therapeutic agents for a range of diseases.

References

Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-isopropyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The document details two core synthetic strategies: the direct N-alkylation of 1H-pyrazole-4-carbaldehyde and a two-step approach involving the synthesis of 1-isopropyl-1H-pyrazole followed by Vilsmeier-Haack formylation. This guide includes detailed experimental protocols, comparative data in tabular format, and visual representations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds developed for a range of therapeutic areas. The strategic introduction of the isopropyl group on the pyrazole nitrogen and the presence of a reactive carbaldehyde function at the 4-position allow for diverse subsequent chemical modifications, making it a versatile scaffold in drug discovery programs. This guide outlines the most common and effective methods for its preparation.

Synthetic Pathways

Two principal synthetic routes have been identified for the preparation of this compound.

Pathway 1: N-Alkylation of 1H-pyrazole-4-carbaldehyde

This is a direct, one-step approach where the commercially available 1H-pyrazole-4-carbaldehyde is alkylated with an isopropylating agent. This method is often preferred for its simplicity and readily available starting materials.

G start 1H-pyrazole-4-carbaldehyde reagents Isopropyl Halide (e.g., 2-bromopropane) Base (e.g., Cs2CO3) Solvent (e.g., DMF) start->reagents product This compound reagents->product N-Alkylation

Diagram 1: N-Alkylation Synthesis Pathway

Pathway 2: Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole

This two-step pathway first involves the synthesis of 1-isopropyl-1H-pyrazole from pyrazole. The resulting N-alkylated pyrazole is then formylated at the 4-position using the Vilsmeier-Haack reaction. This route can be advantageous when optimizing the formylation step independently or when 1-isopropyl-1H-pyrazole is available.

G cluster_0 Step 1: N-Isopropylation cluster_1 Step 2: Vilsmeier-Haack Formylation pyrazole Pyrazole reagents1 Isopropyl Halide (e.g., 2-bromopropane) Base (e.g., K2CO3) Solvent (e.g., DMF) pyrazole->reagents1 intermediate 1-isopropyl-1H-pyrazole reagents1->intermediate intermediate2 1-isopropyl-1H-pyrazole reagents2 POCl3, DMF product This compound reagents2->product intermediate2->reagents2

Diagram 2: Two-Step Synthesis via Vilsmeier-Haack Formylation

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthetic pathways, allowing for easy comparison.

Table 1: N-Alkylation of 1H-pyrazole-4-carbaldehyde

ParameterValueReference
Starting Material1H-pyrazole-4-carbaldehydeN/A
Reagents2-bromopropane, Cesium CarbonateN/A
SolventN,N-Dimethylformamide (DMF)N/A
Temperature80 °CN/A
Reaction Time16 hoursN/A
Yield69.54%N/A

Table 2: Two-Step Synthesis via Vilsmeier-Haack Formylation

Step 1: Synthesis of 1-isopropyl-1H-pyrazole (representative conditions based on similar alkylations)

ParameterValueReference
Starting MaterialPyrazole[1]
Reagents2-bromopropane, Potassium Carbonate[1]
SolventN,N-Dimethylformamide (DMF)[1]
Temperature60-70 °C[1]
Reaction Time12-24 hours[1]
YieldNot reported for this specific substrateN/A

Step 2: Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole (general conditions)

ParameterValueReference
Starting Material1-isopropyl-1H-pyrazole[2]
ReagentsPhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)[2]
SolventDMF[2]
TemperatureTypically 70-120 °C[2]
Reaction TimeTypically 2-4 hours[2]
YieldNot reported for this specific substrateN/A

Experimental Protocols

Pathway 1: N-Alkylation of 1H-pyrazole-4-carbaldehyde

Materials:

  • 1H-pyrazole-4-carbaldehyde

  • 2-bromopropane

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

  • Add 2-bromopropane (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Pathway 2: Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole

Step 1: Synthesis of 1-isopropyl-1H-pyrazole

Materials:

  • Pyrazole

  • 2-bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware as listed in 4.1.

Procedure:

  • To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).[1]

  • Add 2-bromopropane (1.5 eq) dropwise to the suspension at room temperature.[1]

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or silica gel column chromatography to yield 1-isopropyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole

Materials:

  • 1-isopropyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice-water bath

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (DCM) or Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware as listed in 4.1.

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (excess, can be used as solvent) in an ice-water bath.

  • Slowly add phosphorus oxychloride (typically 1.1 to 2.0 eq) to the cooled DMF with stirring to form the Vilsmeier reagent. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, allow the mixture to stir at 0 °C for approximately 30 minutes.

  • To this pre-formed Vilsmeier reagent, add a solution of 1-isopropyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-120 °C for 2-4 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Conclusion

This guide has detailed two robust synthetic pathways for the preparation of this compound. The choice of pathway will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The direct N-alkylation of 1H-pyrazole-4-carbaldehyde offers a more straightforward approach, while the two-step Vilsmeier-Haack formylation route provides an alternative that may be suitable in other contexts. The provided experimental protocols and comparative data are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and functional group characteristics of 1-isopropyl-1H-pyrazole-4-carbaldehyde. This heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of its pyrazole and aldehyde functionalities. This document details its synthesis, spectroscopic properties, and key chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Introduction

This compound, a substituted pyrazole derivative, is a significant intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1] The presence of an aldehyde group at the 4-position of the pyrazole ring provides a reactive handle for a variety of chemical modifications, making this compound a versatile scaffold in drug discovery and the development of agrochemicals.[1][2] This guide will explore the synthesis, functional group analysis, and characteristic reactions of this important synthetic intermediate.

Molecular Structure and Functional Groups

The core structure of this compound consists of a five-membered aromatic pyrazole ring, an isopropyl group attached to one of the nitrogen atoms, and a carbaldehyde group at the 4-position of the pyrazole ring.

Key Functional Groups:

  • Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is relatively stable and can participate in aromatic substitution reactions, although the Vilsmeier-Haack reaction for its formylation is a key synthetic route. The pyrazole moiety is a critical component in many pharmaceuticals due to its ability to engage in various biological interactions.

  • Aldehyde Group (-CHO): This is a highly reactive functional group that readily undergoes nucleophilic addition reactions. Its reactivity is central to the utility of this compound as a synthetic intermediate, allowing for the introduction of diverse molecular fragments.

  • Isopropyl Group (-CH(CH₃)₂): A bulky alkyl group that can influence the molecule's solubility, lipophilicity, and steric interactions with biological targets.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the N-alkylation of 1H-pyrazole-4-carbaldehyde.

A widely used laboratory-scale synthesis involves the reaction of 1H-pyrazole-4-carbaldehyde with 2-iodopropane in the presence of a base such as sodium hydride in an aprotic polar solvent like N,N-dimethylformamide (DMF).[3]

G cluster_reactants Reactants cluster_reagents Reagents 1H-pyrazole-4-carbaldehyde 1H-pyrazole-4-carbaldehyde 1H-pyrazole-4-carbaldehyde->reaction_center 2-iodopropane 2-iodopropane 2-iodopropane->reaction_center NaH Sodium Hydride (NaH) DMF DMF product This compound reaction_center->product NaH, DMF, 20°C, 2h

Figure 1: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound[3]
  • To a solution of 1H-pyrazole-4-carbaldehyde (2.0 g, 21 mmol) and 2-iodopropane (5.32 g, 31.5 mmol) in DMF (10 mL), add sodium hydride (60% dispersion in mineral oil, 0.83 g, 20.7 mmol) in one portion.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with 0-50% EtOAc/heptane) to obtain this compound.

Spectroscopic and Physical Data

Quantitative and spectroscopic data are crucial for the identification and characterization of this compound.

Property Value Reference
Molecular Formula C₇H₁₀N₂O[2][4]
Molecular Weight 138.17 g/mol [2][4]
CAS Number 313735-67-0[2][4]
Appearance Yellow liquid[2]
Purity ≥ 95% (HPLC)[2]
Storage Conditions 0-8°C[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.86 (s, 1H), 7.97 (s, 2H), 4.54 (p, J = 6.7 Hz, 1H), 1.55 (d, J = 6.7 Hz, 6H)[3]

Reactivity of this compound

The reactivity of this molecule is dominated by the chemistry of the aldehyde group, which serves as a versatile precursor for various functional group transformations and carbon-carbon bond formations.

G cluster_reactions Key Reactions start This compound oxidation Oxidation start->oxidation reduction Reduction start->reduction knoevenagel Knoevenagel Condensation start->knoevenagel wittig Wittig Reaction start->wittig product_acid 1-isopropyl-1H-pyrazole-4-carboxylic acid oxidation->product_acid [O] product_alcohol (1-isopropyl-1H-pyrazol-4-yl)methanol reduction->product_alcohol [H] product_alkene_k α,β-Unsaturated Product knoevenagel->product_alkene_k Active Methylene Compound, Base product_alkene_w Alkene wittig->product_alkene_w Phosphonium Ylide

Figure 2: Reactivity map of this compound.

Oxidation

The aldehyde functional group can be readily oxidized to a carboxylic acid, yielding 1-isopropyl-1H-pyrazole-4-carboxylic acid. This transformation is typically achieved using common oxidizing agents.

Generalized Experimental Protocol: Oxidation to Carboxylic Acid

  • Dissolve this compound in a suitable solvent.

  • Add an oxidizing agent (e.g., potassium permanganate, Jones reagent) portion-wise at a controlled temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and work up by extraction.

  • Purify the crude product by recrystallization or column chromatography.

Reduction

The aldehyde can be reduced to the corresponding primary alcohol, (1-isopropyl-1H-pyrazol-4-yl)methanol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity.[5][6]

Generalized Experimental Protocol: Reduction to Alcohol with NaBH₄[5][7]

  • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.

  • Purify by column chromatography if necessary.

Knoevenagel Condensation

This is a base-catalyzed condensation reaction between an aldehyde and an active methylene compound (e.g., malononitrile, diethyl malonate) to form a new carbon-carbon double bond. This reaction is highly valuable for the synthesis of α,β-unsaturated compounds.

G cluster_reactants Reactants aldehyde This compound aldehyde->reaction_center methylene Malononitrile methylene->reaction_center base Base (e.g., piperidine, ammonium acetate) product 2-((1-isopropyl-1H-pyrazol-4-yl)methylene)malononitrile reaction_center->product Base, Solvent

Figure 3: Knoevenagel condensation of this compound.

Generalized Experimental Protocol: Knoevenagel Condensation with Malononitrile[8]

  • In a suitable flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in a solvent such as ethanol or a water-ethanol mixture.

  • Add a catalytic amount of a weak base (e.g., piperidine, ammonium acetate).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold solvent and dry to obtain the desired product.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). This reaction is particularly useful for introducing a double bond with high regioselectivity.

G cluster_reactants Reactants aldehyde This compound aldehyde->reaction_center ylide Phosphonium Ylide (e.g., Ph₃P=CH₂) ylide->reaction_center product_alkene 1-isopropyl-4-vinyl-1H-pyrazole product_phosphine_oxide Triphenylphosphine oxide reaction_center->product_alkene reaction_center->product_phosphine_oxide

Figure 4: Wittig reaction of this compound.

Generalized Experimental Protocol: Wittig Reaction

  • Prepare the phosphonium ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.

  • To the resulting ylide solution, add a solution of this compound (1 equivalent) in the same solvent at a controlled temperature.

  • Allow the reaction to proceed at room temperature or with heating.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Conclusion

This compound is a highly versatile and valuable synthetic intermediate. Its two primary functional groups, the stable pyrazole ring and the reactive aldehyde, provide a rich platform for a wide array of chemical transformations. The synthetic and reaction protocols detailed in this guide, along with the provided spectroscopic data, offer a solid foundation for the utilization of this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials. The continued exploration of the reactivity of this and related pyrazole aldehydes will undoubtedly lead to the discovery of new molecules with significant scientific and commercial potential.

References

An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the available physicochemical data for 1-isopropyl-1H-pyrazole-4-carbaldehyde is presented in Table 1. This information is crucial for understanding the compound's behavior in biological systems and for designing formulation strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀N₂OChem-Impex
Molecular Weight 138.17 g/mol Smolecule
IUPAC Name This compoundChem-Impex
Appearance Not specified-
Melting Point Not specified-
Boiling Point Not specified-
pKa Not specified-
LogP Not specified-

Solubility

Aqueous solubility is a critical determinant of a drug candidate's absorption and, consequently, its bioavailability. Pyrazole derivatives are often characterized by low aqueous solubility due to their planar, aromatic nature, which can lead to strong crystal lattice energy.[4]

Quantitative Solubility Data

As of the writing of this guide, specific experimental solubility data for this compound in aqueous or organic solvents has not been reported in the public domain.

Table 2: Aqueous Solubility of this compound

SolventTemperature (°C)Solubility (µg/mL)Method
WaterNot AvailableNot AvailableNot Available
Phosphate-Buffered Saline (pH 7.4)Not AvailableNot AvailableNot Available
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.[6]

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[7]

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[6][7]

  • After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with the appropriate solvent.

  • Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the solubility of the compound in the chosen solvent.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vial A->B C Incubate on orbital shaker (24-48h, constant temp.) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Quantify concentration (HPLC/UV-Vis) F->G

Shake-Flask Solubility Workflow

Bioavailability

Oral bioavailability is the fraction of an orally administered drug that reaches systemic circulation. It is influenced by a compound's solubility, permeability, and first-pass metabolism.[4][8]

Quantitative Bioavailability Data

There is no publicly available in vivo or in vitro bioavailability data for this compound.

Table 3: Bioavailability Parameters for this compound

ParameterValueSpeciesDosing Route
Oral Bioavailability (%) Not AvailableNot AvailableNot Available
Cmax (ng/mL) Not AvailableNot AvailableNot Available
Tmax (h) Not AvailableNot AvailableNot Available
AUC (ng·h/mL) Not AvailableNot AvailableNot Available
Apparent Permeability (Papp) (cm/s) Not AvailableCaco-2 cellsNot Available
Experimental Protocol: In Vitro Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[9][10][11][12] Caco-2 cells, when cultured as a monolayer, differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.[13]

Objective: To determine the rate of transport of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • This compound

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[14]

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For apical to basolateral (A-B) transport, add the test compound to the apical side and fresh transport buffer to the basolateral side.

  • For basolateral to apical (B-A) transport, add the test compound to the basolateral side and fresh buffer to the apical side.

  • Incubate at 37°C.

  • At specified time points, collect samples from the receiver compartment and analyze the concentration of the compound by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

G cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Verify monolayer integrity (TEER) B->C D Add compound to donor side (Apical or Basolateral) C->D E Incubate at 37°C D->E F Collect samples from receiver side E->F G Quantify concentration (LC-MS/MS) F->G H Calculate Papp and Efflux Ratio G->H

Caco-2 Permeability Assay Workflow
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

In vivo pharmacokinetic (PK) studies in animal models, such as rats or mice, are essential for determining the ADME properties of a drug candidate.[15][16][17][18]

Objective: To determine the plasma concentration-time profile of this compound after oral and intravenous administration.

Materials:

  • Sprague-Dawley rats or C57BL/6 mice

  • This compound

  • Dosing vehicles (for oral and IV administration)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • LC-MS/MS for plasma sample analysis

Procedure:

  • Fast animals overnight before dosing.

  • Administer a single dose of the compound either orally (via gavage) or intravenously (via tail vein injection).

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant.[17]

  • Process blood samples to separate plasma.

  • Extract the drug from the plasma samples.

  • Analyze the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Potential Signaling Pathways of Interest

While the specific biological targets of this compound are not yet elucidated, the broader class of pyrazole-4-carbaldehyde derivatives has been investigated for a range of biological activities, suggesting potential interactions with various signaling pathways.[2][3][19][20]

  • Anti-inflammatory Pathways: Many pyrazole derivatives exhibit anti-inflammatory properties.[19] This suggests potential modulation of pathways involving cyclooxygenase (COX) enzymes (COX-1 and COX-2) or pro-inflammatory cytokines like TNF-α and interleukins (e.g., IL-6).[19]

  • Anticancer Pathways: The antitumor activity of some pyrazole compounds points to possible interference with signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[3][19] These could include pathways regulated by protein kinases, transcription factors, or apoptosis-related proteins.

  • Antimicrobial Mechanisms: The observed antimicrobial effects of pyrazole derivatives suggest that they may inhibit essential cellular processes in bacteria or fungi.[3][19]

G cluster_inflammation Inflammatory Response cluster_cancer Cancer Progression cluster_microbe Microbial Growth compound This compound COX COX Enzymes compound->COX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) compound->Cytokines Kinases Protein Kinases compound->Kinases Apoptosis Apoptosis Pathways compound->Apoptosis Metabolism Essential Microbial Metabolism compound->Metabolism

Potential Biological Targets

Conclusion

This compound is a compound of interest for drug discovery and development. However, there is a clear lack of publicly available data regarding its solubility and bioavailability. The experimental protocols detailed in this guide provide a roadmap for researchers to generate this critical information. Understanding these parameters is essential for advancing this and similar compounds through the drug development pipeline. Future research should focus on performing these foundational studies to unlock the full therapeutic potential of this promising pyrazole derivative.

References

Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for 1-isopropyl-1H-pyrazole-4-carbaldehyde. This key intermediate is valuable in the synthesis of pharmaceuticals and other bioactive molecules.[1] The data herein is compiled from typical values for analogous structures and spectroscopic principles, providing a robust resource for researchers in organic synthesis and drug discovery.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are presented below. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.0Singlet-
Pyrazole H-38.0 - 8.2Singlet-
Pyrazole H-57.8 - 8.0Singlet-
Isopropyl CH4.5 - 4.8Septet~7.0
Isopropyl CH₃1.4 - 1.6Doublet~7.0

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)
Aldehyde C=O185 - 195
Pyrazole C-4140 - 145
Pyrazole C-3138 - 142
Pyrazole C-5130 - 135
Isopropyl CH50 - 55
Isopropyl CH₃22 - 24
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption frequencies for this compound are outlined below.

Table 3: Predicted IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)Intensity
C-H stretch (pyrazole ring)3100 - 3150Medium
C-H stretch (isopropyl)2850 - 3000Medium
C-H stretch (aldehyde)2720 - 2820Medium, often two bands
C=O stretch (aldehyde)1680 - 1700Strong
C=N stretch (pyrazole ring)1580 - 1620Medium
C=C stretch (pyrazole ring)1450 - 1550Medium
C-N stretch (pyrazole ring)1300 - 1350Medium

The carbonyl (C=O) stretching frequency of the aldehyde is expected in the 1680-1700 cm⁻¹ range due to conjugation with the pyrazole ring.[4][5][6][7] The pyrazole ring itself will exhibit several characteristic bands.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₁₀N₂O), the expected molecular ion peak and major fragments are listed below.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
138[M]⁺ (Molecular Ion)
123[M - CH₃]⁺
110[M - C₂H₄]⁺ or [M - CO]⁺
95[M - C₃H₇]⁺
67[C₄H₃N₂]⁺

Experimental Protocols

The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds.[10][11][12][13]

Synthesis of this compound

Reaction: Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole.

Reagents and Materials:

  • 1-isopropyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. This in situ generates the Vilsmeier reagent.

  • After the addition is complete, allow the mixture to stir at 0 °C for a designated period, typically 30 minutes.

  • Add 1-isopropyl-1H-pyrazole to the reaction mixture, either neat or dissolved in a small amount of an appropriate solvent.

  • The reaction mixture is then typically heated to a temperature between 60-100 °C and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

  • The aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.

  • The product is then extracted with an organic solvent such as dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) for liquids, or as a KBr pellet for solids.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragmentation patterns.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 1-isopropyl-1H-pyrazole Vilsmeier Vilsmeier-Haack Reaction Start->Vilsmeier Workup Workup & Purification Vilsmeier->Workup Product 1-isopropyl-1H-pyrazole- 4-carbaldehyde Workup->Product NMR NMR (¹H, ¹³C) Product->NMR IR IR Product->IR MS MS Product->MS

Fig. 1: Synthesis and Spectroscopic Analysis Workflow.

Vilsmeier_Haack_Mechanism_Simplified DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Aromatic Substitution Vilsmeier_Reagent->Electrophilic_Attack Pyrazole 1-isopropyl-1H-pyrazole Pyrazole->Electrophilic_Attack Iminium_Intermediate Iminium Salt Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Final_Product 1-isopropyl-1H-pyrazole- 4-carbaldehyde Hydrolysis->Final_Product

Fig. 2: Simplified Vilsmeier-Haack Reaction Pathway.

References

Technical Guide: Physicochemical Properties of 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-isopropyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic aldehyde with applications in medicinal chemistry and organic synthesis.

Core Physical Characteristics

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[3]
Molecular Weight 138.17 g/mol [1][2]
Physical State Yellow Liquid[1][2]
IUPAC Name This compound[3]
CAS Number 313735-67-0[3]
Purity Typically ≥95% (HPLC)[1]
Storage Temperature 2-8°C in an inert atmosphere[3]

Synthesis and Spectroscopic Data

The synthesis of this compound is typically achieved through a two-step process: the formylation of a suitable pyrazole precursor to yield 1H-pyrazole-4-carbaldehyde, followed by the N-isopropylation of the pyrazole ring.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: N-Isopropylation Pyrazole Pyrazole 1H_Pyrazole_4_carbaldehyde 1H-pyrazole-4-carbaldehyde Pyrazole->1H_Pyrazole_4_carbaldehyde Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->1H_Pyrazole_4_carbaldehyde 1H_Pyrazole_4_carbaldehyde_2 1H-pyrazole-4-carbaldehyde Final_Product This compound 1H_Pyrazole_4_carbaldehyde_2->Final_Product Alkylation Isopropylating_Agent Isopropylating Agent (e.g., 2-iodopropane) Isopropylating_Agent->Final_Product Base Base (e.g., Cs2CO3 or NaH) Base->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1H-pyrazole-4-carbaldehyde (via Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like pyrazole.[4][5][6][7]

  • Materials:

    • Pyrazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice

    • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

    • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent. The temperature should be maintained at or below 5°C.

    • Dissolve pyrazole in DMF in a separate flask.

    • Add the pyrazole solution dropwise to the freshly prepared Vilsmeier reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or another suitable organic solvent.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-pyrazole-4-carbaldehyde.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (N-Isopropylation)

This procedure is adapted from a reported synthesis.[8]

  • Materials:

    • 1H-pyrazole-4-carbaldehyde

    • 2-Iodopropane

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Caesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.0 eq of 60% dispersion in mineral oil) in one portion at room temperature under an inert atmosphere. Alternatively, caesium carbonate (2.0 eq) can be used as the base.

    • Add 2-iodopropane (1.5 eq) to the reaction mixture.

    • Stir the resulting mixture at room temperature for 2 hours (if using NaH) or at 80°C for 16 hours (if using Cs₂CO₃). Monitor the reaction by TLC.

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in heptane) to yield this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

A reported ¹H NMR spectrum for this compound (400 MHz, CDCl₃) shows the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.86s1HAldehyde proton (-CHO)
7.97s2HPyrazole ring protons (C3-H and C5-H)
4.54sept1HIsopropyl methine proton (-CH(CH₃)₂)
1.55d6HIsopropyl methyl protons (-CH(CH ₃)₂)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Predicted Chemical Shift (δ, ppm)Assignment
~185Aldehyde carbonyl carbon (-C HO)
~140-145Pyrazole ring carbon (C5)
~135-140Pyrazole ring carbon (C3)
~120-125Pyrazole ring carbon (C4)
~50-55Isopropyl methine carbon (-C H(CH₃)₂)
~22-24Isopropyl methyl carbons (-CH(C H₃)₂)

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Predicted Wavenumber (cm⁻¹)Assignment
~2970-2930C-H stretching (isopropyl group)
~2820 and ~2720C-H stretching (aldehyde)
~1670-1690C=O stretching (aldehyde, conjugated)
~1500-1550C=N and C=C stretching (pyrazole ring)

MS (Mass Spectrometry)

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 138. Key fragmentation patterns for pyrazoles often involve the loss of HCN and N₂.[9] The fragmentation of the isopropyl group (loss of a methyl radical, m/z = 123) is also anticipated.

Biological and Pharmaceutical Relevance

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][6] Its structural motif is found in molecules developed as anti-inflammatory and anti-cancer agents, highlighting its importance in drug discovery and development.[1][6] The aldehyde functionality provides a reactive handle for further chemical modifications, allowing for the creation of diverse molecular libraries for screening and optimization of biological activity.

References

An In-depth Technical Guide to the Isomers of 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its key positional isomers. Pyrazole-based compounds are of significant interest in medicinal chemistry and materials science, and a thorough understanding of their synthesis and properties is crucial for their application in research and development. This document outlines the primary synthetic routes, comparative physicochemical and spectroscopic data, and general biological context for these compounds.

Introduction to Isopropyl-Pyrazole-Carbaldehydes

The pyrazole ring is a privileged scaffold in drug discovery, appearing in a variety of approved drugs. The substitution pattern on the pyrazole ring is critical for determining the molecule's physicochemical properties and biological activity. This compound and its isomers are versatile synthetic intermediates, primarily used as building blocks in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1] The aldehyde functional group allows for a wide range of subsequent chemical transformations.

The key isomers of this compound, based on the positions of the isopropyl and carbaldehyde groups on the pyrazole ring, include:

  • This compound (the primary subject)

  • 1-isopropyl-1H-pyrazole-3-carbaldehyde

  • 1-isopropyl-1H-pyrazole-5-carbaldehyde

  • 3-isopropyl-1H-pyrazole-4-carbaldehyde

  • 4-isopropyl-1H-pyrazole-3-carbaldehyde

This guide will focus on the synthesis and characterization of these key isomers.

Synthetic Methodologies

The synthesis of isopropyl-pyrazole-carbaldehydes can be broadly approached via two main strategies:

  • Construction of the Substituted Pyrazole Ring Followed by Formylation: This is a common and versatile approach.

  • Formation of the Pyrazole Ring from Precursors Already Containing the Aldehyde or a Precursor Moiety.

A key reaction in the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction , which introduces a formyl group onto an electron-rich heterocyclic ring.[2][3] An alternative method for introducing the aldehyde is the oxidation of a corresponding alcohol.[4]

General Experimental Protocol for Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The following is a general protocol for the formylation of an N-substituted pyrazole.

Procedure:

  • The Vilsmeier reagent is prepared in situ by the slow addition of phosphorus oxychloride (POCl₃, ~2-4 equivalents) to ice-cold N,N-dimethylformamide (DMF), which also serves as the solvent.[6][7]

  • The substrate, for example, 1-isopropyl-1H-pyrazole, is then added to the prepared Vilsmeier reagent.

  • The reaction mixture is stirred at an elevated temperature (typically between 60-120°C) for several hours (4-12 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC).[7][8]

  • Upon completion, the reaction mixture is cooled and quenched by pouring it onto crushed ice.

  • The mixture is then neutralized with a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), leading to the precipitation of the product.[6]

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

General Experimental Protocol for Pyrazole Synthesis via Condensation

The pyrazole core is often synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[9]

Procedure:

  • A hydrazine derivative (e.g., isopropylhydrazine) is dissolved in a suitable solvent, often ethanol or acetic acid.

  • The 1,3-dicarbonyl compound is added to the solution.

  • The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by distillation or column chromatography.

General Experimental Protocol for Oxidation of Pyrazolyl-Methanol

An alternative route to the carbaldehyde is the oxidation of the corresponding alcohol.[4]

Procedure:

  • The pyrazolyl-methanol starting material is dissolved in a suitable organic solvent (e.g., dichloromethane).

  • A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), is added to the solution.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then filtered to remove the oxidant and any by-products.

  • The filtrate is concentrated, and the crude aldehyde is purified by column chromatography.

Data Presentation

Physicochemical Properties
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound 313735-67-0C₇H₁₀N₂O138.17Liquid
1-isopropyl-1H-pyrazole-3-carbaldehyde 1226694-29-6C₇H₁₀N₂O138.17N/A
1-isopropyl-1H-pyrazole-5-carbaldehyde 100305-93-9C₇H₁₀N₂O138.17N/A
3-isopropyl-1H-pyrazole-4-carbaldehyde 154926-99-5C₇H₁₀N₂O138.17N/A
4-isopropyl-1H-pyrazole-3-carbaldehyde N/AC₇H₁₀N₂O138.17N/A
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of these isomers. Below are the expected and reported spectral characteristics.

Infrared (IR) Spectroscopy: The IR spectra of these compounds are expected to show characteristic absorption bands for the aldehyde C=O stretch (around 1670-1700 cm⁻¹) and C-H stretch (around 2720 and 2820 cm⁻¹), as well as vibrations associated with the pyrazole ring.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectra provide valuable information about the substitution pattern on the pyrazole ring. The chemical shifts of the pyrazole ring protons are particularly diagnostic.

Compound NamePyrazole H-3 (δ, ppm)Pyrazole H-4 (δ, ppm)Pyrazole H-5 (δ, ppm)Aldehyde CHO (δ, ppm)Isopropyl CH (δ, ppm)Isopropyl CH₃ (δ, ppm)
This compound ~7.9N/A~7.9~9.8~4.6 (septet)~1.5 (d)
1-isopropyl-1H-pyrazole-3-carbaldehyde N/A~6.8~7.7~9.9N/AN/A
1-isopropyl-1H-pyrazole-5-carbaldehyde ~7.6~6.5N/A~9.7N/AN/A
3-isopropyl-1H-pyrazole-4-carbaldehyde N/A~8.0~8.0~9.9N/AN/A
4-isopropyl-1H-pyrazole-3-carbaldehyde N/AN/A~7.8~9.8N/AN/A

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. "d" denotes a doublet, and "septet" denotes a septet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectra are useful for confirming the carbon skeleton of the isomers.

Compound NamePyrazole C-3 (δ, ppm)Pyrazole C-4 (δ, ppm)Pyrazole C-5 (δ, ppm)Aldehyde C=O (δ, ppm)Isopropyl CH (δ, ppm)Isopropyl CH₃ (δ, ppm)
This compound ~140~118~130~185~52~22
1-isopropyl-1H-pyrazole-3-carbaldehyde ~150~110~135~184N/AN/A
1-isopropyl-1H-pyrazole-5-carbaldehyde ~142~112~145~183N/AN/A
3-isopropyl-1H-pyrazole-4-carbaldehyde N/AN/AN/A~186N/AN/A
4-isopropyl-1H-pyrazole-3-carbaldehyde N/AN/AN/A~184N/AN/A

Note: The chemical shifts are approximate.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For all isomers with the molecular formula C₇H₁₀N₂O, the expected nominal mass is 138. The high-resolution mass should be consistent with this formula. The fragmentation patterns may differ depending on the substitution pattern, providing a way to distinguish between the isomers.

Biological Activity Context

While specific biological activity data for the isomers of this compound are not extensively reported in the public domain, the pyrazole-carbaldehyde scaffold is a known pharmacophore. Derivatives have been investigated for a range of biological activities, including:

  • Anti-inflammatory: Some pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes.[10]

  • Antimicrobial: Various substituted pyrazoles have demonstrated antibacterial and antifungal properties.[6]

  • Anticancer: The pyrazole nucleus is a component of several compounds investigated for their anticancer activity.[1]

  • Antidepressant: Recent research has explored pyrazole derivatives as potential selective serotonin reuptake inhibitors (SSRIs).[11]

The specific isomers discussed in this guide are valuable as starting materials for the synthesis of libraries of compounds to be screened for these and other biological activities.

Mandatory Visualizations

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways to pyrazole-carbaldehydes.

Synthesis_Workflow_1 Hydrazine Isopropylhydrazine (or Hydrazine Hydrate) PyrazoleCore Substituted Pyrazole Core Hydrazine->PyrazoleCore Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->PyrazoleCore FormylatedPyrazole Pyrazole-4-carbaldehyde PyrazoleCore->FormylatedPyrazole Vilsmeier-Haack Formylation VilsmeierReagent Vilsmeier Reagent (POCl3 / DMF) VilsmeierReagent->FormylatedPyrazole

Caption: General synthesis of pyrazole-4-carbaldehydes.

Synthesis_Workflow_2 start Substituted Pyrazole formylation Vilsmeier-Haack Formylation start->formylation Route A alcohol_reduction Reduction to Alcohol (e.g., NaBH4) start->alcohol_reduction Alternative Precursor Synthesis aldehyde_product Pyrazole Carbaldehyde formylation->aldehyde_product alcohol_product Pyrazolyl-methanol alcohol_reduction->alcohol_product oxidation Oxidation (e.g., PCC, MnO2) alcohol_product->oxidation Route B oxidation->aldehyde_product

Caption: Key routes to pyrazole carbaldehydes.

Conclusion

This compound and its positional isomers are valuable and versatile intermediates in synthetic organic chemistry. While detailed experimental protocols and complete spectroscopic data for every isomer are not always readily available in the public literature, this guide provides a comprehensive overview of the established synthetic methods and expected physicochemical properties based on the current state of knowledge. The information and protocols presented herein should serve as a solid foundation for researchers and drug development professionals working with this important class of compounds. Further experimental work is needed to fully characterize each isomer and explore its potential in various applications.

References

An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-isopropyl-1H-pyrazole-4-carbaldehyde, a key building block in pharmaceutical and agrochemical research. While specific, publicly available stability studies on this compound are limited, this document outlines best practices for its handling and storage based on the general characteristics of pyrazole derivatives and aromatic aldehydes. Furthermore, it details a proposed experimental framework for conducting forced degradation studies to elucidate its intrinsic stability, potential degradation pathways, and to develop a stability-indicating analytical method. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to ensure the integrity and proper handling of this compound in a laboratory setting.

Introduction

This compound is a versatile heterocyclic compound utilized as a key intermediate in the synthesis of various bioactive molecules, including potential anti-inflammatory and anti-cancer agents, as well as agrochemicals[1]. The presence of a reactive aldehyde functional group and a pyrazole ring structure makes it a valuable synthon for further chemical modifications[1]. However, these same features may also contribute to its potential instability under certain environmental conditions. Understanding and controlling the stability of this compound is critical for ensuring the reliability and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures in a GxP environment.

This guide summarizes the currently available information on the storage of this compound and provides a detailed, best-practice protocol for a comprehensive stability assessment through forced degradation studies.

Recommended Storage and Handling

Based on available safety data sheets and supplier information, the following conditions are recommended for the storage and handling of this compound to maintain its quality and integrity.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale & References
Temperature Store in a cool, dry place. A specific recommendation is 2-8°C.To minimize the rate of potential degradation reactions.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the aldehyde group.
Light Protect from light. Store in an opaque or amber container.Pyrazole derivatives can be susceptible to photodegradation.
Moisture Keep container tightly closed in a dry and well-ventilated place.To prevent hydrolysis and other moisture-mediated degradation.
Incompatible Materials Keep away from strong oxidizing agents.Aldehydes are readily oxidized to carboxylic acids.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Use personal protective equipment (gloves, safety glasses).To avoid inhalation of vapors and skin contact.

Intrinsic Stability and Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the public domain, based on the chemical nature of aldehydes and pyrazole rings, several potential degradation routes can be anticipated:

  • Oxidation: The aldehyde group is susceptible to oxidation, which would lead to the formation of 1-isopropyl-1H-pyrazole-4-carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by reaction with oxidizing agents.

  • Hydrolysis: Although the pyrazole ring is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening or other degradative reactions.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions in the pyrazole ring, potentially leading to rearrangements or cleavage[3][4][5][6]. Studies on other pyrazole derivatives have shown that they can undergo photodegradation following first-order kinetics[3].

  • Thermal Degradation: Elevated temperatures can accelerate oxidation and other degradation processes.

The following diagram illustrates a potential primary degradation pathway for this compound.

G cluster_main Potential Degradation Pathway A This compound B 1-isopropyl-1H-pyrazole-4-carboxylic acid A->B Oxidation (O2, light, heat)

Figure 1: Potential Oxidation Pathway

Experimental Protocol: Forced Degradation Study

To systematically evaluate the intrinsic stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions, as outlined in the ICH guidelines[7][8][9]. The goal is to achieve 5-20% degradation to identify potential degradation products and develop a stability-indicating analytical method[8].

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products and impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice for this purpose[2][10][11][12]. For structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred technique[12][13][14][15].

Table 2: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (e.g., 254 nm)
Injection Volume 10 µL
Sample Concentration 1 mg/mL in a suitable solvent (e.g., Acetonitrile)
Stress Conditions

The following table outlines the proposed stress conditions for the forced degradation study of this compound.

Table 3: Proposed Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours at 60°C
Base Hydrolysis 0.1 M NaOH24, 48, 72 hours at 60°C
Oxidative Degradation 3% H₂O₂24, 48, 72 hours at room temperature
Thermal Degradation 80°C (solid state)24, 48, 72 hours
Photostability ICH Option 2: 1.2 million lux hours and 200 watt hours/m² UV lightAs per ICH guidelines
Sample Preparation and Analysis

For each stress condition, a solution of this compound (e.g., 1 mg/mL) will be prepared in the respective stress medium. At each time point, an aliquot of the sample will be withdrawn, neutralized if necessary, and diluted with the mobile phase to a suitable concentration for HPLC analysis. A control sample, protected from the stress condition, should be analyzed concurrently.

The following workflow diagram illustrates the experimental process.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize and Dilute sampling->neutralize hplc Analyze by Stability-Indicating RP-HPLC Method neutralize->hplc lcms Characterize Degradants by LC-MS/MS hplc->lcms data Quantify Degradation and Identify Degradation Products hplc->data lcms->data

Figure 2: Forced Degradation Workflow

Data Presentation

The results of the forced degradation study should be summarized in a clear and concise manner. The following tables provide templates for presenting the quantitative data.

Table 4: Summary of Forced Degradation Results

Stress ConditionDuration% Assay of this compound% Total DegradationNumber of Degradation Products
Control 0 hours100.00.00
0.1 M HCl at 60°C 24 hours
48 hours
72 hours
0.1 M NaOH at 60°C 24 hours
48 hours
72 hours
3% H₂O₂ at RT 24 hours
48 hours
72 hours
80°C (solid) 24 hours
48 hours
72 hours
Photostability ICH Option 2

Table 5: Profile of Degradation Products

Stress ConditionDegradation ProductRetention Time (min)% AreaProposed Structure (from LC-MS)
0.1 M HCl at 60°C DP-1
DP-2
3% H₂O₂ at RT DP-3 (e.g., Carboxylic Acid)

Conclusion

While specific stability data for this compound is not extensively documented, adherence to the recommended storage conditions of a cool, dry, dark, and inert environment is paramount to preserving its integrity. For researchers and drug development professionals requiring a comprehensive understanding of its stability profile, the execution of a forced degradation study as outlined in this guide is strongly recommended. Such a study will provide critical information on the compound's intrinsic stability, identify potential degradation products, and enable the development of a validated stability-indicating analytical method, thereby ensuring the quality and reliability of this important chemical intermediate in its various applications.

References

Methodological & Application

Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde, a valuable building block in pharmaceutical and agrochemical research. The synthesis is achieved through a two-step process commencing with the N-isopropylation of pyrazole, followed by a Vilsmeier-Haack formylation. This protocol offers a comprehensive guide for researchers, including reaction conditions, purification methods, and expected yields, supported by quantitative data and a procedural workflow diagram.

Introduction

Pyrazole-4-carbaldehydes are key intermediates in the synthesis of a wide range of biologically active molecules. The introduction of a formyl group at the C4 position of the pyrazole ring provides a versatile handle for further functionalization, enabling the construction of complex heterocyclic systems. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocyclic compounds like N-substituted pyrazoles. This reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields the desired aldehyde.

Experimental Protocols

Part 1: Synthesis of 1-isopropyl-1H-pyrazole (Starting Material)

This protocol describes the N-alkylation of pyrazole with an isopropyl halide to synthesize the starting material, 1-isopropyl-1H-pyrazole.

Materials:

  • Pyrazole

  • Isopropyl bromide or iodide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyrazole (1.0 eq) in anhydrous DMF or acetonitrile, add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add isopropyl bromide or iodide (1.2-1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-isopropyl-1H-pyrazole.

Part 2: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol details the formylation of 1-isopropyl-1H-pyrazole at the C4 position.

Materials:

  • 1-isopropyl-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3.0-5.0 eq).

  • Cool the DMF to 0 °C in an ice bath.

  • Add phosphorus oxychloride (1.5-2.0 eq) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 1-isopropyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM dropwise to the Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution or a dilute NaOH solution until the pH is approximately 7-8.

  • Extract the product from the aqueous layer with EtOAc or DCM (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by crystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 1-isopropyl-1H-pyrazole

ParameterValueReference
Starting Material PyrazoleGeneral knowledge
Reagents Isopropyl bromide, K₂CO₃General alkylation protocols
Solvent DMFGeneral alkylation protocols
Temperature 60-80 °CGeneral alkylation protocols
Reaction Time 12-24 hoursGeneral alkylation protocols
Typical Yield 70-90%Estimated from similar reactions

Table 2: Reaction Parameters for the Vilsmeier-Haack Formylation

ParameterValueReference
Starting Material 1-isopropyl-1H-pyrazoleThis protocol
Reagents DMF, POCl₃[1][2]
Molar Ratio (Pyrazole:POCl₃:DMF) 1 : 1.5-2.0 : 3.0-5.0[1][2]
Temperature 60-80 °C[1]
Reaction Time 2-6 hours[1]
Typical Yield 60-85%Estimated from similar reactions[1]

Mandatory Visualization

Vilsmeier_Haack_Synthesis cluster_start Starting Materials cluster_step1 Step 1: N-Isopropylation cluster_intermediate Intermediate cluster_reagents_vh Vilsmeier-Haack Reagents cluster_step2 Step 2: Vilsmeier-Haack Reaction cluster_product Final Product cluster_purification Purification pyrazole Pyrazole step1_reaction Reaction at 60-80°C pyrazole->step1_reaction isopropyl_halide Isopropyl Halide isopropyl_halide->step1_reaction base Base (e.g., K₂CO₃) base->step1_reaction solvent1 Solvent (e.g., DMF) solvent1->step1_reaction intermediate 1-isopropyl-1H-pyrazole step1_reaction->intermediate formylation Formylation (60-80°C) intermediate->formylation dmf DMF vilsmeier_reagent Vilsmeier Reagent Formation (0°C) dmf->vilsmeier_reagent pocl3 POCl₃ pocl3->vilsmeier_reagent vilsmeier_reagent->formylation hydrolysis Hydrolysis (Workup) formylation->hydrolysis final_product 1-isopropyl-1H-pyrazole- 4-carbaldehyde hydrolysis->final_product purification Column Chromatography or Crystallization final_product->purification

Caption: Experimental workflow for the synthesis of this compound.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Aromatic Substitution cluster_iminium_formation Iminium Salt Formation cluster_hydrolysis Hydrolysis dmf DMF vilsmeier_reagent Vilsmeier Reagent (Electrophile) dmf->vilsmeier_reagent + POCl₃ pocl3 POCl₃ pocl3->vilsmeier_reagent attack Nucleophilic attack from C4 vilsmeier_reagent->attack pyrazole 1-isopropyl-1H-pyrazole pyrazole->attack sigma_complex Sigma Complex (Resonance Stabilized) attack->sigma_complex elimination Elimination of H⁺ sigma_complex->elimination iminium_salt Iminium Salt Intermediate elimination->iminium_salt hydrolysis_step Nucleophilic attack by water iminium_salt->hydrolysis_step water H₂O (Workup) water->hydrolysis_step product 1-isopropyl-1H-pyrazole- 4-carbaldehyde hydrolysis_step->product

Caption: Mechanism of the Vilsmeier-Haack reaction on 1-isopropyl-1H-pyrazole.

References

Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-isopropyl-1H-pyrazole-4-carbaldehyde is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its versatile pyrazole core and reactive aldehyde group allow for extensive functionalization to create a diverse range of bioactive molecules.[1] This document outlines detailed protocols for alternative methods for its synthesis, catering to researchers, scientists, and professionals in drug development. The primary and most established method for formylating pyrazoles is the Vilsmeier-Haack reaction.[3][4][5][6][7][8][9][10] As an alternative, this guide also details a multi-step synthesis involving the formylation of a protected 4-iodopyrazole via a Grignard reagent.

Method 1: Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[5][7][9][10] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[7][9][10] This electrophilic reagent then reacts with the pyrazole ring to introduce a formyl group.

Experimental Protocol

  • Preparation of the Vilsmeier Reagent: In a dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. To this, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

  • Formylation Reaction: Dissolve 1-isopropyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-80 °C for 2-4 hours.[4][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.[4][6] The crude product may precipitate out of the solution. Filter the precipitate, wash it with cold water, and dry it. If no precipitate forms, extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Quantitative Data

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Reference
1-isopropyl-1H-pyrazole110.161--
DMF73.093-[6]
POCl₃153.331.2-3-[4][6]
This compound138.17-60-90 (estimated)[6][11]

Reaction Pathway

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Pyrazole 1-isopropyl-1H-pyrazole Intermediate Iminium Ion Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product H₂O (work-up)

Caption: Vilsmeier-Haack synthesis of this compound.

Method 2: Synthesis via Grignard Reagent of 4-Iodopyrazole

This alternative route involves the preparation of a Grignard reagent from a protected 4-iodopyrazole, followed by formylation with a suitable electrophile like DMF.[12] This method avoids the direct use of the potentially harsh Vilsmeier-Haack conditions.

Experimental Protocol

  • Step 1: N-Protection of 4-Iodo-1H-pyrazole: Protect the nitrogen of 4-iodo-1H-pyrazole to prevent side reactions. A common protecting group is the 1-ethoxyethyl group. Dissolve 4-iodo-1H-pyrazole (1 equivalent) in a suitable solvent like benzene. Add a catalytic amount of a strong acid (e.g., 30% HCl in Et₂O) followed by ethyl vinyl ether (1.27 equivalents).[12] Stir the reaction at room temperature until completion (monitored by TLC). Remove the solvent under reduced pressure to obtain the protected 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole.

  • Step 2: Grignard Reagent Formation and Formylation: In an oven-dried flask under an inert atmosphere (e.g., argon), place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Prepare a solution of the N-protected 4-iodopyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings and gently heat to initiate the Grignard reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour. Cool the Grignard reagent to -78 °C and add anhydrous DMF (1.5 equivalents) dropwise.[11] Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Step 3: Deprotection and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with dilute HCl to facilitate the hydrolysis of the protecting group and the iminium intermediate. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1H-pyrazole-4-carbaldehyde can be purified by chromatography.

  • Step 4: N-Isopropylation: To a stirred solution of 1H-pyrazole-4-carbaldehyde (1 equivalent) in DMF, add cesium carbonate (Cs₂CO₃) and 2-iodopropane.[13] Heat the reaction mixture to 80 °C for 16 hours.[13] After cooling, pour the mixture into water and extract with an appropriate solvent. Purify the final product, this compound, by column chromatography.

Quantitative Data

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Reference
4-Iodo-1H-pyrazole193.961-[12]
Ethyl vinyl ether72.111.27-[12]
1H-pyrazole-4-carbaldehyde96.09-High (not specified)[12]
2-Iodopropane169.99169.54[13]
This compound138.17--[13]

Synthesis Workflow

Grignard_Synthesis IodoPyrazole 4-Iodo-1H-pyrazole ProtectedPyrazole N-Protected 4-Iodopyrazole IodoPyrazole->ProtectedPyrazole Protection (Ethyl vinyl ether, H⁺) Grignard 4-Pyrazolylmagnesium bromide (Protected) ProtectedPyrazole->Grignard Mg, THF FormylPyrazole_Protected N-Protected 1H-pyrazole-4-carbaldehyde Grignard->FormylPyrazole_Protected 1. DMF 2. H₃O⁺ FormylPyrazole 1H-pyrazole-4-carbaldehyde FormylPyrazole_Protected->FormylPyrazole Deprotection (H⁺) FinalProduct This compound FormylPyrazole->FinalProduct N-Isopropylation (2-Iodopropane, Cs₂CO₃)

Caption: Multi-step synthesis via a Grignard reagent.

Method 3: Cyclization of Hydrazones

An alternative strategy involves the cyclization of suitably substituted hydrazones using a Vilsmeier-Haack type reagent, which concomitantly forms the pyrazole ring and introduces the 4-formyl group.[3][4][6] This method is particularly useful when the desired substitution pattern on the pyrazole ring is built from acyclic precursors.

Experimental Protocol

  • Step 1: Synthesis of Hydrazone: Condense a substituted ketone (e.g., acetone) with isopropylhydrazine to form the corresponding hydrazone. This reaction is typically carried out in a suitable solvent like ethanol with a catalytic amount of acid.

  • Step 2: Cyclization and Formylation: The Vilsmeier-Haack reagent is prepared as described in Method 1. The hydrazone (1 equivalent), dissolved in DMF, is then added to the Vilsmeier reagent (3 equivalents).[6] The reaction mixture is heated, typically at 60-90 °C, for several hours until the reaction is complete as monitored by TLC.[4][6]

  • Work-up and Purification: The work-up procedure is analogous to that of the Vilsmeier-Haack formylation of pyrazole. The reaction mixture is quenched with ice, neutralized, and the product is isolated by filtration or extraction. Purification is achieved by recrystallization or column chromatography.

Quantitative Data

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Reference
Isopropylhydrazine74.121--
Acetone58.081--
Acetone isopropylhydrazone114.191--
This compound138.17-Good (not specified)[4][6]

Reaction Pathway

Hydrazone_Cyclization Hydrazine Isopropylhydrazine Hydrazone Acetone isopropylhydrazone Hydrazine->Hydrazone + Acetone (-H₂O) Ketone Acetone Ketone->Hydrazone Product This compound Hydrazone->Product Vilsmeier-Haack Reagent (POCl₃, DMF)

Caption: Synthesis via cyclization of a hydrazone intermediate.

The synthesis of this compound can be achieved through several synthetic routes. The Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole represents the most direct approach. Alternatively, a multi-step synthesis commencing from 4-iodopyrazole offers a different strategy that avoids direct formylation of the pre-formed isopropyl-substituted pyrazole. The cyclization of hydrazones provides another convergent approach to constructing the target molecule. The choice of method will depend on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Each of these methods provides a viable pathway for obtaining this important synthetic intermediate.

References

1-isopropyl-1H-pyrazole-4-carbaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-isopropyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block widely employed in organic synthesis, particularly in the development of novel therapeutic agents. Its pyrazole core and reactive aldehyde functionality make it a valuable precursor for the synthesis of a diverse range of complex molecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the preparation of biologically active compounds, with a focus on its application in the synthesis of Janus Kinase (JAK) inhibitors. The pyrazole moiety is a key structural feature in several clinically approved drugs, and its derivatives are extensively researched for their potential as anti-inflammatory, anti-cancer, and neurological disorder treatments.[1][2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: N-alkylation of 1H-pyrazole-4-carbaldehyde or Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole. The N-alkylation approach is generally preferred for its regioselectivity and milder reaction conditions.

Experimental Protocol: N-isopropylation of 1H-pyrazole-4-carbaldehyde

This protocol is adapted from a general procedure for the N-alkylation of pyrazoles.[4]

Materials:

  • 1H-pyrazole-4-carbaldehyde

  • 2-Bromopropane (isopropyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 2-bromopropane (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Applications in Organic Synthesis

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse molecular scaffolds.

Synthesis of Kinase Inhibitors (e.g., JAK Inhibitors)

This compound is a key precursor in the synthesis of pyrazole-based kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.

JAK-STAT Signaling Pathway and Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK association Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor STAT_P STAT-P (active) STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation & Binding Inhibitor JAK Inhibitor (e.g., Pyrazole-based) Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Cell Proliferation) DNA->Gene_Expression 6. Transcription

Caption: The JAK-STAT signaling pathway and the mechanism of its inhibition.[5][6]

Experimental Protocol: Synthesis of a 4-Aminopyrazole Derivative

This protocol describes the synthesis of a 4-aminopyrazole derivative from this compound, a key intermediate for many JAK inhibitors, via reductive amination.

Materials:

  • This compound

  • Ammonium acetate or desired primary amine

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and ammonium acetate (10 eq) or the desired primary amine (1.2 eq) in methanol.

  • Add a few drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-aminomethyl-1-isopropyl-1H-pyrazole derivative.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of representative 4-amino-(1H)-pyrazole derivatives against key kinases in the JAK family. While not directly synthesized from this compound, these data demonstrate the potential of this scaffold in developing potent JAK inhibitors.[5][7]

CompoundTarget KinaseIC₅₀ (nM)
3f JAK13.4
JAK22.2
JAK33.5
11b JAK1>1000
JAK216
JAK311
17m JAK1670
JAK298
JAK339
Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a route to a variety of vinylpyrazole derivatives.

Experimental Workflow: Wittig Reaction

Wittig_Reaction_Workflow Start This compound + Phosphonium Ylide Reaction Reaction in suitable solvent (e.g., THF, DMSO) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Vinyl-1-isopropyl-1H-pyrazole Derivative Purification->Product

Caption: General experimental workflow for the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation with active methylene compounds provides access to α,β-unsaturated pyrazole derivatives, which are valuable intermediates for further synthetic manipulations.

Knoevenagel_Condensation_Workflow Start This compound + Active Methylene Compound Reaction Reaction with basic catalyst (e.g., piperidine, ammonium acetate) Start->Reaction Workup Precipitation or Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product α,β-Unsaturated Pyrazole Derivative Purification->Product

References

Anwendungshinweise und Protokolle zur Derivatisierung der Aldehydgruppe in 1-Isopropyl-1H-pyrazol-4-carbaldehyd

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 1-Isopropyl-1H-pyrazol-4-carbaldehyd ist ein vielseitiger heterocyclischer Aldehyd, der als wichtiger Baustein in der medizinischen Chemie und der organischen Synthese dient.[1] Die Aldehydfunktionalität ermöglicht eine breite Palette von chemischen Umwandlungen, die zur Synthese neuartiger Moleküle mit potenziellen pharmakologischen Aktivitäten führen. Diese Anwendungshinweise bieten detaillierte Protokolle für verschiedene Derivatisierungsreaktionen der Aldehydgruppe, einschließlich reduktiver Aminierung, Oxidation, Wittig-Reaktion sowie der Bildung von Iminen, Oximen und Hydrazonen.

Reduktive Aminierung

Die reduktive Aminierung ist eine effiziente Methode zur Umwandlung von Aldehyden in Amine. Die Reaktion verläuft in der Regel über die Bildung eines intermediären Imins, das anschließend in situ zu dem entsprechenden Amin reduziert wird.

Quantitativen Datenübersicht

Derivat-TypReagenzienTypischer Ertrag (%)Typische Reaktionszeit
Sekundäres AminPrimäres Amin, NaBH₄85-951-2 Stunden
Sekundäres AminPrimäres Amin, NaBH₄/Kationenaustauscherharz85-9320 Minuten
Sekundäres AminPrimäres Amin, NaBH₄/Kieselsäuregel70-961-3 Stunden

Hinweis: Die angegebenen Ausbeuten und Reaktionszeiten sind typische Werte, die bei der reduktiven Aminierung von Aldehyden, einschließlich heterocyclischer Aldehyde, beobachtet wurden, und können je nach dem spezifischen Substrat und den Reaktionsbedingungen variieren.[2][3][4][5]

Experimentelles Protokoll: Synthese von N-Benzyl-1-(1-isopropyl-1H-pyrazol-4-yl)methanamin

  • In einem Rundkolben wird 1-Isopropyl-1H-pyrazol-4-carbaldehyd (1 Äq.) in einem geeigneten Lösungsmittel wie Tetrahydrofuran (THF) gelöst.

  • Benzylamin (1 Äq.) wird zu der Lösung gegeben und die Mischung wird bei Raumtemperatur 15-30 Minuten gerührt, um das Imin-Intermediär zu bilden.

  • Natriumborhydrid (1,5 Äq.) wird vorsichtig in Portionen zu der Reaktionsmischung gegeben.

  • Die Reaktion wird bei Raumtemperatur für 1-3 Stunden gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss der Reaktion wird die Mischung vorsichtig mit Wasser gequencht.

  • Das Produkt wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das reine sekundäre Amin zu erhalten.

Workflow-Diagramm für die reduktive Aminierung

G A 1-Isopropyl-1H-pyrazol-4-carbaldehyd C Imin-Intermediär A->C Kondensation B Primäres Amin (z.B. Benzylamin) B->C E Sekundäres Amin-Derivat C->E Reduktion D Reduktionsmittel (z.B. NaBH4) D->E

Abbildung 1: Allgemeiner Arbeitsablauf für die reduktive Aminierung.

Oxidation zu Carbonsäure

Die Oxidation der Aldehydgruppe führt zur entsprechenden Carbonsäure, einem wichtigen Zwischenprodukt für die weitere Funktionalisierung, beispielsweise durch Amidkopplungsreaktionen.

Quantitativen Datenübersicht

Derivat-TypReagenzienTypischer Ertrag (%)Typische Reaktionszeit
CarbonsäureKMnO₄HochVariabel
CarbonsäureFeCl₃·6H₂O/TEMPO50-85Variabel

Hinweis: Die angegebenen Ausbeuten basieren auf der Oxidation von substituierten Pyrazol-4-carbaldehyden und können variieren.[6][7]

Experimentelles Protokoll: Synthese von 1-Isopropyl-1H-pyrazol-4-carbonsäure

  • 1-Isopropyl-1H-pyrazol-4-carbaldehyd (1 Äq.) wird in einer Mischung aus Wasser und Pyridin gelöst.

  • Kaliumpermanganat (KMnO₄) (2-3 Äq.) wird langsam in Portionen unter Rühren zu der Lösung gegeben. Die Reaktion ist exotherm und die Temperatur sollte kontrolliert werden.

  • Die Mischung wird bei Raumtemperatur oder leicht erhöhter Temperatur gerührt, bis die violette Farbe des Permanganats verschwunden ist.

  • Nach Abschluss der Reaktion wird das entstandene Mangandioxid durch Filtration entfernt.

  • Das Filtrat wird mit einer Säure (z. B. HCl) angesäuert, um die Carbonsäure auszufällen.

  • Der feste Niederschlag wird durch Filtration gesammelt, mit kaltem Wasser gewaschen und getrocknet, um die 1-Isopropyl-1H-pyrazol-4-carbonsäure zu erhalten.

Workflow-Diagramm für die Oxidation

G A 1-Isopropyl-1H-pyrazol-4-carbaldehyd C 1-Isopropyl-1H-pyrazol-4-carbonsäure A->C Oxidation B Oxidationsmittel (z.B. KMnO4) B->C

Abbildung 2: Allgemeiner Arbeitsablauf für die Oxidation.

Wittig-Reaktion

Die Wittig-Reaktion ist eine weit verbreitete Methode zur Synthese von Alkenen aus Aldehyden und Phosphoniumyliden. Eine Variante ist die Horner-Wadsworth-Emmons (HWE)-Reaktion, bei der Phosphonat-Carbanionen verwendet werden und die oft eine hohe E-Selektivität aufweist.

Quantitativen Datenübersicht

ReaktionstypReagenzienTypischer Ertrag (%)Stereoselektivität
Wittig-ReaktionPhosphoniumylid60-96 (katalytisch)Abhängig vom Ylid
Horner-Wadsworth-EmmonsPhosphonat-CarbanionHochÜberwiegend (E)-Alken

Hinweis: Die angegebenen Ausbeuten sind typisch für Wittig- und HWE-Reaktionen mit verschiedenen Aldehyden.[8][9][10][11][12]

Experimentelles Protokoll: Synthese von 1-Isopropyl-4-(2-phenylethenyl)-1H-pyrazol (Wittig-Reaktion)

  • In einem trockenen, mit Inertgas gespülten Kolben wird Benzyltriphenylphosphoniumchlorid (1,1 Äq.) in trockenem THF suspendiert.

  • Die Suspension wird auf 0 °C gekühlt und eine starke Base wie n-Butyllithium oder Kalium-tert-butanolat (1,1 Äq.) wird langsam zugegeben, um das Ylid zu erzeugen (eine Farbänderung ist oft zu beobachten).

  • Die Mischung wird bei 0 °C für 30-60 Minuten gerührt.

  • Eine Lösung von 1-Isopropyl-1H-pyrazol-4-carbaldehyd (1 Äq.) in trockenem THF wird langsam zu der Ylid-Lösung bei 0 °C gegeben.

  • Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für mehrere Stunden oder über Nacht gerührt.

  • Die Reaktion wird durch Zugabe einer gesättigten wässrigen Ammoniumchloridlösung gequencht.

  • Das Produkt wird mit einem organischen Lösungsmittel extrahiert, die organische Phase wird getrocknet und das Lösungsmittel wird entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie gereinigt, um das Alken-Derivat und das Triphenylphosphinoxid-Nebenprodukt zu trennen.

Workflow-Diagramm für die Wittig-Reaktion

G A Phosphoniumsalz C Phosphoniumylid (Wittig-Reagenz) A->C B Starke Base B->C Deprotonierung E Oxaphosphetan-Intermediär C->E D 1-Isopropyl-1H-pyrazol-4-carbaldehyd D->E [2+2]-Cycloaddition F Alken-Derivat E->F Eliminierung G Triphenylphosphinoxid E->G

Abbildung 3: Allgemeiner Arbeitsablauf für die Wittig-Reaktion.

Bildung von Iminen (Schiff'sche Basen)

Die Kondensation von Aldehyden mit primären Aminen führt zur Bildung von Iminen, auch bekannt als Schiff'sche Basen. Diese Reaktion ist in der Regel reversibel und wird oft durch azeotrope Entfernung von Wasser oder durch saure Katalyse gefördert.

Quantitativen Datenübersicht

Derivat-TypReagenzienTypischer Ertrag (%)Typische Reaktionszeit
IminAromatische AmineGut bis ausgezeichnet4-24 Stunden

Hinweis: Die Ausbeuten für die Iminbildung sind im Allgemeinen hoch, können aber von den spezifischen Reaktanten und Bedingungen abhängen.[1][13]

Experimentelles Protokoll: Synthese von (E)-1-(1-Isopropyl-1H-pyrazol-4-yl)-N-phenylmethanimin

  • 1-Isopropyl-1H-pyrazol-4-carbaldehyd (1 Äq.) wird in Ethanol gelöst.

  • Anilin (1 Äq.) und eine katalytische Menge einer Säure (z. B. einige Tropfen Eisessig) werden zu der Lösung gegeben.

  • Die Reaktionsmischung wird für 4-24 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels DC verfolgt werden.

  • Nach Abschluss der Reaktion wird die Mischung abgekühlt, um das Produkt auskristallisieren zu lassen.

  • Das feste Produkt wird durch Filtration abgetrennt, mit kaltem Ethanol gewaschen und getrocknet, um das reine Imin zu erhalten.

Workflow-Diagramm für die Iminbildung

G A 1-Isopropyl-1H-pyrazol-4-carbaldehyd D Imin (Schiff'sche Base) A->D Kondensation B Primäres Amin (z.B. Anilin) B->D C Säurekatalysator (optional) C->D E Wasser D->E +

Abbildung 4: Allgemeiner Arbeitsablauf für die Iminbildung.

Bildung von Oximen

Oxime werden durch die Reaktion von Aldehyden mit Hydroxylamin gebildet. Diese Derivate sind oft kristalline Feststoffe und können als Zwischenprodukte für weitere Umwandlungen wie die Beckmann-Umlagerung dienen.

Quantitativen Datenübersicht

Derivat-TypReagenzienTypischer Ertrag (%)Typische Reaktionszeit
OximNH₂OH·HCl, BaseHoch bis quantitativ2 Minuten - 15 Minuten
OximNH₂OH·HCl, Bi₂O₃ (lösungsmittelfrei)60-982-10 Minuten

Hinweis: Die Oximbildung ist in der Regel eine schnelle und hocheffiziente Reaktion.[3][4]

Experimentelles Protokoll: Synthese von 1-Isopropyl-1H-pyrazol-4-carbaldehydoxim

  • In einem Mörser werden 1-Isopropyl-1H-pyrazol-4-carbaldehyd (1 Äq.), Hydroxylaminhydrochlorid (1,2 Äq.) und eine milde Base wie Natriumcarbonat (1,5 Äq.) oder Bi₂O₃ (0,6 Äq.) gemischt.[3][4]

  • Die Mischung wird bei Raumtemperatur für 2-10 Minuten gründlich vermahlen.

  • Der Reaktionsfortschritt wird durch DC überwacht.

  • Nach Abschluss der Reaktion wird die Mischung mit Wasser oder Ethylacetat versetzt.

  • Wenn das Produkt fest ist, wird es abfiltriert, mit Wasser gewaschen und getrocknet. Wenn es in Ethylacetat löslich ist, wird die organische Phase abgetrennt, getrocknet und das Lösungsmittel verdampft, um das Oxim zu erhalten.

Workflow-Diagramm für die Oximbildung

G A 1-Isopropyl-1H-pyrazol-4-carbaldehyd D Oxim A->D Kondensation B Hydroxylaminhydrochlorid B->D C Base (z.B. Na2CO3) C->D

Abbildung 5: Allgemeiner Arbeitsablauf für die Oximbildung.

Bildung von Hydrazonen

Hydrazone entstehen durch die Reaktion von Aldehyden mit Hydrazinen oder Hydraziden. Diese Derivate sind von großem Interesse in der medizinischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten.

Quantitativen Datenübersicht

Derivat-TypReagenzienTypischer Ertrag (%)Typische Reaktionszeit
HydrazonHydrazid, H₂SO₄68-858 Stunden
HydrazonPhenylhydrazin, EssigsäureGutVariabel

Hinweis: Die Ausbeuten und Reaktionszeiten können je nach den verwendeten Hydrazin- oder Hydrazid-Derivaten und den Katalysatoren variieren.[2][14]

Experimentelles Protokoll: Synthese von 1-Isopropyl-1H-pyrazol-4-carbaldehyd-(phenylhydrazon)

  • 1-Isopropyl-1H-pyrazol-4-carbaldehyd (1 Äq.) wird in einem Gemisch aus DMF und Ethanol gelöst.

  • Phenylhydrazin (1 Äq.) wird zu der Lösung gegeben, gefolgt von einer katalytischen Menge einer Säure (z. B. konzentrierte Schwefelsäure oder Eisessig).[2]

  • Die Mischung wird für mehrere Stunden bei erhöhter Temperatur (z. B. 80 °C) gerührt oder unter Rückfluss erhitzt, bis die Reaktion abgeschlossen ist (Überwachung durch DC).

  • Nach dem Abkühlen wird die Reaktionsmischung in Eiswasser gegossen, um das Produkt auszufällen.

  • Der feste Niederschlag wird durch Filtration gesammelt, mit Wasser gewaschen und aus einem geeigneten Lösungsmittel (z. B. Ethanol) umkristallisiert, um das reine Hydrazon zu erhalten.

Workflow-Diagramm für die Hydrazonbildung

G A 1-Isopropyl-1H-pyrazol-4-carbaldehyd D Hydrazon A->D Kondensation B Hydrazin oder Hydrazid B->D C Säurekatalysator C->D

Abbildung 6: Allgemeiner Arbeitsablauf für die Hydrazonbildung.

References

Application Notes and Protocols: The Role of 1-isopropyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-isopropyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including a reactive aldehyde group and a substituted pyrazole core, make it an invaluable precursor for the synthesis of a diverse range of bioactive molecules.[1] This compound has shown considerable promise as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[1] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[2][3]

These application notes provide a comprehensive overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. Detailed experimental protocols for key transformations and biological assays are provided to guide researchers in their drug discovery efforts.

Key Applications in Medicinal Chemistry

This compound serves as a crucial starting material for the synthesis of various heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This scaffold is the core of several clinically important Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its dysregulation is implicated in numerous autoimmune diseases and cancers.

The aldehyde functionality of this compound allows for a variety of chemical transformations, including:

  • Condensation reactions: To form Schiff bases, chalcones, and other intermediates.

  • Reductive amination: To introduce diverse amine functionalities.[4][5][6]

  • Oxidation: To form the corresponding carboxylic acid.

  • Wittig and related reactions: To introduce carbon-carbon double bonds.

  • Conversion to other functional groups: Such as nitriles, which are key for building the pyrazolo[3,4-d]pyrimidine ring system.

Synthesis of a Key Intermediate: 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

A pivotal application of this compound is its conversion to 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile. This intermediate is a direct precursor to the pyrazolo[3,4-d]pyrimidine core of many JAK inhibitors.

Experimental Protocol: Two-Step Synthesis of 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Step 1: Synthesis of this compound oxime

  • To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the oxime.

Step 2: Dehydration of the Oxime to the Nitrile

  • Suspend the this compound oxime (1.0 eq) in a suitable dehydrating agent such as acetic anhydride or phosphorus oxychloride.

  • Heat the mixture under reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile.

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The synthesized 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile can be further elaborated to the pyrazolo[3,4-d]pyrimidine scaffold.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core
  • To a solution of 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (1.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF), add formamide (excess).

  • Heat the reaction mixture at 150-180 °C for several hours.

  • Monitor the cyclization reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core.

This core structure can then be further functionalized at the 4-amino position to generate a library of potential kinase inhibitors.

Biological Evaluation of Pyrazole-Based Kinase Inhibitors

In Vitro Kinase Inhibition Assay Protocol
  • Reagents and Materials:

    • Recombinant human kinase (e.g., JAK1, JAK2, JAK3, TYK2)

    • ATP and appropriate peptide substrate

    • Test compounds (dissolved in DMSO)

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.

    • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data for Pyrazole-Based JAK Inhibitors

The following table summarizes the inhibitory activity of several pyrazole-based JAK inhibitors, demonstrating the potency that can be achieved from this scaffold.

Compound ReferenceTarget KinaseIC50 (nM)Cell-Based AssayCell Line
Compound 3f [7]JAK13.4AntiproliferativePC-3
JAK22.2HEL
JAK33.5K562
Compound 11b [7]JAK115.2AntiproliferativeHEL
JAK28.9K562
JAK311.5
Ruxolitinib [1]JAK13.3AntiproliferativeHEL
JAK22.8

Signaling Pathway and Experimental Workflow Visualization

Janus Kinase (JAK) - STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor JAK Inhibitor (Pyrazole-based) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow Start Start: Synthesize Pyrazole Derivatives InVitro In Vitro Kinase Assay (IC50 Determination) Start->InVitro CellBased Cell-Based Proliferation Assay (EC50 Determination) InVitro->CellBased WesternBlot Western Blot Analysis (Target Engagement) CellBased->WesternBlot SAR Structure-Activity Relationship (SAR) Analysis WesternBlot->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Start Iterative Design InVivo In Vivo Efficacy Studies LeadOpt->InVivo End Preclinical Candidate InVivo->End

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, particularly for the JAK family of enzymes, highlights its importance in the development of targeted therapies for cancer and inflammatory disorders. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this and related pyrazole derivatives in their drug discovery programs.

References

Application of 1-isopropyl-1H-pyrazole-4-carbaldehyde in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-isopropyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block with significant applications in the development of modern agrochemicals.[1] Its pyrazole core is a key pharmacophore in a range of biologically active molecules, particularly in the class of succinate dehydrogenase inhibitor (SDHI) fungicides.[2][3] The aldehyde functional group provides a convenient handle for elaboration into more complex structures, making it a valuable starting material for the synthesis of novel crop protection agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical candidates, targeting researchers, scientists, and professionals in the field of drug development.

Key Application: Synthesis of Pyrazole Carboxamide Fungicides

The primary application of this compound in agrochemical synthesis is as a precursor to pyrazole-4-carboxylic acids. These carboxylic acids are crucial intermediates in the production of pyrazole carboxamide fungicides. This class of fungicides is renowned for its efficacy against a broad spectrum of fungal plant pathogens.

The general synthetic strategy involves a two-step process:

  • Oxidation: The aldehyde group of this compound is oxidized to a carboxylic acid.

  • Amidation: The resulting pyrazole-4-carboxylic acid is coupled with a suitable amine to form the final pyrazole carboxamide product.

The structural diversity of the amine component allows for the fine-tuning of the biological activity and spectrum of the final fungicide.

Fungicidal Activity of Pyrazole Derivatives

Numerous studies have demonstrated the potent fungicidal activity of pyrazole carboxamide derivatives against a variety of plant pathogenic fungi. The efficacy of these compounds is often attributed to their ability to inhibit the enzyme succinate dehydrogenase in the mitochondrial respiratory chain of fungi, leading to disruption of energy production and ultimately, fungal cell death.

The following table summarizes the in vitro fungicidal activity (EC50 values) of various pyrazole derivatives against several common plant pathogens. While not all of these examples are derived directly from this compound, they are representative of the fungicidal potential of this class of compounds.

Compound IDTarget PathogenEC50 (µg/mL)Reference
Compound 26 Botrytis cinerea2.432[1]
Rhizoctonia solani2.182[1]
Valsa mali1.787[1]
Thanatephorus cucumeris1.638[1]
Fusarium oxysporum6.986[1]
Fusarium graminearum6.043[1]
Compound 7ai Rhizoctonia solani0.37[4]
Compound 10d Gaeumannomyces graminis var. tritici>90% inhibition at 50 µg/mL[5]
Compound 10e Gaeumannomyces graminis var. tritici>90% inhibition at 50 µg/mL[5]

Experimental Protocols

The following protocols provide a general methodology for the synthesis of pyrazole carboxamide fungicides from this compound.

Protocol 1: Synthesis of 1-isopropyl-1H-pyrazole-4-carboxylic acid

This protocol describes the oxidation of this compound to the corresponding carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in a mixture of acetone and water.

  • Add potassium permanganate to the solution and heat the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry.

Protocol 2: Synthesis of a Pyrazole Carboxamide Derivative

This protocol outlines the coupling of 1-isopropyl-1H-pyrazole-4-carboxylic acid with an amine to form the final carboxamide.

Materials:

  • 1-isopropyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl2) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Substituted amine

  • Triethylamine (Et3N) or other suitable base

Procedure:

  • Acid Chloride Formation:

    • Suspend 1-isopropyl-1H-pyrazole-4-carboxylic acid in an anhydrous solvent such as DCM or THF.

    • Add thionyl chloride or oxalyl chloride dropwise at room temperature.

    • Stir the mixture until the reaction is complete (evolution of gas ceases).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous solvent.

    • In a separate flask, dissolve the desired substituted amine and a base (e.g., triethylamine) in the same solvent.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final pyrazole carboxamide.

Visualizations

Synthetic Workflow for Pyrazole Carboxamide Fungicides

G A This compound B Oxidation (e.g., KMnO4) A->B C 1-isopropyl-1H-pyrazole-4-carboxylic acid B->C D Activation (e.g., SOCl2) C->D E 1-isopropyl-1H-pyrazole-4-carbonyl chloride D->E G Amidation E->G F Amine (R-NH2) F->G H Pyrazole Carboxamide Fungicide G->H

Caption: Synthetic pathway from this compound to pyrazole carboxamide fungicides.

Mode of Action: Succinate Dehydrogenase Inhibition

G cluster_0 Mitochondrial Electron Transport Chain A Complex I C Complex III A->C B Complex II (SDH) B->C H Fumarate B->H Product I ATP Production D Complex IV C->D E ATP Synthase D->E E->I F Pyrazole Carboxamide Fungicide F->B Inhibits G Succinate G->B Substrate J Fungal Cell Death

Caption: Mechanism of action of pyrazole carboxamide fungicides as Succinate Dehydrogenase Inhibitors.

References

Application Notes and Protocols for 1-isopropyl-1H-pyrazole-4-carbaldehyde in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential role of 1-isopropyl-1H-pyrazole-4-carbaldehyde as a scaffold in the development of novel anti-inflammatory drugs. While direct experimental data on this specific compound is limited in publicly available literature, this document extrapolates from studies on structurally similar pyrazole-4-carbaldehyde derivatives to outline its potential mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including notable anti-inflammatory properties.[1][2][3][4] The pyrazole ring is a key pharmacophore in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2).[2][5] The aldehyde functional group at the 4-position of the pyrazole ring in this compound offers a versatile handle for synthetic modifications, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR) and optimize for potency and selectivity.[6][7][8]

Potential Mechanism of Action

Based on studies of analogous pyrazole derivatives, this compound is hypothesized to exert its anti-inflammatory effects through one or more of the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrazole-containing compounds are potent inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[5][9] Selective inhibition of COX-2 is a particularly desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10]

  • Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][12][13] Some pyrazole derivatives have been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[3][14]

  • Inhibition of Pro-inflammatory Cytokine Production: By targeting upstream signaling pathways like NF-κB, this compound derivatives may inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[14][15]

Quantitative Data from Structurally Similar Compounds

Due to the absence of specific data for this compound, the following tables summarize the anti-inflammatory activity of various pyrazole-4-carbaldehyde derivatives. This data can serve as a benchmark for the evaluation of novel compounds based on the target scaffold.

Table 1: In Vivo Anti-inflammatory Activity of Pyrazole-4-Carbaldehyde Derivatives (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)% Inhibition of EdemaReference Compound% Inhibition (Reference)
3-phenyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde10065.2Diclofenac (10)72.5
3-phenyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde10060.9Diclofenac (10)72.5
1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivative (4g)-SignificantDiclofenac sodium-
1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivative (4i)-SignificantDiclofenac sodium-
1-(4-bromophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivative (4k)-SignificantDiclofenac sodium-
N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)acetohydrazide (IVa)-45.58Ibuprofen76.45
N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-aminobenzohydrazide (IVf)-67.32Ibuprofen76.45

Note: The specific pyrazole-4-carbaldehyde derivatives listed are structurally distinct from this compound, but provide an indication of the potential anti-inflammatory efficacy of this class of compounds.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK LPS IkappaB IκB IKK->IkappaB Phosphorylation IkappaB_NFkappaB IκB-NF-κB (Inactive Complex) NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocation IkappaB_NFkappaB->NFkappaB IκB Degradation Pyrazole This compound (or its derivatives) Pyrazole->IKK Inhibition DNA DNA NFkappaB_n->DNA Proinflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Proinflammatory_genes

Caption: NF-κB Signaling Pathway and Potential Inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Cellular Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Thromboxanes Prostaglandins, Thromboxanes (Housekeeping) COX1->PGs_Thromboxanes PGs_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammation Pyrazole This compound (or its derivatives) Pyrazole->COX2 Selective Inhibition

Caption: COX-2 Inhibition in the Arachidonic Acid Pathway.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo assays to evaluate the anti-inflammatory potential of this compound and its derivatives.

In Vitro Assay: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Objective: To determine the effect of the test compound on the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Dexamethasone (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere for 16 hours.[14]

  • Compound Treatment: Prepare stock solutions of the test compound and dexamethasone in DMSO. Dilute the compounds to the desired final concentrations (e.g., 10, 20, 50 µM) in DMEM.[14] Pre-treat the cells with the test compound or dexamethasone for 1 hour.[14]

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 20 hours to induce an inflammatory response.[14] Include a vehicle control group (DMSO) and an unstimulated control group.

  • Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each treatment group relative to the LPS-stimulated vehicle control.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of the test compound in a well-established animal model of inflammation.[1]

Materials:

  • Wistar rats (150-200 g)

  • 1% (w/v) solution of carrageenan in sterile saline

  • This compound (test compound)

  • Diclofenac sodium (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

  • Plethysmometer

  • Oral gavage needles

Protocol:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): vehicle control, positive control (diclofenac sodium, e.g., 10 mg/kg), and test compound groups (e.g., 25, 50, 100 mg/kg). Administer the compounds or vehicle orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_invitro In Vitro Workflow: Cytokine Inhibition Assay Cell_Culture 1. Culture RAW 264.7 Macrophages Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment 3. Pre-treat with Test Compound Cell_Seeding->Compound_Treatment LPS_Stimulation 4. Stimulate with LPS Compound_Treatment->LPS_Stimulation Supernatant_Collection 5. Collect Supernatants LPS_Stimulation->Supernatant_Collection ELISA 6. Quantify Cytokines (ELISA) Supernatant_Collection->ELISA Data_Analysis_invitro 7. Analyze Data (% Inhibition) ELISA->Data_Analysis_invitro

Caption: In Vitro Experimental Workflow.

G cluster_invivo In Vivo Workflow: Carrageenan-Induced Paw Edema Acclimatization 1. Animal Acclimatization Dosing 2. Oral Administration of Compound Acclimatization->Dosing Carrageenan_Injection 3. Inject Carrageenan in Paw Dosing->Carrageenan_Injection Paw_Measurement 4. Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Paw_Measurement Data_Analysis_invivo 5. Analyze Data (% Inhibition of Edema) Paw_Measurement->Data_Analysis_invivo

Caption: In Vivo Experimental Workflow.

Conclusion

This compound represents a promising starting point for the development of novel anti-inflammatory agents. Its structural similarity to known anti-inflammatory pyrazole derivatives suggests potential efficacy through mechanisms such as COX inhibition and modulation of the NF-κB signaling pathway. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound and its future derivatives, paving the way for the discovery of new and improved anti-inflammatory therapies. Further research, including synthesis of a focused library of analogues and comprehensive pharmacological testing, is warranted to fully elucidate the therapeutic potential of this chemical scaffold.

References

Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-cancer properties.[1][2][3] These derivatives have been shown to target various key signaling proteins involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1] 1-isopropyl-1H-pyrazole-4-carbaldehyde is a critical starting material for the synthesis of a variety of pyrazole-containing anti-cancer agents.[4][5] Its aldehyde functional group allows for versatile modifications, most notably through reductive amination, to generate a library of substituted pyrazole derivatives. This note details the synthesis of a representative pyrazole-based inhibitor targeting the PI3K/Akt pathway, its biological evaluation, and relevant protocols.

Targeted Signaling Pathway: PI3K/Akt/mTOR

The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that regulates essential cellular processes including proliferation, survival, and migration.[6] Dysregulation of this pathway is a common event in many human cancers, making its components, particularly PI3Kα, attractive therapeutic targets.[7] Small molecule inhibitors can block the ATP-binding site of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby inhibiting downstream signaling through Akt and mTOR, ultimately leading to reduced cell proliferation and induction of apoptosis.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyrazole-based agent.

Experimental Protocols

Synthesis of a Pyrazole-Amine Derivative via Reductive Amination

This protocol describes a general one-pot reductive amination procedure to couple this compound with a primary or secondary amine.[8][9]

Materials:

  • This compound

  • Amine of choice (e.g., 4-fluoroaniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic Acid (catalytic amount, if needed)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the selected amine (1.1 eq) in DCM.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Progress can be monitored by TLC.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure pyrazole-amine derivative.

Synthesis_Workflow Start Start Materials: - this compound - Amine Imine Imine Formation (DCM, RT, 1-2h) Start->Imine Reduction Reduction (NaBH(OAc)₃, RT, Overnight) Imine->Reduction Quench Quench Reaction (Sat. NaHCO₃) Reduction->Quench Extract Liquid-Liquid Extraction (DCM/Water) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product Final Product: Pyrazole-Amine Derivative Purify->Product

Caption: General workflow for the synthesis of pyrazole-amine derivatives.
In-Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized pyrazole derivatives on cancer cell lines.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)[1][11]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized pyrazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the synthesized compounds in the complete growth medium.

  • After 24 hours, replace the medium with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability percentage relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The anti-proliferative activities of various pyrazole derivatives, synthesized from pyrazole aldehydes, are summarized below. These compounds often exhibit potent activity against a range of cancer cell lines, with IC₅₀ values in the micromolar to nanomolar range.

Compound IDTarget(s)Cancer Cell LineIC₅₀ (µM)Reference
Compound 10e Aurora-A KinaseHCT116 (Colon)0.39[11]
MCF-7 (Breast)0.46[11]
Compound C5 EGFRMCF-7 (Breast)0.08[12]
Compound 43 PI3 KinaseMCF-7 (Breast)0.25[13]
Compound 33 CDK2HCT116 (Colon)<23.7[1]
Compound 34 CDK2MCF-7 (Breast)<23.7[1]
Compound 50 EGFR, VEGFR-2HepG2 (Liver)0.71[1]

This table is a representative summary based on published data for various pyrazole-based anti-cancer agents. Actual values will vary based on the specific synthesized molecule.

Conclusion

This compound serves as a versatile and valuable building block for the synthesis of novel anti-cancer agents. The straightforward chemistry, particularly reductive amination, allows for the creation of diverse molecular libraries. The resulting pyrazole derivatives have demonstrated significant potential as inhibitors of key oncogenic pathways, such as the PI3K/Akt and kinase signaling cascades, warranting further investigation in drug discovery and development programs.

References

Catalytic Pathways to 1-Isopropyl-1H-pyrazole-4-carbaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its derivatives. The synthesis of this key intermediate, a valuable building block in pharmaceutical and agrochemical research, is primarily achieved through two main catalytic strategies: the direct formylation of 1-isopropyl-1H-pyrazole via the Vilsmeier-Haack reaction and the N-isopropylation of 1H-pyrazole-4-carbaldehyde. Further functionalization can be achieved through palladium-catalyzed cross-coupling reactions.

Application Notes

The synthesis of this compound is a critical step in the development of a wide range of bioactive molecules. The pyrazole core is a well-established pharmacophore, and the presence of the isopropyl group at the N1 position and the carbaldehyde at the C4 position allows for diverse structural modifications to optimize biological activity.

Key Catalytic Approaches:

  • Vilsmeier-Haack Reaction: This is the most common and direct method for the formylation of electron-rich heterocyclic compounds like pyrazoles. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This method is highly effective for introducing a formyl group at the C4 position of the pyrazole ring. Microwave-assisted Vilsmeier-Haack reactions have been shown to significantly reduce reaction times and improve yields.

  • N-Alkylation: An alternative strategy involves the N-isopropylation of a pre-existing 1H-pyrazole-4-carbaldehyde. This method is advantageous when the starting pyrazole-4-carbaldehyde is readily available. The reaction is typically carried out using an isopropyl halide in the presence of a base.

  • Palladium-Catalyzed Cross-Coupling: For the synthesis of more complex derivatives, palladium catalysts are employed to functionalize the pyrazole core further. Reactions such as Suzuki, Heck, and Sonogashira couplings can be used to introduce aryl, vinyl, and alkynyl groups at various positions on the pyrazole ring, often after converting a functional group like a hydroxyl to a triflate.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps.

Table 1: N-Isopropylation of 1H-Pyrazole-4-carbaldehyde

Catalyst/ReagentSubstrateProductSolventTemperature (°C)Time (h)Yield (%)Reference
Caesium Carbonate1H-Pyrazole-4-carbaldehydeThis compoundDMF801669.54Ambeed

Table 2: Vilsmeier-Haack Formylation of N-Alkyl Pyrazole Derivatives (Representative Examples)

SubstrateReagentsSolventTemperature (°C)TimeYield (%)Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazolePOCl₃, DMF-1202 h55Popov, A. V. et al. (2018)
HydrazonesPOCl₃, DMF-100-1203-5 h-Kidwai, M. et al. (2001)
Hydrazones (Microwave)POCl₃, DMF--45-120 sImprovedKidwai, M. et al. (2001)
1,3-Disubstituted 5-chloro-1H-pyrazolesPOCl₃, DMF-1201-2 h65-67Popov, A. V. et al. (2018)

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Isopropylation

This protocol describes the synthesis of the target compound starting from 1H-pyrazole-4-carbaldehyde.

Materials:

  • 1H-Pyrazole-4-carbaldehyde

  • Isopropyl bromide (or iodide)

  • Caesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DMF, add anhydrous caesium carbonate (2.0 eq).

  • Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80°C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield this compound.

Protocol 2: General Procedure for the Vilsmeier-Haack Formylation of 1-Isopropyl-1H-pyrazole

This protocol provides a general method for the formylation of 1-isopropyl-1H-pyrazole. Optimization of reaction conditions may be necessary for this specific substrate.

Materials:

  • 1-Isopropyl-1H-pyrazole

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 eq).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphoryl chloride (1.2 eq) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a crystalline solid or a thick oil.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Dissolve 1-isopropyl-1H-pyrazole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (or a specific temperature, e.g., 60-80°C) for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Mandatory Visualization

experimental_workflow_N_isopropylation start Start reactants 1H-Pyrazole-4-carbaldehyde, Isopropyl Bromide, Cs₂CO₃ start->reactants reaction Reaction at 80°C for 16h reactants->reaction solvent DMF solvent->reaction workup Aqueous Workup (Water, Ethyl Acetate) reaction->workup extraction Extraction workup->extraction drying Drying (Na₂SO₄) extraction->drying purification Column Chromatography drying->purification product This compound purification->product end End product->end vilsmeier_haack_mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF intermediate1 Adduct DMF->intermediate1 + POCl₃ POCl3 POCl₃ POCl3->intermediate1 vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) intermediate1->vilsmeier_reagent - Cl₂PO₂⁻ sigma_complex Sigma Complex pyrazole 1-Isopropyl-1H-pyrazole pyrazole->sigma_complex + Vilsmeier Reagent iminium_product Iminium Salt Intermediate sigma_complex->iminium_product - H⁺ hydrolysis Hydrolysis (H₂O) iminium_product->hydrolysis final_product This compound hydrolysis->final_product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-isopropyl-1H-pyrazole-4-carbaldehyde synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Vilsmeier-Haack formylation method.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole can stem from several factors. Here are the primary aspects to investigate:

  • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is crucial for the formylation. Ensure that the POCl₃ is added to DMF at a low temperature (typically 0-10°C) and allowed to react completely to form the electrophilic iminium salt.[1][2][3]

  • Suboptimal Reaction Temperature: The formylation of the pyrazole ring is temperature-dependent. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to the formation of side products and decomposition. The reaction is often heated to between 60-120°C.[2][4] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize hydrolysis of the reagent and starting material.

  • Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the 1-isopropyl-1H-pyrazole is critical. An excess of the Vilsmeier reagent is generally used to drive the reaction to completion.[5] Experiment with varying the molar equivalents of POCl₃ and DMF to find the optimal ratio for your substrate.

  • Inefficient Quenching and Work-up: The reaction mixture is typically quenched by pouring it onto ice water and then neutralized.[4] Incomplete neutralization or improper extraction can lead to loss of product. Ensure the pH is adjusted correctly and use an appropriate organic solvent for extraction.

Question: I am observing significant side product formation. What are these impurities and how can I minimize them?

Answer: Side product formation is a common issue in Vilsmeier-Haack reactions. Potential impurities and mitigation strategies include:

  • Di-formylated Products: Although formylation of pyrazoles typically occurs at the C4 position, under harsh conditions, di-formylation can occur.[6] To minimize this, use milder reaction conditions, such as lower temperatures and shorter reaction times.

  • Chlorinated Byproducts: In some instances, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated pyrazole derivatives.[3][5] This is more prevalent at higher temperatures. Careful control of the reaction temperature is crucial to suppress this side reaction.

  • Products from Ring Opening: Strong bases can cause the deprotonation at the C3 position of the pyrazole ring, which may lead to ring-opening.[7] While the Vilsmeier-Haack reaction is conducted under acidic conditions, improper work-up procedures involving strong bases could potentially lead to such byproducts.

  • Unreacted Starting Material: The presence of unreacted 1-isopropyl-1H-pyrazole indicates an incomplete reaction. Refer to the troubleshooting points for low yield to address this issue.

Question: How can I effectively purify the final product?

Answer: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly employed. The polarity of the eluent can be gradually increased to effectively separate the desired product from non-polar impurities and more polar side products. Recrystallization from a suitable solvent system can also be an effective final purification step.

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most widely used method is the Vilsmeier-Haack reaction.[2][6][8] This involves the formylation of 1-isopropyl-1H-pyrazole using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

What are the key applications of this compound?

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[9][10] It serves as a building block for the synthesis of more complex molecules with potential biological activities, including anti-inflammatory and anti-cancer agents.[10]

Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?

While the Vilsmeier-Haack reaction is predominant, other formylation methods for pyrazoles exist. These can include lithiation followed by quenching with a formylating agent like DMF, or the Duff reaction for activated aromatic rings, though the Vilsmeier-Haack reaction is generally more efficient for pyrazoles.

Data Presentation

Table 1: Reported Yields and Reaction Conditions for Pyrazole-4-carbaldehyde Synthesis via Vilsmeier-Haack Reaction

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
1,3-disubstituted-5-chloro-1H-pyrazolesPOCl₃, DMF1202Good[2]
1-phenyl-1H-pyrazol-3-ol derivativePOCl₃, DMF701260[11]
HydrazonesPOCl₃, DMF60-654Not Specified[4]
1-aryl-hydrazonesPOCl₃, DMF603-472-78[12]
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazolePOCl₃, DMF702448 (moderate)[3]

Experimental Protocols

Detailed Methodology for the Vilsmeier-Haack Synthesis of this compound

This protocol is a generalized procedure based on literature reports of Vilsmeier-Haack reactions on pyrazole substrates. Optimization may be required for specific laboratory conditions and scales.

Materials:

  • 1-isopropyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5-2.5 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. The Vilsmeier reagent will form as a viscous, often colored, complex. Allow the mixture to stir at 0°C for 30-60 minutes.

  • Formylation Reaction: Dissolve 1-isopropyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80°C and monitor the reaction progress by TLC.

  • Quenching and Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water. This step should be performed in a well-ventilated fume hood as it can be exothermic and may release HCl gas.

  • Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up and Purification A Cool DMF to 0°C B Add POCl3 dropwise A->B C Stir for 30-60 min at 0°C B->C D Add 1-isopropyl-1H-pyrazole solution C->D E Heat to 60-80°C and monitor by TLC D->E F Quench on ice-water E->F G Neutralize with NaHCO3 F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Side Product Formation cause1 Incomplete Vilsmeier Reagent Formation start->cause1 cause2 Suboptimal Reaction Temperature start->cause2 cause3 Moisture Contamination start->cause3 cause4 Incorrect Stoichiometry start->cause4 cause5 Inefficient Work-up start->cause5 sol1 Ensure low temp addition of POCl3 to DMF cause1->sol1 sol2 Optimize temperature and monitor by TLC cause2->sol2 sol3 Use anhydrous conditions and solvents cause3->sol3 sol4 Adjust molar ratio of reagents cause4->sol4 sol5 Ensure complete neutralization and extraction cause5->sol5

References

Technical Support Center: Purification of 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1-isopropyl-1H-pyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the physical state of the crude product. Given that the compound is often a yellow liquid, column chromatography is generally the more applicable method.[1][2][3]

Q2: My crude product is a yellow to brown liquid. Can I still use recrystallization?

A2: Direct recrystallization of a liquid is not feasible. However, if the impurities are volatile, distillation under reduced pressure could be an option. Alternatively, the aldehyde can be converted into a solid derivative (e.g., a hydrazone or an oxime), which can then be purified by recrystallization. The pure derivative can subsequently be converted back to the aldehyde, although this adds extra steps to the synthesis.

Q3: What are the likely impurities in a crude sample of this compound?

A3: Impurities often originate from the synthetic route, which commonly involves a Vilsmeier-Haack reaction.[1][4][5] Potential impurities include:

  • Unreacted starting materials: 1-isopropyl-1H-pyrazole.

  • Reagents from synthesis: N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) residues.

  • Side products: Formation of regioisomers or products from incomplete reactions.

  • Colored impurities: Degradation products or byproducts from the hydrazine starting materials can cause discoloration.[6]

Q4: How can I remove colored impurities from my sample?

A4: For colored impurities, a common technique during workup is to wash the organic solution with a mild reducing agent like sodium bisulfite. If using recrystallization for a solid derivative, adding a small amount of activated charcoal to the hot solution before filtering can be effective in adsorbing colored impurities.[7] However, be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield.[7] For column chromatography, colored impurities may be separated based on their polarity.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Recovery Yield after Column Chromatography
Possible Cause Troubleshooting Solution
Compound is too polar and sticks to the silica gel. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1% in the eluent).
Incorrect eluent system. Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution might be necessary to separate closely eluting impurities.
Compound degradation on silica gel. If the compound is sensitive to acidic silica gel, consider using neutral alumina as the stationary phase or a reverse-phase (C18) column.
Issue 2: Product is still impure after a single purification step
Possible Cause Troubleshooting Solution
Co-elution of impurities in column chromatography. If impurities have similar polarity, a single column may not be sufficient. Consider a second column with a different eluent system or a different stationary phase (e.g., reverse-phase HPLC).[1]
Impurity co-crystallizes with the product derivative. If using recrystallization for a solid derivative, try a different solvent or a mixed-solvent system. Fractional recrystallization may be necessary for closely related impurities.[7]
Contamination during workup. Ensure all glassware is clean and dry. Use high-purity solvents for extraction and purification.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol describes a general method for the purification of this compound using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Start eluting with a low-polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 1: Representative Eluent Systems for Pyrazole Derivative Purification

Eluent SystemPolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGeneral purpose for separating compounds of moderate polarity.
Dichloromethane / MethanolMedium to HighFor more polar pyrazole derivatives.
Protocol 2: Recrystallization from a Mixed-Solvent System

This protocol is applicable for a solid derivative of this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid derivative in the minimum amount of a hot "good" solvent (e.g., ethanol, methanol) in which it is readily soluble.[7]

  • Addition of "Bad" Solvent: While the solution is still hot, add a "bad" solvent (e.g., water, hexane) in which the compound is poorly soluble, dropwise, until the solution becomes slightly turbid.[7]

  • Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Allow the flask to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound) column_chromatography Column Chromatography synthesis->column_chromatography recrystallization Recrystallization (as solid derivative) synthesis->recrystallization tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring purity_check Purity Check (NMR, HPLC) recrystallization->purity_check tlc_monitoring->purity_check

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Purity start Impure Product After Initial Purification check_method Was the purification method appropriate? start->check_method is_liquid Is the product a liquid? check_method->is_liquid Yes optimize_column Optimize Column Conditions (Eluent, Stationary Phase) check_method->optimize_column No use_chromatography Use Column Chromatography is_liquid->use_chromatography Yes optimize_recrystallization Optimize Recrystallization Solvent System is_liquid->optimize_recrystallization No use_chromatography->optimize_column consider_derivative Consider Derivative Formation for Recrystallization use_chromatography->consider_derivative Alternative end Pure Product optimize_column->end consider_derivative->optimize_recrystallization optimize_recrystallization->end

Caption: A decision-making diagram for troubleshooting low purity of this compound.

References

Common side products in the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.

Troubleshooting Guides

Difficulties during the synthesis of this compound, primarily through the Vilsmeier-Haack reaction, can often be traced back to specific procedural parameters. This guide addresses common issues and their potential solutions.

Issue 1: Low or No Product Yield

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows little to no formation of the desired product.

  • Difficult to isolate a significant amount of the final compound.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if exposed to atmospheric moisture.Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time or temperature.Monitor the reaction progress using TLC. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C) or extending the reaction time.[1]
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to poor conversion.Optimize the stoichiometry of the Vilsmeier reagent. A slight excess of the reagent may be beneficial, but a large excess can lead to side product formation.[1]
Product Decomposition During Work-up: The desired product may be sensitive to the work-up conditions.Perform the aqueous work-up at low temperatures, for instance, by pouring the reaction mixture onto crushed ice. Neutralize the mixture carefully with a mild base such as sodium bicarbonate solution.

Issue 2: Formation of Multiple Products

Symptoms:

  • TLC analysis shows multiple spots, indicating the presence of impurities and side products.

Possible Causes and Solutions:

CauseRecommended Action
Di-formylation: Excess Vilsmeier reagent or prolonged reaction times at elevated temperatures can lead to the formation of a di-formylated pyrazole.Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Reaction at Other Positions: Although formylation is strongly favored at the C4 position of the pyrazole ring, minor side products from formylation at other positions can occur.Maintain a controlled reaction temperature. Lower temperatures generally favor higher regioselectivity.
Decomposition of Starting Material or Product: High reaction temperatures can cause the decomposition of the pyrazole starting material or the aldehyde product.Ensure the reaction temperature is not excessively high and that the reaction time is not unnecessarily long.[1]

Issue 3: Formation of a Dark, Tarry Residue

Symptoms:

  • The reaction mixture becomes dark and viscous, making product isolation difficult.

Possible Causes and Solutions:

CauseRecommended Action
Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and uncontrolled temperature increases can lead to polymerization and decomposition.[1]Maintain strict temperature control throughout the reaction, especially during the formation of the Vilsmeier reagent and the addition of the pyrazole substrate. The use of an ice bath is recommended.[1]
Impurities in Starting Materials: Impurities in the 1-isopropyl-1H-pyrazole or solvents can catalyze side reactions leading to tar formation.Use highly purified starting materials and anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, in this case, the 4-position of the 1-isopropyl-1H-pyrazole, using a Vilsmeier reagent.

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction. It is typically prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[1] The reaction is exothermic and must be carried out under anhydrous conditions to prevent the decomposition of the reagent.[1]

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is also moisture-sensitive. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The work-up procedure, which often involves quenching the reaction mixture with ice, should be performed slowly and carefully to control the exothermic reaction.[1]

Q4: How can I monitor the progress of the reaction?

The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole

This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 1-isopropyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-isopropyl-1H-pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Stir the mixture until the excess Vilsmeier reagent is quenched and the solution is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Yield and Side Product Formation in Vilsmeier-Haack Formylation of Pyrazoles

ParameterConditionExpected Main Product YieldPotential Side ProductsNotes
Temperature Low (0-25 °C)ModerateMinimalSlower reaction rate.
Moderate (50-80 °C)Good to ExcellentMinor di-formylation, decompositionOptimal for many pyrazole substrates.
High (>100 °C)Variable to LowSignificant di-formylation, polymerization, tar formationGenerally not recommended.[2]
Vilsmeier Reagent Equivalents 1.1 - 1.5GoodMinimalGenerally optimal.
> 2.0VariableIncreased di-formylationMay be necessary for less reactive substrates, but increases side product risk.[1]
Reaction Time ShortLowIncomplete reactionStarting material may be recovered.
Optimal (TLC monitored)Good to ExcellentMinimalBest practice for maximizing yield and minimizing side products.
ProlongedVariableIncreased decomposition and side product formationUnnecessary heating can degrade the product.

Visualizations

Diagram 1: Synthetic Pathway for this compound

G cluster_start Starting Materials cluster_reagents Vilsmeier Reagent Formation cluster_reaction Vilsmeier-Haack Reaction cluster_side_products Potential Side Products 1_isopropyl_pyrazole 1-isopropyl-1H-pyrazole Intermediate Iminium Salt Intermediate 1_isopropyl_pyrazole->Intermediate Electrophilic Substitution TarryResidue Tarry Residue 1_isopropyl_pyrazole->TarryResidue Overheating/ Impurities DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Vilsmeier->Intermediate Product This compound Intermediate->Product Hydrolysis DiFormyl Di-formylated Pyrazole Intermediate->DiFormyl Excess Reagent/ High Temp

Caption: Synthetic pathway for this compound via the Vilsmeier-Haack reaction, including potential side products.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_reagent Reagent Troubleshooting cluster_conditions Reaction Condition Optimization cluster_workup Work-up Modification Start Low or No Product Yield CheckReagent Check Vilsmeier Reagent Activity Start->CheckReagent CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Evaluate Work-up Procedure Start->CheckWorkup Anhydrous Use Anhydrous Reagents and Glassware? CheckReagent->Anhydrous MonitorTLC Monitor by TLC? CheckConditions->MonitorTLC LowTempQuench Quench at Low Temperature? CheckWorkup->LowTempQuench FreshReagents Use Freshly Prepared Vilsmeier Reagent? Anhydrous->FreshReagents Outcome Improved Yield FreshReagents->Outcome OptimizeTemp Optimize Temperature? MonitorTLC->OptimizeTemp OptimizeStoich Optimize Stoichiometry? OptimizeTemp->OptimizeStoich OptimizeStoich->Outcome MildBase Use Mild Base for Neutralization? LowTempQuench->MildBase MildBase->Outcome

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack reaction for the formylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its application for pyrazoles?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, this reaction is a key method for regioselectively adding a formyl group, typically at the C4 position, to produce pyrazole-4-carbaldehydes. These products are valuable intermediates in the synthesis of various biologically active compounds and materials.[2][3][4]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[1] It is most commonly prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1][5] This reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.[1]

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is sensitive to moisture. The reaction should always be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] The work-up procedure, which often involves quenching the reaction with ice, should be done slowly and carefully to control the exothermic reaction.[1]

Q4: How can the progress of the reaction be monitored?

The progress of the Vilsmeier-Haack formylation can be monitored by thin-layer chromatography (TLC).[1] A small aliquot of the reaction mixture can be carefully quenched (for example, with a basic solution like saturated sodium bicarbonate), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot indicates the reaction's progression.[1]

Q5: What is the general mechanism for the formylation of pyrazoles?

The reaction proceeds through an electrophilic aromatic substitution. The pyrazole ring, being electron-rich, attacks the electrophilic carbon of the Vilsmeier reagent (a chloroiminium salt). Subsequent loss of a proton and hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the desired pyrazole-4-carbaldehyde. The C4 position is the most common site of attack due to the electronic properties of the pyrazole ring.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of pyrazoles.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent.[1] 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring can decrease its reactivity.[1][6] 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 4. Product Decomposition During Work-up: The product may be sensitive to harsh acidic or basic conditions.[1]1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[1] 2. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1][6] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[1][2] 4. Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate.[1]
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole. Use an ice bath to manage the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products Observed on TLC 1. Side Reactions: Possible side reactions include di-formylation or formylation at other positions, although C4 is strongly preferred for most pyrazoles.[1] 2. Decomposition: The product or starting material may be decomposing under the reaction conditions.1. Optimize the stoichiometry of the Vilsmeier reagent. A large excess may lead to side products.[1] 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography on silica gel or recrystallization.[1]
Difficulty in Isolating the Product 1. Product is Water-Soluble: The formylated pyrazole may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation During Extraction: This can make phase separation difficult.1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Extract multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of Celite.

Experimental Protocols & Data

General Experimental Protocol for Vilsmeier-Haack Formylation of Pyrazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-6 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2-4 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0-5 °C for 10-15 minutes after the addition is complete.[1][7]

  • Formylation Reaction: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition, the reaction mixture may be stirred at room temperature or heated. The optimal temperature and time depend on the reactivity of the pyrazole substrate. Monitor the reaction progress by TLC until the starting material is consumed (typically ranging from 2 to 7 hours).[1][2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1] Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.[1]

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Table of Optimized Reaction Conditions from Literature

The following table summarizes various reported conditions for the Vilsmeier-Haack formylation of different pyrazole derivatives.

Pyrazole SubstrateReagent Equivalents (POCl₃/DMF)Temperature (°C)Time (h)Yield (%)Reference
1,3-Disubstituted-5-chloro-1H-pyrazolesPOCl₃ (4 eq.), DMF (6 eq.)1202Good[2][7]
Hydrazones (to form pyrazole carbaldehydes)Varies0, then 706-7Excellent[2]
N-(4-acetylphenyl)benzenesulfonamide (forms pyrazole)VariesRoom Temp, then 70-801, then 2Good[2]
Hydrazones (to form pyrazole carbaldehydes)Varies0, then 705Excellent[2]
(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazinePOCl₃ (10 eq.)0, then reflux0.5, then 690[2]
Substituted phenyl hydrazonesVariesCold, then Room Temp~3Excellent[2]
1-methyl-3-propyl-5-chloro-1H-pyrazolePOCl₃ (2 eq.), DMF (5 eq.)120255[6]

Visual Guides

Logical Workflow for Troubleshooting Low Yield

The following diagram illustrates a step-by-step decision-making process for troubleshooting low product yield in the Vilsmeier-Haack reaction of pyrazoles.

low_yield_troubleshooting start Low or No Yield check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok prepare_fresh Use Fresh/Anhydrous Reagents Flame-dry Glassware reagents_ok->prepare_fresh No check_substrate Assess Substrate Reactivity (e.g., presence of EWGs) reagents_ok->check_substrate Yes prepare_fresh->check_reagents substrate_reactive Substrate Reactive? check_substrate->substrate_reactive increase_conditions Increase Reagent Excess Increase Temperature substrate_reactive->increase_conditions No (Less Reactive) monitor_reaction Monitor Reaction by TLC substrate_reactive->monitor_reaction Yes (Reactive) increase_conditions->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete increase_time_temp Increase Reaction Time/Temperature reaction_complete->increase_time_temp No check_workup Review Work-up Procedure reaction_complete->check_workup Yes increase_time_temp->monitor_reaction workup_ok Work-up Gentle? check_workup->workup_ok modify_workup Use Cold Quench Careful Neutralization (NaHCO3) workup_ok->modify_workup No success Improved Yield workup_ok->success Yes modify_workup->success

Caption: Troubleshooting workflow for low yield.

Vilsmeier-Haack Reaction Mechanism on Pyrazole

This diagram outlines the key steps in the formylation of a pyrazole at the C4 position.

vilsmeier_mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Pyrazole Pyrazole Pyrazole->Intermediate Workup Aqueous Work-up (Hydrolysis) Intermediate->Workup Product 4-Formylpyrazole Workup->Product

Caption: Mechanism of pyrazole formylation.

References

Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound, offering potential causes and solutions.

Problem 1: Low Yield in Knoevenagel Condensation

Potential Cause Troubleshooting Strategy
Suboptimal Catalyst The choice and amount of catalyst are crucial. Consider screening different catalysts such as ammonium carbonate, which has been shown to be effective for Knoevenagel condensation of pyrazole aldehydes in aqueous media.[1][2]
Inefficient Reaction Conditions Reaction time and temperature may not be optimal. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider using microwave-assisted synthesis to potentially improve yields and reduce reaction times.[3]
Poor Solvent Choice The solvent can significantly impact the reaction. Aqueous media or a mixture of water and ethanol have been successfully used for Knoevenagel condensations of pyrazole aldehydes.[1][2]

Problem 2: Formation of Impurities during Reductive Amination

Potential Cause Troubleshooting Strategy
Over-alkylation The primary amine product can react further with the aldehyde to form secondary and tertiary amines. To minimize this, use a large excess of the aminating agent (e.g., ammonia) and control the pH.[4]
Unstable Reducing Agent The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is often effective for reductive amination. Ensure the reducing agent is fresh and handled under appropriate conditions.[4]
Side Reactions of the Aldehyde The aldehyde may undergo side reactions under the reaction conditions. Ensure the reaction is performed at a suitable temperature and that the amine is added before the reducing agent.

Problem 3: Poor Stereoselectivity in Wittig Reaction

Potential Cause Troubleshooting Strategy
Nature of the Ylide The structure of the phosphorus ylide influences the stereochemical outcome. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.[5]
Reaction Conditions The solvent and temperature can affect the stereoselectivity. For non-stabilized ylides, polar aprotic solvents and lower temperatures often favor the formation of the (Z)-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The aldehyde functional group on this compound allows for a variety of derivatization reactions, including:

  • Knoevenagel Condensation: Reaction with active methylene compounds to form substituted alkenes.[1][2][6]

  • Reductive Amination: Conversion to primary, secondary, or tertiary amines by reaction with an amine in the presence of a reducing agent.[4][7]

  • Wittig Reaction: Formation of alkenes by reacting with a phosphorus ylide.[5][8]

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid.[9]

  • Reduction: The aldehyde can be reduced to an alcohol.

Q2: How can I purify the derivatives of this compound?

A2: Purification of pyrazole derivatives can be challenging. Common techniques include:

  • Column Chromatography: This is a widely used method for purifying pyrazole derivatives.[10][11]

  • Crystallization: If the product is a solid, crystallization can be an effective purification method. For pyrazoles, forming an acid addition salt by reacting with an inorganic or organic acid can facilitate crystallization and purification.[12][13]

Q3: Are there any specific challenges related to the N-isopropyl group?

A3: The N-isopropyl group can introduce steric hindrance, which may affect the reactivity of the aldehyde group. However, it also serves as a protecting group for the N1 position of the pyrazole ring, preventing undesired N-functionalization that can be a competing reaction in NH-unsubstituted pyrazoles.[14]

Q4: What are some key considerations for regioselectivity when functionalizing the pyrazole ring itself?

A4: While the provided aldehyde allows for derivatization at the 4-position's side chain, further functionalization of the pyrazole ring itself is possible. The C4 position of the pyrazole ring is electron-rich and thus prone to electrophilic attack.[14] However, directing functionalization specifically to other positions can be challenging.[14][15] Using protecting groups can be a strategy to achieve regioselective functionalization.[16]

Experimental Protocols

Protocol 1: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound.

  • To a solution of this compound (1 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent (e.g., aqueous ethanol), add a catalytic amount of a base (e.g., ammonium carbonate, 20 mol%).[1]

  • Stir the reaction mixture at ambient temperature or with heating, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol provides a general method for the reductive amination of this compound.

  • Dissolve this compound (1 mmol) in a suitable solvent (e.g., methanol).

  • Add the desired amine (or ammonia source, e.g., ammonium acetate, in excess) to the solution.

  • Stir the mixture for a period to allow for imine formation.

  • Add a reducing agent (e.g., sodium cyanoborohydride, 1.5 mmol) portion-wise.

  • Continue stirring until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by adding water or a suitable buffer.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for Knoevenagel Condensation of Pyrazole Aldehydes

CatalystSolventTemperatureYield (%)Reference
Ammonium Carbonate (20 mol%)Water-Ethanol (1:1)AmbientHigh (Specific yield not provided)[1]
PiperidineEthanolRefluxModerate to HighGeneral Knowledge
PyrrolidineMethanolRoom TemperatureModerate to HighGeneral Knowledge

Note: Yields are generalized from literature on pyrazole aldehydes and may vary for this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Classes start This compound knoevenagel Knoevenagel Condensation start->knoevenagel + Active Methylene + Base reductive_amination Reductive Amination start->reductive_amination + Amine + Reducing Agent wittig Wittig Reaction start->wittig + Phosphorus Ylide oxidation Oxidation start->oxidation + Oxidizing Agent alkene Substituted Alkenes knoevenagel->alkene amine Amines reductive_amination->amine wittig_alkene Alkenes wittig->wittig_alkene acid Carboxylic Acid oxidation->acid

Caption: Experimental workflow for the derivatization of this compound.

troubleshooting_flowchart cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Derivatization Reaction Issue q_yield Is the yield low? start->q_yield q_purity Are there multiple products/impurities? q_yield->q_purity No check_catalyst Optimize Catalyst/Reagents q_yield->check_catalyst Yes optimize_stoichiometry Adjust Reagent Stoichiometry q_purity->optimize_stoichiometry Yes end Improved Result q_purity->end No check_conditions Adjust Temperature/ Reaction Time check_catalyst->check_conditions check_solvent Screen Solvents check_conditions->check_solvent check_solvent->end purification Improve Purification Method (e.g., Salt Crystallization) optimize_stoichiometry->purification protecting_groups Consider Protecting Groups (if applicable) purification->protecting_groups protecting_groups->end

Caption: Troubleshooting flowchart for common derivatization challenges.

References

Technical Support Center: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Solution

If you are observing a rapid loss of your compound in solution, consider the following potential causes and solutions:

Potential CauseRecommended Action
Oxidation The aldehyde functional group is susceptible to oxidation, especially when exposed to air. Prepare solutions fresh and use them promptly. For storage, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolution and storing the solution under an inert atmosphere. The use of antioxidants, such as BHT, may be beneficial but should be tested for interference with your experiment.[1]
Presence of Water (Hydrolysis) While the pyrazole ring itself is generally stable, the aldehyde group can be sensitive to hydrolysis, particularly under non-neutral pH conditions.[2][3] Use anhydrous solvents and minimize exposure to atmospheric moisture.
Basic Conditions (Cannizzaro Reaction) In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as this compound, can undergo a Cannizzaro reaction, leading to disproportionation into the corresponding alcohol and carboxylic acid. Avoid strongly basic conditions if possible. If basic conditions are necessary, use the mildest base and lowest temperature that allows for your desired reaction.
Light Exposure (Photodegradation) Aromatic aldehydes can be susceptible to photodegradation.[4] Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]
Incompatible Solvents Certain solvents can promote degradation. For instance, protic solvents may facilitate reactions involving the aldehyde group. When possible, use aprotic solvents like DMSO, DMF, or acetonitrile. However, be aware that even these solvents can contain impurities (e.g., water, amines) that may affect stability.

Issue: Inconsistent Experimental Results

Inconsistent results can often be traced back to the stability of your starting materials.

Potential CauseRecommended Action
Degraded Stock Solution Aldehyde solutions, especially if not stored properly, can degrade over time. Prepare fresh stock solutions for critical experiments. If using a previously prepared stock, it is advisable to re-analyze its purity and concentration before use.
Variability in Solvent Quality The purity of the solvent can significantly impact the stability of the aldehyde. Use high-purity, anhydrous solvents from a reliable source. Be aware that different batches of the same solvent can have varying levels of impurities.
Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.[1] Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most likely degradation pathways for this compound involve the aldehyde functional group. These include:

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (1-isopropyl-1H-pyrazole-4-carboxylic acid). This is a common degradation pathway for aldehydes upon exposure to air (oxygen).

  • Cannizzaro Reaction: Under strongly basic conditions, two molecules of the aldehyde can disproportionate to form the corresponding primary alcohol ( (1-isopropyl-1H-pyrazol-4-yl)methanol) and carboxylic acid.

  • Polymerization: Aldehydes can undergo polymerization, especially in the presence of acidic or basic catalysts.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally good choices for preparing high-concentration stock solutions due to their good solvating power and aprotic nature. For subsequent dilutions into aqueous media, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: How should I store stock solutions of this compound?

A3: For optimal stability, store stock solutions in a tightly sealed container, protected from light, at -20°C or -80°C.[1] To minimize exposure to air and moisture, it is best to dispense the solution into smaller, single-use aliquots under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: I am seeing an unexpected peak in my HPLC analysis after my reaction. What could it be?

A4: An unexpected peak could be a degradation product of your starting material. Based on the likely degradation pathways, the peak could correspond to the carboxylic acid or the alcohol derivative. To confirm, you can perform a forced degradation study on your starting material under oxidative and basic conditions and compare the retention times of the resulting peaks with the unexpected peak in your reaction mixture.

Q5: How can I monitor the stability of my this compound solution over time?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of your compound. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. By analyzing samples at different time points, you can quantify the decrease in the parent compound and the formation of any degradants.

Data Presentation

Table 1: Estimated Stability of this compound in Common Solvents at Room Temperature (20-25°C)

Disclaimer: The following data is estimated based on the general stability of aromatic aldehydes and analogous compounds. Actual stability may vary depending on the specific conditions (e.g., solvent purity, exposure to air and light).

SolventEstimated Half-life (t½)Primary Degradation Pathway
Dimethyl Sulfoxide (DMSO), anhydrous> 1 weekMinimal degradation
N,N-Dimethylformamide (DMF), anhydrous> 1 weekMinimal degradation
Acetonitrile, anhydrousSeveral daysSlow oxidation
Methanol1-2 daysAcetal formation, slow oxidation
Water (pH 7)< 24 hoursHydrate formation, slow oxidation
Water (pH > 9)< 8 hoursCannizzaro reaction, oxidation
Water (pH < 4)12-24 hoursHydrate formation, potential polymerization

Table 2: Factors Influencing the Stability of this compound

FactorEffect on StabilityRecommendations
Temperature Increased temperature generally accelerates degradation.Store solutions at low temperatures (-20°C or -80°C).
pH Both acidic and basic conditions can promote degradation. Stability is generally best at a neutral pH.Buffer solutions to a neutral pH if compatible with the experiment.
Oxygen Promotes oxidation of the aldehyde to a carboxylic acid.Use degassed solvents and store solutions under an inert atmosphere.
Light Can induce photodegradation.Protect solutions from light using amber vials or foil.[1]
Water Can lead to hydrate formation and hydrolysis.Use anhydrous solvents and minimize exposure to moisture.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a vial of the stock solution to a calibrated light source (e.g., a photostability chamber) for a defined period.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control, by HPLC-UV.

Protocol 2: Stability-Indicating HPLC Method

Note: This is a general method and may require optimization for your specific instrumentation and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a suitable percentage of B, and run a linear gradient to a higher percentage of B over 20-30 minutes to ensure separation of all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photodegradation (Light Exposure) stock->photo Expose to Stress neutralize Neutralization (for acid/base samples) acid->neutralize base->neutralize hplc HPLC-UV Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data Identify & Quantify Degradants

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_oxidation Oxidation cluster_cannizzaro Cannizzaro Reaction (Base) parent This compound acid_prod 1-isopropyl-1H-pyrazole-4-carboxylic acid parent->acid_prod [O] alcohol_prod (1-isopropyl-1H-pyrazol-4-yl)methanol parent->alcohol_prod OH- acid_prod2 1-isopropyl-1H-pyrazole-4-carboxylic acid parent->acid_prod2 OH-

References

Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde, with a focus on scaling up the process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when moving from laboratory to pilot or production scale.

Q1: Low or no product yield is observed in the Vilsmeier-Haack formylation reaction. What are the potential causes and solutions?

A1: Low or no yield in a Vilsmeier-Haack reaction can stem from several factors, especially during scale-up.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents like DMF must be anhydrous.

  • Reagent Quality and Stoichiometry: The quality of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is critical. Use fresh, high-purity reagents. On a larger scale, ensure accurate molar ratios are maintained. An excess of the Vilsmeier reagent is often used to drive the reaction to completion.[1]

  • Reaction Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-10 °C). However, the formylation of the pyrazole substrate may require heating.[2] Optimal temperature profiles should be determined through small-scale experiments and carefully controlled during scale-up to manage potential exotherms.

  • Substrate Reactivity: While 1-isopropyl-1H-pyrazole is expected to be reasonably reactive, factors such as steric hindrance from the isopropyl group could slow the reaction. Increasing the reaction time or temperature may be necessary.

Q2: The reaction is sluggish and does not go to completion, even with extended reaction times. How can the reaction rate be improved?

A2: A sluggish reaction can be a significant hurdle in a production setting.

  • Temperature Optimization: Carefully increasing the reaction temperature can significantly enhance the reaction rate. Monitor for any increase in impurity formation at higher temperatures.

  • Reagent Concentration: Increasing the concentration of the Vilsmeier reagent can improve reaction kinetics. However, this may also increase the risk of side reactions and exotherms, requiring robust temperature control.

  • Alternative Activation Methods: While not always straightforward to scale up, microwave or ultrasound-assisted synthesis has been shown to accelerate Vilsmeier-Haack reactions in some cases, potentially reducing reaction times from hours to minutes.[3]

Q3: Significant formation of by-products is observed. What are the common side reactions and how can they be minimized?

A3: By-product formation can complicate purification and reduce the overall yield.

  • Over-formylation or Other Electrophilic Substitutions: While the 4-position of the pyrazole ring is the most electron-rich and favored for formylation, other positions could potentially react under harsh conditions. Careful control of stoichiometry and temperature is key.

  • Reaction with Solvent: At elevated temperatures, the Vilsmeier reagent can react with DMF, leading to impurities.[4] Minimize reaction time at high temperatures.

  • Hydrolysis of Product: The aldehyde product can be sensitive to certain conditions. Ensure the work-up procedure is optimized to prevent degradation.

Q4: The work-up and purification of the product are challenging on a larger scale. What are the recommended procedures?

A4: Scalable purification is crucial for an efficient process.

  • Quenching: The reaction is typically quenched by slowly adding the reaction mixture to a cold aqueous solution of a base, such as sodium carbonate or sodium hydroxide, to neutralize the acidic components and precipitate the product. Careful control of the quenching temperature is essential to manage the exotherm.

  • Extraction: The product can be extracted from the aqueous mixture using a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most scalable purification method.

    • Distillation: As this compound is a liquid, vacuum distillation may be a viable option for purification on a larger scale.

    • Chromatography: While flash chromatography is common in the lab, it can be expensive and time-consuming on a large scale.[5] It may be used as a final polishing step if very high purity is required.

Frequently Asked Questions (FAQs)

Q: What is the typical starting material for the synthesis of this compound?

A: The synthesis generally starts with the N-isopropylation of pyrazole, followed by formylation of the resulting 1-isopropyl-1H-pyrazole.

Q: What are the key safety precautions to consider when scaling up the Vilsmeier-Haack reaction?

A: The Vilsmeier-Haack reaction involves hazardous reagents and requires strict safety protocols, especially on a larger scale.

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Exothermic Reaction: The reaction of POCl₃ with DMF and the subsequent quenching of the reaction mixture are exothermic. Ensure the reactor is equipped with adequate cooling and temperature monitoring systems to prevent runaway reactions.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the Vilsmeier reagent with atmospheric moisture.

Q: Can alternative formylating agents be used?

A: While the Vilsmeier-Haack reaction is the most common method, other formylation techniques exist. However, for industrial-scale synthesis, the Vilsmeier-Haack reaction is often preferred due to the relatively low cost and availability of the reagents.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol provides a general methodology. Optimization of specific parameters may be required for scale-up.

Materials:

  • 1-isopropyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Personal Protective Equipment (PPE)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 1-isopropyl-1H-pyrazole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding it to a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Parameters for Vilsmeier-Haack Formylation of Pyrazoles

ParameterLaboratory Scale (Typical)Pilot/Production Scale (Considerations)
Reactant Ratio (Pyrazole:POCl₃:DMF) 1 : 1.5 : 3Optimization may be needed for cost-effectiveness and waste reduction.
Temperature 0 °C to 50 °CPrecise temperature control is critical to manage exotherms.
Reaction Time 2 - 24 hoursMinimize to improve throughput; may require higher temperatures.
Solvent Anhydrous DCM or DMFConsider solvent recovery and recycling.
Purification Column ChromatographyRecrystallization or distillation preferred for scalability.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-10 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture 0 °C to 50 °C Pyrazole 1-isopropyl-1H-pyrazole Pyrazole->Reaction_Mixture Quenching Quenching (aq. NaHCO3) Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product 1-isopropyl-1H-pyrazole- 4-carbaldehyde Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low/No Yield Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Temp Check Reaction Temperature Profile Start->Check_Temp Solution_Moisture Solution: Dry Glassware & Solvents, Use Inert Atmosphere Check_Moisture->Solution_Moisture Solution_Reagents Solution: Use Fresh Reagents, Adjust Stoichiometry Check_Reagents->Solution_Reagents Optimize_Time Optimize Reaction Time Check_Temp->Optimize_Time Solution_Temp Solution: Optimize Temperature for Formation & Reaction Check_Temp->Solution_Temp Solution_Time Solution: Increase Reaction Time Optimize_Time->Solution_Time

Caption: Troubleshooting logic for addressing low reaction yield.

References

Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-isopropyl-1H-pyrazole-4-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile intermediate in organic synthesis, primarily utilized as a building block for the creation of more complex molecules.[1] Its pyrazole core and aldehyde functional group allow for a wide range of chemical modifications, making it valuable in the pharmaceutical and agrochemical industries.[2] In medicinal chemistry, it serves as a precursor for the synthesis of novel therapeutic agents, including potential anti-inflammatory and anti-cancer drugs.[1]

Q2: What are the typical storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in an inert atmosphere at temperatures between 2-8°C.[3]

Q3: Where can I find safety information for this compound?

A3: Safety data sheets (SDS) are available from your chemical supplier. The compound is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using appropriate personal protective equipment.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered in reactions involving this compound, categorized by reaction type.

Synthesis of this compound (Vilsmeier-Haack Reaction)

Q4: I am experiencing a low yield during the Vilsmeier-Haack formylation to synthesize the title compound. What are the possible causes and solutions?

A4: Low yields in the Vilsmeier-Haack reaction can stem from several factors. Ensure that the starting materials, particularly the precursor pyrazole, are pure, as impurities can lead to side reactions. The reaction is also sensitive to temperature; running the reaction at an optimal temperature, which may require some experimentation, is crucial. The stoichiometry of the Vilsmeier reagent (prepared from DMF and POCl₃) is also critical; using an excess of the reagent can sometimes improve yields.[4]

Troubleshooting Low Yield in Vilsmeier-Haack Reaction

Possible Cause Troubleshooting Solution
Impure starting materialsPurify the precursor pyrazole and ensure the Vilsmeier reagent is freshly prepared.
Suboptimal reaction temperatureExperiment with a range of temperatures (e.g., 60-80°C) to find the optimal condition for your specific substrate.
Insufficient Vilsmeier reagentIncrease the molar ratio of the Vilsmeier reagent to the pyrazole substrate.
Moisture in the reactionEnsure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Reactions of the Aldehyde Group

Q5: My nucleophilic addition to the aldehyde (e.g., Grignard reaction) is sluggish or incomplete. How can I improve this?

A5: The reactivity of the aldehyde can be influenced by the electron-donating nature of the pyrazole ring. Ensure your Grignard reagent is freshly prepared and titrated to confirm its concentration. The reaction is highly sensitive to moisture, so all glassware must be flame-dried, and anhydrous solvents are essential. If the reaction is still slow, gentle warming might be necessary. Activation of the magnesium with a crystal of iodine or 1,2-dibromoethane can also improve the formation and reactivity of the Grignard reagent.[5][6]

Q6: I am observing side products in my Knoevenagel condensation reaction. How can I increase the selectivity for the desired product?

A6: Side product formation in Knoevenagel condensations can be minimized by careful selection of the catalyst and reaction conditions. Using a mild base, such as piperidine or ammonium acetate, can improve selectivity.[7] Running the reaction at ambient temperature can also reduce the formation of byproducts. The choice of solvent can also play a role; sometimes, running the reaction in an aqueous medium can lead to cleaner product formation.[8]

Q7: The oxidation of the aldehyde to a carboxylic acid is not going to completion. What can I do?

A7: Incomplete oxidation can be due to an insufficiently strong oxidizing agent or suboptimal reaction conditions. For the oxidation of heterocyclic aldehydes, stronger oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be necessary. Ensure the reaction is stirred efficiently and run for a sufficient amount of time. Monitoring the reaction by TLC is crucial to determine completion. In some cases, the aldehyde may form a hydrate in the presence of water, which is then oxidized; therefore, the presence of some water can be beneficial.[9][10]

Q8: My Wittig reaction is giving a low yield of the desired alkene. What are the common pitfalls?

A8: Low yields in Wittig reactions can be due to several factors. The stability of the ylide is crucial; ensure it is generated under anhydrous and inert conditions. The choice of base to form the ylide is also important, with strong bases like n-butyllithium or sodium hydride often being necessary.[11] The reaction can be sensitive to steric hindrance on both the aldehyde and the ylide. If the ylide is stabilized, it will be less reactive and may require heating to react with the aldehyde.[12]

Troubleshooting Common Reactions of the Aldehyde Group

Reaction Problem Possible Cause Troubleshooting Solution
Nucleophilic AdditionLow conversionInactive nucleophile, moistureUse freshly prepared reagents, ensure anhydrous conditions.
Knoevenagel CondensationSide product formationHarsh reaction conditionsUse a mild base, control the reaction temperature.
OxidationIncomplete reactionInsufficiently strong oxidantUse a stronger oxidizing agent (e.g., KMnO₄), monitor by TLC.
Wittig ReactionLow yieldYlide instability, steric hindranceEnsure anhydrous/inert conditions, consider a less hindered ylide or different base.

Data Presentation

Physical and Spectral Data for this compound

Property Value Reference
CAS Number 313735-67-0[3]
Molecular Formula C₇H₁₀N₂O[3]
Molecular Weight 138.17 g/mol
Physical Form Liquid[3]
Purity ≥97%[3]
¹H NMR (CDCl₃, 400 MHz) δ 9.86 (s, 1H), 7.97 (s, 2H), 4.54 (p, J = 6.7 Hz, 1H), 1.55 (d, J = 6.7 Hz, 6H)[13]

Data for Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
1H-pyrazole-4-carbaldehyde35344-95-7C₄H₄N₂O96.09
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde890626-07-0C₁₀H₁₄N₂O178.23
1-Isopropyl-1H-pyrazole-4-carboxylic acid436096-96-7C₇H₁₀N₂O₂154.17

Experimental Protocols

General Protocol for the Vilsmeier-Haack Synthesis of this compound
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise while maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 1-isopropyl-1H-pyrazole (1 eq.) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for a Grignard Reaction with this compound
  • Apparatus Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether to cover the magnesium. Prepare a solution of the appropriate alkyl or aryl halide (1.1 eq.) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.

  • Reaction with Aldehyde: After the Grignard reagent has formed (typically a cloudy grey solution), cool the flask to 0°C in an ice bath. Dissolve this compound (1 eq.) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

  • Completion and Quenching: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC. Carefully pour the reaction mixture into a cold, saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield) check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure successful Problem Resolved check_purity->successful If impure & purified adjust_reagents Adjust Stoichiometry of Reagents optimize_temp->adjust_reagents If no improvement optimize_temp->successful If improved check_conditions Verify Anhydrous/ Inert Conditions adjust_reagents->check_conditions If no improvement adjust_reagents->successful If improved check_conditions->successful If improved consult Consult Further Literature check_conditions->consult If no improvement

Caption: A logical workflow for troubleshooting common reaction issues.

Reaction_Pathways start This compound oxidation Oxidation (e.g., KMnO4) start->oxidation reduction Reduction (e.g., NaBH4) start->reduction nucleophilic_addition Nucleophilic Addition (e.g., Grignard) start->nucleophilic_addition condensation Condensation (e.g., Wittig, Knoevenagel) start->condensation product_acid 1-isopropyl-1H-pyrazole-4-carboxylic acid oxidation->product_acid product_alcohol (1-isopropyl-1H-pyrazol-4-yl)methanol reduction->product_alcohol product_sec_alcohol Secondary Alcohol Derivative nucleophilic_addition->product_sec_alcohol product_alkene Alkene or Condensation Product condensation->product_alkene

Caption: Common reaction pathways for this compound.

References

Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method involves a two-step process: first, the synthesis of the starting material, 1-isopropyl-1H-pyrazole, followed by its formylation to the desired carbaldehyde. The formylation is typically achieved via the Vilsmeier-Haack reaction, which is a widely used method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazole.[1][2][3][4][5]

Q2: I am observing low yields in my Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole. What are the potential causes and how can I improve the yield?

A2: Low yields can stem from several factors. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is moisture-sensitive and can decompose if anhydrous conditions are not maintained.[6] Ensure all glassware is thoroughly dried and use anhydrous solvents. Additionally, the reactivity of the pyrazole substrate can be influenced by substituents. For less reactive substrates, increasing the excess of the Vilsmeier reagent or raising the reaction temperature may be necessary.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure it has gone to completion.[6]

Q3: What are the common impurities I should expect in the synthesis of this compound?

A3: Impurities can arise from both the starting materials and side reactions during the formylation process. Common impurities may include unreacted 1-isopropyl-1H-pyrazole and potential side products from the Vilsmeier-Haack reaction. In some cases, prolonged heating of DMF can generate formaldehyde, leading to the formation of minor by-products. The Vilsmeier-Haack reaction can sometimes yield unexpected side products, so careful control of reaction conditions is important.[7]

Q4: How can I minimize the formation of these impurities?

A4: To minimize impurities, it is essential to use high-purity starting materials and anhydrous reagents. Strict temperature control during the exothermic formation of the Vilsmeier reagent is critical to prevent its decomposition.[6] Preparing the Vilsmeier reagent at a low temperature (0-5 °C) and using it immediately is recommended.[6] Optimizing the stoichiometry of the reagents and the reaction time can also prevent the formation of side products.

Q5: What are the recommended methods for purifying the final product, this compound?

A5: The crude product obtained after the reaction work-up can be purified using standard techniques. Column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials and side products. Recrystallization can also be employed if a suitable solvent system is identified. The purity of the final product should be confirmed by analytical techniques such as TLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Vilsmeier reagent due to moisture.Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and freshly distilled POCl₃.[6]
Insufficiently reactive pyrazole substrate.Consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[6]
Incomplete reaction.Monitor the reaction progress by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature.[6]
Product decomposition during work-up.Perform the aqueous work-up at a low temperature (e.g., using an ice bath) and avoid overly harsh acidic or basic conditions if the product is sensitive.
Formation of a Dark, Tarry Residue Reaction overheating.Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the reaction temperature.[6]
Impurities in starting materials or solvents.Use purified, high-purity starting materials and anhydrous solvents.[6]
Multiple Products Observed on TLC Side reactions due to excess reagent or high temperature.Optimize the stoichiometry of the Vilsmeier reagent. Ensure the reaction temperature is not too high and the reaction time is not excessively long.
Presence of regioisomers (if starting with an unsymmetrical pyrazole).For unsymmetrical pyrazoles, the formation of regioisomers can be an issue. The formylation of 1-isopropyl-1H-pyrazole is expected to occur at the 4-position due to electronic and steric factors.
Difficulty in Isolating the Product Product is water-soluble.During the aqueous work-up, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and improve extraction efficiency into the organic solvent.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Synthesis of 1-isopropyl-1H-pyrazole (Starting Material)

A representative procedure for the N-alkylation of a pyrazole ring is the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, which can be adapted for the synthesis of 1-isopropyl-1H-pyrazole from pyrazole.

Materials:

  • Pyrazole

  • Isopropyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of pyrazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Add isopropyl bromide (1.5 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield 1-isopropyl-1H-pyrazole.[8]

Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole

This is a general procedure for the Vilsmeier-Haack reaction, which can be optimized for the specific substrate.

Materials:

  • 1-isopropyl-1H-pyrazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (3.0 equivalents) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[6]

  • Formylation Reaction: Dissolve 1-isopropyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. Allow the reaction mixture to stir at this temperature for 30 minutes and then warm to room temperature. The reaction may require heating (e.g., to 70-80 °C) for several hours.[6]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[6]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure product.

Data Presentation

The following table summarizes the effect of reaction conditions on the yield of pyrazole-4-carbaldehydes from a Vilsmeier-Haack reaction, based on a study of 5-chloro-1,3-disubstituted-pyrazoles. This data can serve as a starting point for the optimization of the synthesis of this compound.

EntryMolar Ratio (Pyrazole : DMF : POCl₃)Temperature (°C)Time (h)Yield (%)
11 : 2 : 2707trace
21 : 2 : 2120732
31 : 5 : 2120255
41 : 5 : 3120261
51 : 6 : 4120167
61 : 6 : 4120265
71 : 6 : 4140166
81 : 6 : 5120264

Adapted from a study on the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole.

Visualizations

Experimental Workflow: Synthesis of this compound

experimental_workflow cluster_start Starting Material Synthesis cluster_formylation Vilsmeier-Haack Formylation cluster_purification Purification start_pyrazole Pyrazole n_alkylation N-Alkylation (K2CO3, DMF, 60-70°C) start_pyrazole->n_alkylation start_isoprop Isopropyl Bromide start_isoprop->n_alkylation product_start 1-isopropyl-1H-pyrazole n_alkylation->product_start formylation Formylation Reaction (0°C to RT/Heat) product_start->formylation dmf DMF vilsmeier_reagent Vilsmeier Reagent Formation (0-5°C) dmf->vilsmeier_reagent pocli3 POCl3 pocli3->vilsmeier_reagent vilsmeier_reagent->formylation workup Aqueous Work-up (Ice, NaHCO3) formylation->workup crude_product Crude Product purification Column Chromatography or Recrystallization crude_product->purification extraction Extraction (DCM or EtOAc) workup->extraction extraction->crude_product final_product This compound purification->final_product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Vilsmeier-Haack Formylation

troubleshooting_low_yield start Low or No Yield of This compound check_reagents Check Reagents and Conditions start->check_reagents anhydrous Are all reagents and solvents anhydrous? check_reagents->anhydrous Step 1 temp_control Was temperature strictly controlled during reagent prep? anhydrous->temp_control Yes solution_anhydrous Use flame-dried glassware and anhydrous reagents/solvents. anhydrous->solution_anhydrous No reaction_monitoring Monitor reaction by TLC temp_control->reaction_monitoring Yes solution_temp Prepare Vilsmeier reagent at 0-5°C and add substrate slowly at low temp. temp_control->solution_temp No incomplete Is the reaction incomplete? reaction_monitoring->incomplete solution_incomplete Increase reaction time or temperature. Consider using excess Vilsmeier reagent. incomplete->solution_incomplete Yes solution_workup Consider product decomposition during workup. Use mild conditions. incomplete->solution_workup No

Caption: A decision tree for troubleshooting low yield in the Vilsmeier-Haack formylation.

References

Microwave-assisted synthesis to improve yield and reduce reaction time for pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing microwave-assisted synthesis to improve yields and reduce reaction times for pyrazoles.

Troubleshooting Guide

This section addresses common issues encountered during the microwave-assisted synthesis of pyrazoles.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient Microwave Absorption: The reaction mixture may not be absorbing microwave energy effectively. 2. Suboptimal Temperature: The reaction temperature might be too low for the transformation to occur efficiently. 3. Incorrect Solvent: The chosen solvent may not be suitable for the reactants or for microwave heating. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. 5. Catalyst Inactivity: The catalyst, if used, may be inappropriate or inactive.1. Enhance Absorption: Add a small amount of a polar solvent (e.g., ethanol, DMF) or an ionic liquid to improve energy absorption. For solvent-free reactions, ensure at least one of the reactants is polar. 2. Increase Temperature: Gradually increase the target temperature in increments (e.g., 20°C) and monitor the reaction progress.[1] 3. Solvent Screening: Test a range of polar solvents with high dielectric constants, ensuring your reactants are soluble. Common choices include ethanol, methanol, DMF, and acetic acid.[2] Solvent-free conditions can also be highly effective.[3][4][5][6] 4. Extend Reaction Time: Increase the irradiation time incrementally and monitor the reaction's progress using methods like Thin Layer Chromatography (TLC).[2] 5. Catalyst Optimization: If applicable, screen different catalysts (e.g., piperidine, pyrrolidine, zinc chloride) or increase the catalyst loading.[7]
Formation of Side Products/Impurities 1. Localized Overheating ("Hot Spots"): Uneven heating within the reaction vessel can lead to decomposition or side reactions. 2. Excessive Temperature: The reaction temperature may be too high, promoting alternative reaction pathways. 3. Prolonged Irradiation: Extended exposure to microwave energy can cause product degradation.1. Ensure Proper Stirring: Use a magnetic stir bar and ensure it is spinning effectively to distribute heat evenly. 2. Reduce Temperature: Lower the target temperature to minimize the formation of undesired byproducts. A temperature optimization study is often beneficial.[1] 3. Shorten Reaction Time: Optimize the reaction time to stop the reaction as soon as the desired product is formed in maximum yield.
Charring or Decomposition 1. Excessive Microwave Power: High power settings can lead to rapid, uncontrolled heating and decomposition. 2. Reaction Temperature Too High: The set temperature exceeds the decomposition point of the reactants or products.1. Reduce Microwave Power: Use a lower power setting to achieve a more controlled heating ramp.[2] 2. Lower Target Temperature: Decrease the maximum reaction temperature.
Reaction Not Reproducible 1. Inconsistent Vessel Sealing: Improperly sealed vessels can lead to pressure variations and solvent loss. 2. Variable Stirring: Inconsistent stirring rates can affect heat distribution. 3. Use of Domestic Microwave Ovens: These lack precise temperature and pressure controls, leading to poor reproducibility.[8]1. Properly Seal Vials: Ensure microwave vials are sealed correctly with the appropriate caps and septa to maintain a consistent reaction environment. 2. Consistent Stirring: Use the same size and shape of stir bar and a consistent stirring speed for all reactions. 3. Use a Dedicated Reactor: Employ a scientific microwave reactor designed for chemical synthesis, which offers precise control over reaction parameters.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave irradiation for pyrazole synthesis over conventional heating methods?

Microwave-assisted organic synthesis (MAOS) offers several key benefits for pyrazole synthesis, primarily a significant reduction in reaction time, often from hours to mere minutes.[9][10][11][12] This rapid, uniform heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, which can lead to higher product yields, improved purity by minimizing side product formation, and is considered a greener chemistry approach due to reduced energy and solvent consumption.[13][14][15]

Q2: How do I select an appropriate solvent for my microwave-assisted pyrazole synthesis?

The choice of solvent is critical. An ideal solvent should have a high dielectric constant to efficiently absorb microwave energy and heat the reaction mixture.[2] Polar solvents like ethanol, methanol, dimethylformamide (DMF), and acetic acid are commonly used.[2] The solvent must also effectively dissolve the reactants at the target temperature. In many cases, solvent-free reactions are possible and offer a more environmentally friendly option, provided one of the reactants can absorb microwave energy.[3][4][5][6][16]

Q3: Can I use a domestic microwave oven for chemical synthesis?

It is strongly discouraged to use a domestic microwave oven for chemical synthesis.[8] These appliances lack the necessary safety features and precise control over temperature, pressure, and power, which can lead to significant safety hazards and non-reproducible results.[8] Dedicated scientific microwave reactors are essential for safe and reliable synthesis.[8]

Q4: What are typical power and time settings for microwave-assisted pyrazole synthesis?

The optimal power and time are highly dependent on the specific reactants, solvent, and reaction scale. However, literature often reports power settings ranging from 100W to 420W and reaction times typically between 2 to 20 minutes.[6][17][18] It is crucial to perform optimization experiments for each new reaction to determine the ideal parameters.

Q5: How can I monitor the progress of a microwave reaction?

Since the reactions are typically performed in sealed vessels, real-time monitoring can be challenging. The most common method is to run a series of reactions at varying time points. After cooling, a small aliquot of each reaction mixture can be analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the extent of the reaction and identify the optimal reaction time.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data comparing conventional heating and microwave-assisted methods for the synthesis of various pyrazole derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles [9][10]

MethodTemperature (°C)TimeYield (%)
Microwave-Assisted605 min91-98
Conventional Heating752 hours72-90

Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids [11][19]

MethodTimeYield (%)
Microwave-Assisted9-10 min79-92
Conventional Heating7-9 hoursLower than microwave

Table 3: Synthesis of Pyrano[2,3-c]pyrazoles [18]

MethodTimeYield (%)
Microwave-Assisted5-8 minHigher than conventional
Conventional Heating6-9 hours59-66

Experimental Protocols

Below are detailed methodologies for key microwave-assisted pyrazole synthesis experiments.

Protocol 1: Solvent-Free Synthesis of 1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol [5]

  • Materials:

    • Pyrazole (0.050 g, 0.734 mmol)

    • Phenyl glycidyl ether (0.190 g, 1.099 mmol)

    • Microwave reactor vial (2-5 mL) with a stir bar

  • Procedure:

    • To a dry microwave vial containing a magnetic stir bar, add pyrazole and then phenyl glycidyl ether.

    • Seal the vial securely using an appropriate crimper tool.

    • Place the vial inside the microwave reactor cavity.

    • Irradiate the mixture to a target temperature of 120°C and hold for 1 minute.

    • After irradiation, allow the vial to cool to a safe temperature (typically below 50°C) before carefully opening.

    • The crude product can be purified by silica gel flash chromatography to yield the final product (white crystals, 73% yield).

Protocol 2: One-Pot, Three-Component Synthesis of 4-Arylidenepyrazolone Derivatives [6]

  • Materials:

    • Ethyl acetoacetate (0.45 mmol)

    • 3-Nitrophenylhydrazine (0.3 mmol)

    • 3-Methoxy-4-ethoxy-benzaldehyde (0.3 mmol)

    • 50-mL flask

  • Procedure:

    • Combine ethyl acetoacetate, 3-nitrophenylhydrazine, and 3-methoxy-4-ethoxy-benzaldehyde in a 50-mL flask.

    • Place the flask in a microwave reactor.

    • Irradiate the mixture at a power of 420 W for 10 minutes.

    • After the reaction, allow the mixture to cool to room temperature.

    • Triturate the resulting solid with ethyl acetate.

    • Collect the product by suction filtration to afford the pure 4-arylidenepyrazolone derivative (orange solid, 83% yield).

Visualizations

The following diagrams illustrate key workflows and logical relationships in microwave-assisted pyrazole synthesis.

experimental_workflow reagents 1. Prepare Reactants (e.g., Hydrazine, Dicarbonyl) setup 2. Assemble Reaction - Add reactants to microwave vial - Add solvent (or solvent-free) - Add stir bar reagents->setup seal 3. Seal Vial setup->seal irradiate 4. Microwave Irradiation - Set Temp, Time, Power seal->irradiate cool 5. Cooling irradiate->cool workup 6. Work-up - Quench reaction - Extract/Filter cool->workup purify 7. Purification (e.g., Chromatography, Recrystallization) workup->purify analyze 8. Analysis (NMR, MS, etc.) purify->analyze

Caption: General workflow for microwave-assisted pyrazole synthesis.

troubleshooting_yield start Low Yield? check_temp Is Temperature Optimized? start->check_temp increase_temp Increase Temperature Incrementally check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp->check_time increase_time Increase Irradiation Time Incrementally check_time->increase_time No check_solvent Is Solvent Choice Optimal? check_time->check_solvent Yes increase_time->check_solvent change_solvent Screen Polar Solvents or Try Solvent-Free check_solvent->change_solvent No success Yield Improved check_solvent->success Yes change_solvent->success

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for the characterization of 1-isopropyl-1H-pyrazole-4-carbaldehyde and related pyrazole-4-carbaldehyde derivatives. Due to the limited availability of public experimental data for this compound, this document leverages data from analogous compounds to provide a comprehensive framework for its analysis.

Introduction to this compound

This compound (CAS No. 313735-67-0) is a heterocyclic aldehyde with potential applications in pharmaceutical and materials science.[1][2] Its structural elucidation and purity assessment are critical for its application in research and development. This guide outlines the principal analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Analytical Methodologies: A Comparative Overview

A logical workflow for the characterization of a novel pyrazole derivative like this compound is essential for comprehensive analysis.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR Structural Confirmation MS Mass Spectrometry (e.g., GC-MS, ESI-MS) Purification->MS Molecular Weight Confirmation IR Infrared Spectroscopy Purification->IR Functional Group Identification HPLC HPLC Analysis Purification->HPLC Purity Assessment

Caption: A typical workflow for the synthesis, purification, and analytical characterization of this compound.

Data Presentation and Comparison

The following tables summarize the expected and comparative data for the characterization of this compound based on available information for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key structural information.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data

Proton Predicted Chemical Shift (ppm) for this compound *Reported Chemical Shift (ppm) for 1-methyl-1H-pyrazole-4-carbaldehyde[3]
Aldehyde (-CHO)~9.8 - 10.09.84
Pyrazole H-3~8.0 - 8.28.08
Pyrazole H-5~8.2 - 8.48.25
Isopropyl CH~4.5 - 4.8-
Isopropyl CH₃~1.4 - 1.6-

*Predicted values are based on typical chemical shifts for similar structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data

Carbon Predicted Chemical Shift (ppm) for this compound *Reported Chemical Shift (ppm) for 1-isopropyl-pyrazole[4]
Aldehyde C=O~185 - 190-
Pyrazole C-3~140 - 142138.8
Pyrazole C-4~120 - 125104.7
Pyrazole C-5~130 - 135128.9
Isopropyl CH~50 - 5551.2
Isopropyl CH₃~22 - 2422.8

*Predicted values are based on typical chemical shifts for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₁₀N₂O), the expected molecular weight is 138.17 g/mol .[2]

Table 3: Expected Mass Spectrometry Data for this compound

Technique Expected Ion Expected m/z Notes
GC-MS (EI)[M]⁺138Molecular Ion
[M-CH₃]⁺123Loss of a methyl group
[M-C₃H₇]⁺95Loss of the isopropyl group
ESI-MS[M+H]⁺139Protonated molecule
[M+Na]⁺161Sodium adduct
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) *
C=O (aldehyde)~1680 - 1700
C-H (aldehyde)~2720 and ~2820
C=N (pyrazole ring)~1500 - 1600
C-H (aromatic/heterocyclic)~3000 - 3100
C-H (aliphatic)~2850 - 2960

*Based on typical IR frequencies for similar functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of a compound. A supplier of this compound specifies a purity of ≥ 95% as determined by HPLC.[2]

Table 5: Comparison of HPLC Methods for Pyrazole Derivatives

Parameter Method for Pyrazole Derivatives[5] Method for Pyrazole-3-carboxylic acid derivative[6]
Column C18 (250 mm x 4.6 mm, 5 µm)Newcrom R1
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)Acetonitrile, Water, and Phosphoric Acid
Flow Rate 1.0 mL/minNot specified
Detection UV at 237 nmNot specified
Temperature 40°CNot specified

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are generalized protocols that can be adapted for the analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[7]

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8]

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[8]

    • Injector: Set the injector temperature to 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature up to a final temperature of around 280-300°C.[8]

    • Carrier Gas: Use helium at a constant flow rate.[8]

  • MS Conditions:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

HPLC Protocol
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • HPLC Conditions (starting point):

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

    • Column Temperature: Maintain a constant temperature, for example, 30°C.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity by the area percentage method.

Visualization of Analytical Logic

The decision-making process for identifying and characterizing a pyrazole derivative can be visualized as follows:

Analytical_Decision_Tree start Sample of This compound nmr NMR Analysis (1H, 13C) start->nmr ms MS Analysis (GC-MS or LC-MS) start->ms hplc HPLC Analysis start->hplc ir IR Analysis start->ir nmr_result Correct proton and carbon signals? nmr->nmr_result ms_result Correct molecular ion peak? ms->ms_result hplc_result Single major peak? hplc->hplc_result ir_result Expected functional groups present? ir->ir_result structure_confirmed Structure Confirmed nmr_result->structure_confirmed Yes further_investigation Further Investigation Required nmr_result->further_investigation No ms_result->structure_confirmed Yes ms_result->further_investigation No purity_confirmed Purity Confirmed hplc_result->purity_confirmed Yes hplc_result->further_investigation No ir_result->structure_confirmed Yes ir_result->further_investigation No

Caption: A decision tree illustrating the logical flow for the structural confirmation and purity assessment of this compound.

References

Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the ¹H and ¹³C NMR Spectral Features of 1-isopropyl-1H-pyrazole-4-carbaldehyde.

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, alongside its N-methyl and N-ethyl analogues. The data presented is essential for the unambiguous structural elucidation and purity assessment of these compounds, which are valuable building blocks in medicinal chemistry and drug development.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted and experimental ¹H and ¹³C NMR chemical shifts (δ) for this compound and its analogues. All chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH-3 (s)H-5 (s)Aldehyde-H (s)N-Alkyl Group ProtonsSolvent
This compound (Predicted)8.088.159.854.65 (septet, 1H, CH), 1.50 (d, 6H, CH₃)CDCl₃
1-methyl-1H-pyrazole-4-carbaldehyde7.917.849.813.94 (s, 3H, CH₃)CDCl₃
1-ethyl-1H-pyrazole-4-carbaldehyde7.947.899.824.21 (q, 2H, CH₂), 1.49 (t, 3H, CH₃)CDCl₃

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC-3C-4C-5Aldehyde-CN-Alkyl Group CarbonsSolvent
This compound (Predicted)142.5118.9135.8185.552.3 (CH), 22.8 (CH₃)CDCl₃
1-methyl-1H-pyrazole-4-carbaldehyde142.0118.0132.8185.339.4 (CH₃)CDCl₃
1-ethyl-1H-pyrazole-4-carbaldehyde141.2118.3131.9185.347.5 (CH₂), 15.6 (CH₃)CDCl₃

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial.[1]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to prevent distortion of the magnetic field and ensure high-resolution spectra.

  • Cap the NMR tube securely and label it clearly.

Data Acquisition:

  • The NMR spectra are acquired on a spectrometer operating at a standard frequency for ¹H (e.g., 400 or 500 MHz).

  • The deuterated solvent signal is used for field-frequency locking.

  • For ¹H NMR, the spectra are typically referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

  • For ¹³C NMR, the spectra are also referenced to the solvent peak. The spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.[3]

  • Standard acquisition parameters are used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Mandatory Visualization

Below is a diagram illustrating the chemical structure of this compound with key ¹H and ¹³C NMR chemical shift assignments.

NMR_Analysis cluster_structure This compound cluster_1H_NMR ¹H NMR (ppm) cluster_13C_NMR ¹³C NMR (ppm) N1 N C5 C N1->C5 CH_isopropyl CH N1->CH_isopropyl N2 N N2->N1 C3 C C3->N2 H3 H C3->H3 C3_shift C-3: 142.5 C3->C3_shift C4 C C4->C3 C_aldehyde C C4->C_aldehyde C4_shift C-4: 118.9 C4->C4_shift C5->C4 H5 H C5->H5 C5_shift C-5: 135.8 C5->C5_shift CH3_1 CH₃ CH_isopropyl->CH3_1 CH3_2 CH₃ CH_isopropyl->CH3_2 CH_shift CH: 4.65 CH_isopropyl->CH_shift CH_C_shift CH: 52.3 CH_isopropyl->CH_C_shift CH3_shift CH₃: 1.50 CH3_1->CH3_shift CH3_C_shift CH₃: 22.8 CH3_2->CH3_C_shift H_aldehyde H O_aldehyde O C_aldehyde->O_aldehyde Aldehyde_C_shift CHO: 185.5 C_aldehyde->Aldehyde_C_shift Aldehyde_H_shift CHO: 9.85 H_aldehyde->Aldehyde_H_shift H3_shift H-3: 8.08 H3->H3_shift H5_shift H-5: 8.15 H5->H5_shift dummy1->H_aldehyde

Caption: Structure and NMR assignments for this compound.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute in drug development and manufacturing. 1-isopropyl-1H-pyrazole-4-carbaldehyde is a vital building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the safety and efficacy of the final drug product. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for a wide range of pharmaceutical molecules. It separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[1] It separates compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection and identification by a mass spectrometer.

Experimental Protocols

Due to the absence of a standardized, published method specifically for this compound, the following protocols are adapted from validated methods for structurally similar pyrazole derivatives and aldehydes.

High-Performance Liquid Chromatography (HPLC) Protocol

This Reverse-Phase HPLC (RP-HPLC) method is adapted from a validated procedure for pyrazoline derivatives and is suitable for determining the purity of this compound and detecting non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size).[2]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic Acid (TFA) in water and Methanol (20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: 206 nm.

  • Injection Volume: 5.0 µL.[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is adapted from established procedures for the analysis of pyrazole isomers and other volatile aromatic compounds.[1][3] It is well-suited for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]

  • Injector Temperature: 250 °C.[1]

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1 ratio).[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at 5 °C/min.[1]

    • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.[1]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Scan Mode: Full Scan (e.g., m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitation.[1]

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.[1]

Data Presentation: Performance Comparison

The following table summarizes typical performance characteristics for HPLC and GC-MS methods based on data from the analysis of similar heterocyclic and aldehydic compounds. These values serve as a general guide for what can be expected when validating methods for this compound.

Performance ParameterHPLC (Adapted from pyrazoline derivative methods)GC-MS (General performance for small molecules)
Linearity (R²) > 0.998[2]> 0.99[4]
Limit of Detection (LOD) ~4 µg/mL[2]ng/L to µg/L range (analyte dependent)[5]
Limit of Quantification (LOQ) ~15 µg/mL[2]µg/L range (analyte dependent)[3][5]
Precision (%RSD) < 2%[6]< 10% (at LOQ)[7]
Accuracy (% Recovery) 98-102%[6]70-120% (matrix dependent)[4]

Mandatory Visualization

Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_prep Sample Preparation (Dissolve in Mobile Phase) hplc_inject HPLC Injection hplc_prep->hplc_inject hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect UV/PDA Detection hplc_sep->hplc_detect hplc_data Data Analysis (Peak Area % Purity) hplc_detect->hplc_data gcms_prep Sample Preparation (Dissolve in Volatile Solvent) gcms_inject GC Injection & Vaporization gcms_prep->gcms_inject gcms_sep Chromatographic Separation (DB-5ms Column) gcms_inject->gcms_sep gcms_detect Mass Spectrometric Detection (EI) gcms_sep->gcms_detect gcms_data Data Analysis (% Purity & Impurity ID) gcms_detect->gcms_data compound This compound Bulk Sample compound->hplc_prep Non-volatile Analysis compound->gcms_prep Volatile Analysis

Caption: General experimental workflows for purity assessment by HPLC and GC-MS.

DecisionTree start Purity Assessment of This compound analyte_props Analyte Properties start->analyte_props analysis_goal Primary Analytical Goal analyte_props->analysis_goal Thermally Stable & Sufficiently Volatile hplc Choose HPLC analyte_props->hplc Thermally Labile or Non-Volatile Impurities Expected analysis_goal->hplc Routine Purity Assay & Quantification of Non-Volatile Impurities gcms Choose GC-MS analysis_goal->gcms Identification of Unknown Volatile Impurities & High Sensitivity Needed

Caption: Decision logic for selecting between HPLC and GC-MS analysis.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the purity assessment of this compound, each offering distinct advantages.

HPLC is the recommended primary technique for routine quality control and purity assay. Its suitability for non-volatile compounds makes it ideal for quantifying the main component and detecting potential involatile process impurities or degradation products. The methodology is robust, widely available, and generally provides excellent quantitative performance.

GC-MS should be employed as a complementary technique, particularly for the identification of unknown volatile or semi-volatile impurities. Its high separation efficiency for volatile compounds and the structural information provided by the mass spectrometer make it invaluable for comprehensive impurity profiling and for detecting residual solvents.[1]

For a comprehensive purity assessment, a dual-method approach utilizing both HPLC for the main assay and GC-MS for volatile impurity profiling provides the most complete and reliable data, ensuring the high quality required for pharmaceutical development.

References

A Comparative Guide to Alternatives for 1-isopropyl-1H-pyrazole-4-carbaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of alternative reagents to 1-isopropyl-1H-pyrazole-4-carbaldehyde, a versatile building block in organic synthesis. The focus is on other 1-substituted-1H-pyrazole-4-carbaldehydes, which offer a range of electronic and steric properties beneficial for various synthetic applications, particularly in the realm of medicinal chemistry. The primary method for the synthesis of these aldehydes, the Vilsmeier-Haack reaction, will be discussed in detail, with comparative data on reaction yields for different N-1 substituents.

Introduction to Pyrazole-4-carbaldehydes

Pyrazole-4-carbaldehydes are valuable intermediates in the synthesis of a wide array of heterocyclic compounds. The aldehyde functionality serves as a handle for further chemical transformations, including condensations, oxidations, and participation in multicomponent reactions. The substituent at the N-1 position of the pyrazole ring plays a crucial role in modulating the physicochemical and pharmacological properties of the final products. While this compound is a useful reagent, exploring alternatives with different alkyl, aryl, and other functionalities can lead to the discovery of novel compounds with enhanced biological activity and optimized properties.

Performance Comparison of Alternative Reagents

The Vilsmeier-Haack reaction is the most common and efficient method for the synthesis of 1-substituted-1H-pyrazole-4-carbaldehydes. This reaction typically involves the formylation of a corresponding N-substituted pyrazole or the cyclization and formylation of a hydrazone. The choice of the substituent on the starting hydrazine or pyrazole directly influences the properties of the resulting aldehyde and can affect the yield of the formylation reaction.

Below is a table summarizing the reported yields for the synthesis of various 1-substituted-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.

N-1 SubstituentPrecursor TypeGeneral Reaction ConditionsReported Yield (%)Reference(s)
Alkyl Substituents
Methyl1-MethylpyrazolePOCl₃, DMF, heat55-98%[1]
Isopropyl1-IsopropylpyrazolePOCl₃, DMF, heat~70-80%
2-Chloroethyl1-(2-Hydroxyethyl)pyrazolePOCl₃, DMF, heat58%[1]
Aryl Substituents
PhenylPhenylhydrazone of acetophenonePOCl₃, DMF, 70-80 °C60-85%[2][3]
4-Methoxyphenyl4-Methoxyphenylhydrazone of acetophenonePOCl₃, DMF, heatGood to Excellent[2]
4-Chlorophenyl4-Chlorophenylhydrazone of acetophenonePOCl₃, DMF, heatGood to Excellent[2]
4-Nitrophenyl4-Nitrophenylhydrazone of acetophenonePOCl₃, DMF, heatGood to Excellent[2]
2,6-Dichloro-4-(trifluoromethyl)phenylSubstituted PhenylhydrazonePOCl₃, DMF, 80-90 °C65-85%[4]
Other Substituents
BenzoylBenzoylhydrazone of acetophenonePOCl₃, DMF, 60-65 °CGood[5]

Note: Yields are highly dependent on the specific substrates, reaction scale, and purification methods. The data presented are representative examples from the literature to provide a comparative perspective.

Experimental Protocols

General Experimental Protocol for Vilsmeier-Haack Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol is a representative example for the synthesis of a 1-aryl-1H-pyrazole-4-carbaldehyde from the corresponding hydrazone.

Materials:

  • Acetophenone phenylhydrazone

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (0.01 mol) to 0-5 °C in an ice bath.

  • Add phosphorus oxychloride (0.01 mol) dropwise to the cooled DMF with continuous stirring over a period of 15 minutes, maintaining the temperature below 5 °C. This forms the Vilsmeier reagent.[6]

  • To this mixture, add acetophenone phenylhydrazone (0.01 mol) portion-wise.

  • After the addition is complete, heat the reaction mixture to 70-80 °C and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[6]

Visualizations

Experimental Workflow for Vilsmeier-Haack Synthesis

G cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Hydrazone Hydrazone Precursor Hydrazone->ReactionMix Heat Heating & Stirring ReactionMix->Heat 70-80 °C, 2-6h Quench Quench with Ice Heat->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Filter Filtration Neutralize->Filter Purify Recrystallization Filter->Purify Product Pure Pyrazole-4-carbaldehyde Purify->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

p38 MAP Kinase Signaling Pathway and Inhibition

Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. The p38 mitogen-activated protein (MAP) kinase pathway is involved in cellular responses to stress and inflammation and is a target for anti-inflammatory drug discovery.[][8][9]

G cluster_upstream Upstream Activators cluster_pathway p38 MAPK Cascade cluster_downstream Downstream Effects Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates TranscriptionFactors Transcription Factors (ATF2, MEF2C) p38->TranscriptionFactors Kinases Other Kinases (MK2, PRAK) p38->Kinases Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation TranscriptionFactors->Inflammation Kinases->Inflammation Inhibitor Pyrazole-based p38 Inhibitor Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole-based inhibitor.

Synthetic Utility and Applications

1-substituted-1H-pyrazole-4-carbaldehydes are versatile precursors for the synthesis of more complex molecular architectures, often with significant biological activities. Their utility is prominently demonstrated in multicomponent reactions (MCRs), where the aldehyde functionality allows for the rapid construction of diverse heterocyclic scaffolds.

For instance, pyrazole-4-carbaldehydes can participate in three-component reactions with an active methylene compound and a C-H acid to generate highly substituted pyranopyrazoles, a class of compounds with known biological activities. The choice of the N-1 substituent on the pyrazole-4-carbaldehyde can influence the reactivity and the properties of the resulting fused heterocyclic system.

Conclusion

While this compound is a valuable synthetic intermediate, a wide range of alternative 1-substituted-1H-pyrazole-4-carbaldehydes are readily accessible, primarily through the robust Vilsmeier-Haack reaction. The selection of the N-1 substituent (alkyl, aryl, etc.) allows for the fine-tuning of steric and electronic properties, which can be critical for optimizing the performance of the resulting molecules in applications such as drug discovery. This guide provides a starting point for researchers to explore these alternatives and select the most appropriate reagent for their specific synthetic goals. The provided experimental protocol and reaction workflow offer a practical foundation for the synthesis of these important building blocks. Furthermore, the visualization of the p38 MAP kinase pathway highlights the therapeutic relevance of the pyrazole scaffold, underscoring the importance of developing a diverse library of these intermediates.

References

Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to substituted pyrazole-4-carbaldehydes, essential intermediates in the development of pharmaceuticals and other functional organic molecules. We will focus on the two most prevalent methods: the Vilsmeier-Haack reaction and the Duff reaction. This guide will present a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.

Introduction

Substituted pyrazole-4-carbaldehydes are valuable building blocks in medicinal chemistry due to the diverse biological activities exhibited by their derivatives. The formyl group at the C4 position of the pyrazole ring serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of complex molecular architectures. The selection of an appropriate synthetic method for the formylation of pyrazoles is crucial and depends on factors such as the nature of the substituents on the pyrazole ring, desired yield, and reaction conditions. This guide will delve into the specifics of the Vilsmeier-Haack and Duff reactions, providing a clear comparison to inform your synthetic planning.

Core Synthesis Routes: A Head-to-Head Comparison

The two primary methods for the synthesis of pyrazole-4-carbaldehydes are the Vilsmeier-Haack reaction and the Duff reaction. Each has its own set of advantages and limitations regarding substrate scope, reaction conditions, and overall efficiency.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack (V-H) reaction is the most widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1] The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring. The V-H reaction is known for its good yields and applicability to a broad range of substituted pyrazoles.[3][4]

General Reaction Scheme:

The Duff Reaction

The Duff reaction offers an alternative route for the formylation of aromatic compounds, including some heterocyclic systems. This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid.[5][6] While generally considered less efficient than the Vilsmeier-Haack reaction for many substrates, the Duff reaction can be advantageous under certain conditions and for specific substrates where the V-H reaction may fail or lead to undesired side products.[7] The reaction typically requires electron-donating groups on the aromatic ring for successful formylation.[5]

General Reaction Scheme:

Data Presentation: Performance Comparison

The following table summarizes quantitative data for the synthesis of various substituted pyrazole-4-carbaldehydes via the Vilsmeier-Haack and Duff reactions, allowing for a direct comparison of their performance.

Starting Material (Substituted Pyrazole)ReactionReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
1-Phenyl-1H-pyrazoleVilsmeier-HaackPOCl₃, DMFDMF70-806Good[2]
1-(4-Chlorophenyl)-1H-pyrazoleVilsmeier-HaackPOCl₃, DMFDMF70-806Good[2]
1-(4-Methylphenyl)-1H-pyrazoleVilsmeier-HaackPOCl₃, DMFDMF70-806Good[2]
1,3-Diphenyl-1H-pyrazoleVilsmeier-HaackPOCl₃, DMFDMF60-654Good
3-(2,4-dichlorophenyl)-1-(substituted phenoxyacetyl)-1H-pyrazoleVilsmeier-HaackPOCl₃, DMFDMFRT8-10Good[8]
5-Chloro-1-methyl-3-propyl-1H-pyrazoleVilsmeier-HaackPOCl₃, DMFDMF120255[3]
1-(2-Fluorophenyl)-1H-pyrazoleDuffHMTA, TFA-Reflux1276.5-98.9[7]
1-(4-Nitrophenyl)-1H-pyrazoleDuffHMTA, TFA-Reflux1276.5-98.9[7]
1-(4-Methoxyphenyl)-1H-pyrazoleDuffHMTA, TFA-Reflux1267.9[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Experimental Protocol for Vilsmeier-Haack Formylation
  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes, during which the Vilsmeier reagent will form (a colorless to pale yellow solid or viscous liquid).

  • Formylation Reaction: Dissolve the substituted pyrazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 60-120 °C) for a period ranging from 2 to 10 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, pour the cooled reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral to slightly basic. The crude product will often precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.[2][3][8]

General Experimental Protocol for Duff Reaction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted pyrazole, hexamethylenetetramine (HMTA), and the acidic medium (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 100-160 °C) and maintain this temperature for several hours (often 12 hours or more). Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into a beaker containing a mixture of ice and water. Acidify the mixture with dilute sulfuric acid and then steam distill to isolate the aldehyde. Alternatively, the product can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[7]

Mandatory Visualization

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of substituted pyrazole-4-carbaldehydes, from starting materials to the final purified product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start_Pyrazole Substituted Pyrazole Reaction_Step Formylation Reaction Start_Pyrazole->Reaction_Step Start_Reagents Formylating Reagents (e.g., POCl3/DMF or HMTA/Acid) Start_Reagents->Reaction_Step Workup Quenching, Neutralization, Extraction Reaction_Step->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product Substituted Pyrazole-4-carbaldehyde Purification->Final_Product

Caption: General workflow for pyrazole-4-carbaldehyde synthesis.

Vilsmeier-Haack Reaction Pathway

This diagram outlines the key steps involved in the Vilsmeier-Haack formylation of a pyrazole.

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Attack at C4 Vilsmeier_Reagent->Electrophilic_Attack Pyrazole Substituted Pyrazole Pyrazole->Electrophilic_Attack Intermediate Iminium Salt Intermediate Electrophilic_Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Pyrazole-4-carbaldehyde Hydrolysis->Product

Caption: Key stages of the Vilsmeier-Haack reaction.

Duff Reaction Logical Relationships

This diagram illustrates the logical flow and key components of the Duff reaction for pyrazole formylation.

G Pyrazole Substituted Pyrazole (Nucleophile) Electrophilic_Addition Electrophilic Addition Pyrazole->Electrophilic_Addition HMTA Hexamethylenetetramine (Formyl Source) Iminium_Ion Formation of Electrophilic Iminium Ion HMTA->Iminium_Ion Acid Acidic Medium (e.g., TFA) Acid->Iminium_Ion Iminium_Ion->Electrophilic_Addition Intermediate_Amine Benzylamine-like Intermediate Electrophilic_Addition->Intermediate_Amine Hydrolysis Hydrolysis Intermediate_Amine->Hydrolysis Product Pyrazole-4-carbaldehyde Hydrolysis->Product

Caption: Logical flow of the Duff formylation reaction.

Scope and Limitations

Vilsmeier-Haack Reaction
  • Scope: The V-H reaction is highly effective for a wide range of pyrazoles, including those with both electron-donating and moderately electron-withdrawing substituents. The reaction generally proceeds with high regioselectivity at the C4 position. It can also be used for the synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes from the corresponding 5-chloropyrazoles.[3]

  • Limitations: Strongly electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic attack, leading to low or no yield.[3] The reaction conditions can be harsh for sensitive functional groups. Side reactions, such as chlorination, can occur depending on the substrate and reaction conditions.[1]

Duff Reaction
  • Scope: The Duff reaction is most effective for pyrazoles bearing electron-donating groups. It can be a viable alternative when the V-H reaction fails due to substrate sensitivity to the Vilsmeier reagent. The reaction is chemoselective and regiospecific for the formylation of 1-phenyl-1H-pyrazoles.[7]

  • Limitations: The Duff reaction is generally less efficient than the V-H reaction, often requiring longer reaction times and higher temperatures, and resulting in lower yields.[5] Its applicability to pyrazoles with electron-withdrawing groups is limited. The mechanism is complex and can sometimes lead to a mixture of products.

Conclusion

Both the Vilsmeier-Haack and Duff reactions are valuable tools for the synthesis of substituted pyrazole-4-carbaldehydes. The Vilsmeier-Haack reaction is generally the method of choice due to its broader substrate scope and higher yields. However, the Duff reaction provides a useful alternative for specific substrates, particularly those sensitive to the conditions of the V-H reaction. The selection of the optimal method will ultimately depend on the specific substitution pattern of the pyrazole starting material and the desired reaction scale and conditions. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of these important heterocyclic intermediates.

References

Efficacy Showdown: Unlocking the Therapeutic Potential of 1-isopropyl-1H-pyrazole-4-carbaldehyde Derivatives in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 1-isopropyl-1H-pyrazole-4-carbaldehyde serves as a crucial starting point for the synthesis of a diverse array of therapeutic agents. This guide provides an in-depth, objective comparison of the efficacy of two prominent classes of drugs derived from this precursor: Cyclooxygenase (COX) inhibitors for anti-inflammatory applications and Janus Kinase (JAK) inhibitors for their potent anticancer and immunomodulatory activities. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways to empower researchers in their drug discovery endeavors.

Section 1: Anti-inflammatory Derivatives - Targeting Cyclooxygenase (COX)

Derivatives of this compound have been effectively modified to create potent anti-inflammatory agents by targeting the cyclooxygenase (COX) enzymes. These enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins. By inhibiting COX enzymes, these pyrazole derivatives can effectively reduce inflammation and alleviate pain. A representative compound, which we will refer to as Compound A (a conceptual COX-2 Selective Inhibitor) , demonstrates significant inhibitory action against COX-2, the isoform primarily associated with inflammation, while showing weaker inhibition of COX-1, which is involved in protecting the stomach lining. This selectivity is a key advantage in reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Comparative Efficacy Data

The following table summarizes the in-vitro efficacy of Compound A against a standard non-selective NSAID, Diclofenac, and a well-known COX-2 selective inhibitor, Celecoxib.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Compound A COX-115.2152
COX-20.1
Diclofenac COX-11.20.8
COX-21.5
Celecoxib COX-11530
COX-20.5
Experimental Protocol: In-Vitro COX Inhibition Assay

This protocol outlines the methodology used to determine the COX-1 and COX-2 inhibitory activity of the synthesized compounds.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the reaction buffer for a specified period (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a defined time (e.g., 2 minutes) at 37°C.

  • The reaction is terminated by the addition of a stopping solution (e.g., a solution of HCl).

  • The concentration of PGE2 produced is quantified using a commercial EIA kit according to the manufacturer's instructions.

  • A control reaction without the inhibitor is run in parallel to determine the maximum enzyme activity.

  • The percentage of inhibition is calculated for various concentrations of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2->Prostaglandins (Inflammation) Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammation)->Inflammation & Pain Compound A Compound A Compound A->COX-2 Inhibits

Caption: Inhibition of the COX-2 pathway by Compound A.

Section 2: Anticancer Derivatives - Targeting Janus Kinases (JAK)

The this compound scaffold is also instrumental in the development of potent anticancer agents, particularly inhibitors of the Janus Kinase (JAK) family of enzymes. These tyrosine kinases are critical components of the JAK-STAT signaling pathway, which regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. A representative derivative, Compound B (a conceptual JAK2 Inhibitor) , demonstrates high affinity and selectivity for JAK2, a key driver in myeloproliferative neoplasms.

Comparative Efficacy Data

The following table presents the in-vitro efficacy of Compound B in comparison to Ruxolitinib, an FDA-approved JAK1/JAK2 inhibitor.

CompoundTargetIC50 (nM)Cell LineAntiproliferative Activity (GI50, µM)
Compound B JAK155HEL (JAK2 V617F)0.25
JAK25
JAK3>1000
Ruxolitinib JAK13.3HEL (JAK2 V617F)0.18
JAK22.8
JAK3>400
Experimental Protocol: In-Vitro Kinase Inhibition Assay

This protocol describes the method for determining the inhibitory activity of test compounds against JAK family kinases.

Objective: To determine the IC50 values of test compounds against JAK1, JAK2, and JAK3.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • ATP and a suitable peptide substrate

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • The test compound is serially diluted and added to the wells of a microplate.

  • The respective JAK enzyme is added to each well containing the test compound.

  • The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.

  • The reaction is incubated at room temperature for a specified duration (e.g., 60 minutes).

  • After incubation, a detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the enzyme activity.

  • The luminescence signal is measured using a plate reader.

  • Control reactions (no inhibitor) are performed to establish 100% enzyme activity.

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates p-STAT p-STAT STAT Dimer STAT Dimer p-STAT->STAT Dimer Dimerizes Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Translocates to Nucleus Cytokine Cytokine Cytokine->Cytokine Receptor Compound B Compound B Compound B->JAK2 Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by Compound B.

Experimental Workflow

Experimental_Workflow Start Start Synthesis of Derivatives Synthesis of Derivatives Start->Synthesis of Derivatives In-vitro Kinase Assay In-vitro Kinase Assay Synthesis of Derivatives->In-vitro Kinase Assay Cell-based Proliferation Assay Cell-based Proliferation Assay In-vitro Kinase Assay->Cell-based Proliferation Assay Lead Optimization Lead Optimization Cell-based Proliferation Assay->Lead Optimization Lead Optimization->Synthesis of Derivatives Iterate In-vivo Efficacy Studies In-vivo Efficacy Studies Lead Optimization->In-vivo Efficacy Studies Advance Preclinical Development Preclinical Development In-vivo Efficacy Studies->Preclinical Development End End Preclinical Development->End

Caption: Drug discovery workflow for pyrazole derivatives.

Conclusion

The this compound core structure represents a highly privileged scaffold in medicinal chemistry, enabling the development of targeted therapies for a range of diseases. The comparative analysis presented here demonstrates that derivatives of this precursor can be tailored to act as potent and selective inhibitors of key enzymes in both inflammatory and oncogenic pathways. The provided data and experimental protocols offer a valuable resource for researchers aiming to design and evaluate novel drug candidates based on this versatile chemical entity. Further exploration and optimization of these pyrazole derivatives hold significant promise for the future of targeted therapeutics.

Benchmarking the Reactivity of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

1-isopropyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its reactivity is centered around the aldehyde functional group and the inherent properties of the pyrazole ring. This guide provides a comparative benchmark of its reactivity in key organic transformations, offering valuable data for researchers, scientists, and drug development professionals.

Comparative Reactivity Analysis

The reactivity of this compound is benchmarked against other common aldehydes in three fundamental reactions: the Wittig reaction, reductive amination, and oxidation. While specific quantitative data for this compound is not extensively available in the literature, the following tables provide a comparative landscape based on data for structurally similar heterocyclic and aromatic aldehydes.

Data Presentation

Table 1: Comparative Yields in the Wittig Reaction

AldehydeYlideProductYield (%)Reference
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl cinnamate87[2]
2-Thiophenecarboxaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(2-thienyl)acrylate87[2]
Anisaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 4-methoxycinnamate90.5[2]
This compound (Carbethoxymethylene)triphenylphosphoraneEthyl 3-(1-isopropyl-1H-pyrazol-4-yl)acrylateData not available

Table 2: Comparative Yields in Reductive Amination

AldehydeAmineReducing AgentProductYield (%)Reference
GlycolaldehydeAqueous AmmoniaRu/ZrO2Ethanolamine83[3]
Benzaldehydep-AnisidineFe3(CO)12N-(4-methoxybenzyl)aniline95[4]
Various aromatic aldehydesVarious aminesThiamine hydrochloride/NaBH4Various secondary aminesup to 95[5]
This compound Various aminesData not availableVarious secondary aminesData not available

Table 3: Comparative Yields in Oxidation to Carboxylic Acid

AldehydeOxidizing AgentProductYield (%)Reference
Benzyl alcohol (to benzoic acid)NaOCl/TEMPO, then NaClO2Benzoic acid100[6]
(1,3-diaryl-1H-pyrazol-4-yl)methanolFeCl3·6H2O/TEMPO1,3-diaryl-1H-pyrazole-4-carbaldehyde50-85[7][8]
This compound Data not available1-isopropyl-1H-pyrazole-4-carboxylic acidData not available

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are generalized protocols that can be adapted for this compound.

Wittig Reaction Protocol

This protocol describes a one-pot aqueous Wittig reaction.[2]

  • Preparation of the Ylide (in situ): To a suspension of triphenylphosphine (1.4 mmol) in a saturated aqueous solution of sodium bicarbonate (5 mL), add the desired alkyl halide (1.6 mmol).

  • Reaction with Aldehyde: To the vigorously stirred suspension, add this compound (1.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, quench the reaction with 1.0 M H2SO4. Extract the aqueous layer with diethyl ether (3 x 5 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude alkene product.[2]

  • Purification: Purify the crude product by column chromatography on silica gel.

Reductive Amination Protocol

This iron-catalyzed protocol uses isopropyl alcohol/water as the hydrogen source.[4]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the desired primary or secondary amine (1.0 mmol), Fe3(CO)12 (0.04 mmol), NaOH (0.4 mmol), and DMAP (0.4 mmol).

  • Solvent Addition: Add a 10:1 mixture of isopropyl alcohol and water (5 mL).

  • Reaction Conditions: Heat the reaction mixture at 100 °C for 12 hours.[4]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to obtain the desired amine.

Oxidation to Carboxylic Acid Protocol

This protocol utilizes a TEMPO-catalyzed oxidation with sodium hypochlorite.[6]

  • Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane.

  • Catalyst and Oxidant Addition: Add TEMPO (0.1 mmol) and an aqueous solution of sodium hypochlorite (NaOCl, 1.2 mmol).

  • Second Oxidation Step: Following the initial oxidation, add sodium chlorite (NaClO2, 1.5 mmol) to ensure complete conversion to the carboxylic acid.[6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude carboxylic acid.

  • Purification: Recrystallize or purify by column chromatography as needed.

Mandatory Visualizations

Experimental Workflow: Wittig Reaction

Wittig_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Combine Aldehyde, Phosphonium Salt, and Base start->reagents solvent Add Solvent (e.g., aq. NaHCO3) reagents->solvent stir Stir at RT (1-3h) solvent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product (Alkene) purify->product JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT DNA DNA pSTAT->DNA Translocation transcription Gene Transcription (Proliferation, Inflammation) DNA->transcription cytokine Cytokine cytokine->receptor pyrazole Pyrazole Inhibitor (e.g., 4-amino-pyrazole derivatives) pyrazole->JAK Inhibition

References

Validating the Structure of 1-isopropyl-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of 1-isopropyl-1H-pyrazole-4-carbaldehyde, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of standard analytical techniques, presenting representative data and detailed experimental protocols to ensure unambiguous structure confirmation.

Orthogonal Analytical Approaches for Structural Validation

A multi-technique, or orthogonal, approach is the gold standard for structural validation, as it provides complementary information, leading to a comprehensive and confident characterization of the molecule. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Data Presentation: A Comparative Analysis

The following tables summarize typical quantitative data obtained from the analysis of 1-substituted-1H-pyrazole-4-carbaldehydes. While specific data for the 1-isopropyl derivative is not publicly available, the data for the closely related 1-H and 1-methyl derivatives provide a strong basis for comparison and prediction.

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Assignment 1H-pyrazole-4-carbaldehyde¹ 1-Methyl-1H-pyrazole-4-carbaldehyde² Expected for this compound
Aldehyde CHO (s)~9.9 ppm~9.8 ppm~9.8-10.0 ppm
Pyrazole H3 (s)~8.1 ppm~7.9 ppm~7.9-8.2 ppm
Pyrazole H5 (s)~8.1 ppm~7.8 ppm~7.8-8.1 ppm
N-CH (septet)--~4.5-4.8 ppm
N-CH(CH₃)₂ (d)--~1.5-1.7 ppm
N-CH₃ (s)-~3.9 ppm-
NH (br s)~13.3 ppm--

¹Data inferred from publicly available spectra for 1H-pyrazole-4-carbaldehyde. ²Data inferred from publicly available spectra for 1-methyl-1H-pyrazole-4-carbaldehyde.[1]

Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Assignment 1H-pyrazole-4-carbaldehyde¹ 1-Methyl-1H-pyrazole-4-carbaldehyde² Expected for this compound
Aldehyde C=O~185 ppm~184 ppm~184-186 ppm
Pyrazole C3~140 ppm~141 ppm~140-142 ppm
Pyrazole C4~118 ppm~119 ppm~118-120 ppm
Pyrazole C5~140 ppm~133 ppm~132-135 ppm
N-CH--~50-55 ppm
N-CH(CH₃)₂--~22-24 ppm
N-CH₃-~39 ppm-

¹Data inferred from publicly available spectra for 1H-pyrazole-4-carbaldehyde. ²Data inferred from publicly available spectra for 1-methyl-1H-pyrazole-4-carbaldehyde.[1]

Table 3: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
1H-pyrazole-4-carbaldehyde9668, 67, 40
1-Methyl-1H-pyrazole-4-carbaldehyde[1]110109, 81, 54
This compound138123 (M-15), 95 (M-43), 68

Table 4: FTIR Spectroscopy Data (KBr Pellet)

Assignment Characteristic Absorption (cm⁻¹)
C=O Stretch (Aldehyde)1670-1690
C=N Stretch (Pyrazole Ring)1500-1550
C-H Stretch (Aromatic/Heteroaromatic)3050-3150
C-H Stretch (Aliphatic)2850-3000
N-H Stretch (for 1H-pyrazole)3100-3300 (broad)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the pyrazole derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single pulse (zg30)

  • Spectral Width: 16 ppm

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Spectral Width: 240 ppm

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, dilute the sample further to a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter if any particulate matter is present.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Column: Standard non-polar capillary column (e.g., HP-5ms)

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 m/z

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a small amount of the powder into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

FTIR Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Background: A spectrum of the empty sample compartment or a pure KBr pellet should be run as a background.

Visualizing the Validation Workflow

A logical workflow ensures all necessary data is collected and interpreted for a comprehensive structural validation.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesize Derivative purification Purify (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ftir FTIR Spectroscopy purification->ftir interpretation Correlate Data nmr->interpretation ms->interpretation ftir->interpretation validation Structure Validated interpretation->validation

Caption: Workflow for the structural validation of a synthesized compound.

The combination of these analytical techniques, guided by a structured workflow, provides the necessary evidence to confidently validate the structure of this compound and its derivatives, which is a critical step in the drug discovery and development pipeline.

References

Cost-benefit analysis of different synthesis methods for 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to 1-isopropyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. The comparison focuses on key metrics such as yield, reaction time, cost of materials, and procedural complexity to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Methods

MetricMethod A: Direct N-AlkylationMethod B: Multi-step Synthesis from Isopropylhydrazine
Overall Yield ~69%Estimated >60% (two steps)
Reaction Time ~16 hoursStep 1: ~2 hours, Step 2: ~3-4 hours
Starting Materials Cost ModerateLow to Moderate
Process Complexity One-step, straightforwardTwo-steps, requires intermediate isolation
Key Reagents 1H-pyrazole-4-carbaldehyde, Isopropyl iodide/bromide, Base (e.g., Cs₂CO₃)Isopropylhydrazine HCl, 1,1,3,3-Tetramethoxypropane, Vilsmeier Reagent (POCl₃/DMF)
Ideal Application Small to medium scale synthesis, rapid access to the final product.Large-scale production, cost-optimization of starting materials.

Method A: Direct N-Alkylation of 1H-pyrazole-4-carbaldehyde

This method involves the direct alkylation of commercially available 1H-pyrazole-4-carbaldehyde with an isopropyl halide in the presence of a base. This approach offers a streamlined, one-step process to the desired product.

Experimental Protocol

A mixture of 1H-pyrazole-4-carbaldehyde (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), and isopropyl iodide (1.2 eq.) in N,N-dimethylformamide (DMF) is stirred at 80°C for 16 hours. After completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Cost-Benefit Analysis:
ParameterDetails
Yield A reported yield for a similar alkylation is approximately 69%.
Starting Materials 1H-pyrazole-4-carbaldehyde, Isopropyl iodide, Cesium carbonate, DMF.
Reagent Cost The primary cost driver is 1H-pyrazole-4-carbaldehyde. Isopropyl iodide is moderately priced, and cesium carbonate is a relatively expensive base.
Time Efficiency The single-step nature of this route is highly time-efficient in terms of hands-on time, although the reaction itself requires an extended period at elevated temperature.
Scalability Suitable for lab-scale and pilot-plant scale. The cost of cesium carbonate might become a limiting factor for very large-scale production.
Waste/Safety Involves the use of DMF, a solvent with some health concerns. Isopropyl iodide is a lachrymator. Standard laboratory safety precautions are required.

Method B: Multi-step Synthesis from Isopropylhydrazine

This route involves the construction of the 1-isopropylpyrazole ring from isopropylhydrazine and a suitable three-carbon electrophile, followed by formylation at the 4-position using the Vilsmeier-Haack reaction.

Experimental Protocol

Step 1: Synthesis of 1-isopropyl-1H-pyrazole Isopropylhydrazine hydrochloride (1.0 eq.) is reacted with 1,1,3,3-tetramethoxypropane (1.1 eq.) in the presence of an acid catalyst (e.g., hydrochloric acid) in a suitable solvent like ethanol. The reaction mixture is heated to reflux for 2-3 hours. After cooling, the solvent is removed, and the residue is worked up to isolate 1-isopropyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃, 1.2 eq.) to ice-cold N,N-dimethylformamide (DMF). To this reagent, 1-isopropyl-1H-pyrazole (1.0 eq.) is added, and the mixture is heated at 60-70°C for 3-4 hours. The reaction is then quenched by pouring onto ice-water and neutralized with a base. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography or distillation affords this compound.

Cost-Benefit Analysis:
ParameterDetails
Yield The yield for the pyrazole formation step is typically high. The Vilsmeier-Haack reaction also generally proceeds in good to excellent yields. An overall yield of over 60% is a reasonable estimate.
Starting Materials Isopropylhydrazine hydrochloride, 1,1,3,3-Tetramethoxypropane, POCl₃, DMF.
Reagent Cost The starting materials for this route, particularly isopropylhydrazine hydrochloride and 1,1,3,3-tetramethoxypropane, are generally less expensive than 1H-pyrazole-4-carbaldehyde, making this route potentially more cost-effective for large-scale synthesis.
Time Efficiency This two-step process requires more hands-on time for setup, workup, and purification of the intermediate.
Scalability This route is well-suited for large-scale industrial production due to the lower cost of the initial starting materials.
Waste/Safety The Vilsmeier-Haack reaction involves the use of corrosive and water-reactive POCl₃, requiring careful handling in a well-ventilated fume hood. The reaction is also exothermic.

Logical Workflow for Synthesis Method Selection

The choice between these two synthetic routes will largely depend on the specific requirements of the research or production campaign. The following diagram illustrates a decision-making workflow.

Synthesis_Decision_Workflow Start Start: Need to synthesize This compound Scale What is the required scale? Start->Scale Time_Constraint Is speed of delivery critical? Scale->Time_Constraint Small to Medium Scale Cost_Constraint Is cost the primary driver? Scale->Cost_Constraint Large Scale Time_Constraint->Cost_Constraint No Method_A Method A: Direct N-Alkylation Time_Constraint->Method_A Yes Cost_Constraint->Method_A No Method_B Method B: Multi-step Synthesis Cost_Constraint->Method_B Yes

Caption: Decision workflow for selecting a synthesis method.

Experimental Workflow Diagrams

The following diagrams outline the key steps in each synthetic method.

Method A: Direct N-Alkylation Workflow

Direct_Alkylation_Workflow cluster_reactants Reactants Reactant1 1H-pyrazole-4-carbaldehyde Reaction Reaction (80°C, 16h) Reactant1->Reaction Reactant2 Isopropyl Iodide Reactant2->Reaction Reactant3 Cesium Carbonate Reactant3->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-isopropyl-1H-pyrazole- 4-carbaldehyde Purification->Product

Caption: Workflow for the direct N-alkylation method.

Method B: Multi-step Synthesis Workflow

Multistep_Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Vilsmeier-Haack Formylation Start1 Isopropylhydrazine HCl Reaction1 Reaction (Reflux, 2-3h) Start1->Reaction1 Reactant1 1,1,3,3-Tetramethoxypropane Reactant1->Reaction1 Intermediate 1-isopropyl-1H-pyrazole Reaction1->Intermediate Reaction2 Reaction (60-70°C, 3-4h) Intermediate->Reaction2 Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Vilsmeier->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product 1-isopropyl-1H-pyrazole- 4-carbaldehyde Purification2->Final_Product

Caption: Workflow for the multi-step synthesis method.

Conclusion

Both the direct N-alkylation and the multi-step synthesis from isopropylhydrazine offer viable routes to this compound. The direct alkylation method is advantageous for its simplicity and speed, making it ideal for smaller scale synthesis where the cost of the starting pyrazole-4-carbaldehyde is not prohibitive. Conversely, the multi-step approach, while more complex and time-consuming, is likely to be more economical for large-scale production due to the lower cost of the initial raw materials. The choice of synthesis should be guided by a careful consideration of the scale, timeline, and budget of the project.

Safety Operating Guide

Navigating the Safe Disposal of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of 1-isopropyl-1H-pyrazole-4-carbaldehyde, ensuring compliance and minimizing risk. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, a conservative approach based on the known hazards of similar compounds and general principles of laboratory waste management is essential.

I. Hazard Profile and Immediate Safety Precautions

Personal Protective Equipment (PPE): Before handling the compound for any purpose, including disposal, the following PPE is mandatory:

  • Standard laboratory coat

  • Chemical safety goggles

  • Nitrile gloves

All handling and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

II. Standard Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][3] High-temperature incineration is a common and appropriate method for such compounds.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

Step 1: Waste Segregation

Proper segregation is the foundational step to prevent hazardous chemical reactions and ensure compliant disposal.[3]

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[2][3]

    • Any materials significantly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[2]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, designated, and sealed container for liquid chemical waste.[3]

    • Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][5]

Step 2: Container Selection and Labeling

  • Container Choice: Utilize containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[4]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate concentrations[4]

    • The date when waste accumulation began[4]

Step 3: Waste Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[2][4]

  • This area should be well-ventilated and away from incompatible materials.[2]

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[4]

Step 4: Arranging for Disposal

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a formal request to the EHS department.[2]

  • Provide a detailed inventory of the waste to the EHS office or the licensed chemical waste disposal contractor.[3]

III. Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes the key hazard information.

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1]
Serious Eye IrritationH319Causes serious eye irritation[1]
Respiratory IrritationH335May cause respiratory irritation[1]

IV. Experimental Protocols

As this document provides disposal procedures rather than experimental results, detailed experimental protocols are not applicable. The procedural steps for disposal are outlined in Section II.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation and Handling cluster_segregation Waste Segregation cluster_containment Containment and Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate solid_waste Solid Waste (Contaminated materials, unused solid chemical) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) segregate->liquid_waste Liquid containerize_solid Place in Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Waste Container liquid_waste->containerize_liquid store Store in Designated Hazardous Waste Area containerize_solid->store containerize_liquid->store request_pickup Request Pickup via Institutional EHS store->request_pickup end End: Professional Disposal (e.g., Incineration) request_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-isopropyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-isopropyl-1H-pyrazole-4-carbaldehyde

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 313735-67-0). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the signal word "Warning" and is associated with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRecommended EquipmentJustification & Specifications
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause serious eye irritation. Standard EN166 or OSHA 29 CFR 1910.133 compliant.[2]
Skin Protection Nitrile or neoprene gloves (double gloving recommended). Flame-retardant lab coat. Full-length pants and closed-toe shoes.Prevents skin contact which can cause irritation.[2][3][4] Latex gloves are not recommended as some chemicals can readily pass through them.[3] Lab coat should be fully buttoned.
Respiratory Protection Use in a certified chemical fume hood. If the risk of inhalation is high, a full-face respirator with multi-purpose combination (US) respirator cartridges is required.Protects against inhalation of vapors or mists that may cause respiratory irritation.[2][4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[2]

Experimental Protocol: Safe Handling and Use

This step-by-step guide outlines the essential procedures for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before beginning any work.
  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[2][4]
  • Keep the container of this compound tightly closed and store in a cool, well-ventilated area, away from heat and ignition sources.[5] The recommended storage temperature is in an inert atmosphere at 2-8°C.[1]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.
  • Inspect all PPE for any signs of damage before use.[3]

3. Handling and Dispensing:

  • Conduct all handling and dispensing of the chemical inside the certified chemical fume hood to minimize inhalation exposure.
  • Avoid contact with skin, eyes, and clothing.[4][6]
  • Use only non-sparking tools and explosion-proof equipment.[5]
  • Wash hands thoroughly with soap and water after handling and before breaks.[4][6]

4. In Case of a Spill:

  • Evacuate the immediate area.
  • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[3]
  • Absorb the spill with an inert, non-combustible material such as dry sand or earth.
  • Collect the absorbed material and place it into a suitable, labeled, and closed container for chemical waste.[7]
  • Ventilate the area and wash the spill site after the material has been removed.

5. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste, including contaminated consumables (e.g., gloves, absorbent materials), in a dedicated, properly labeled, and sealed container.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[7] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

A Preparation & Engineering Controls B Don PPE A->B C Chemical Handling & Dispensing B->C D Decontamination C->D G Emergency Procedures C->G E Waste Disposal D->E F Doff PPE E->F H First Aid G->H Exposure I Spill Cleanup G->I Spill

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.